Product packaging for 2-amino-N-methylhexanamide(Cat. No.:)

2-amino-N-methylhexanamide

Cat. No.: B15327588
M. Wt: 144.21 g/mol
InChI Key: LIWNVVQJSOCDPV-UHFFFAOYSA-N
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Description

2-Amino-N-methylhexanamide is a synthetic organic compound with the CAS number 879124-95-5 and a molecular formula of C7H16N2O, corresponding to a molecular weight of 144.21 g/mol . As a derivative of hexanamide featuring both amino and N-methyl substituents, it belongs to a class of N-methylated compounds that are of significant interest in medicinal chemistry and peptide research . Research into similar N-methyl amino acids has demonstrated their utility in modulating the properties of antimicrobial peptides, notably by enhancing metabolic stability against enzymatic degradation and altering hydrophobicity profiles . The primary value of this compound for researchers lies in its potential use as a building block, or synthon, in the synthesis of more complex molecules, novel peptidomimetics, or as a standard in analytical studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions. For more specific data on the biological activity or applications of this exact compound, further investigation in the primary scientific literature is recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B15327588 2-amino-N-methylhexanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-amino-N-methylhexanamide

InChI

InChI=1S/C7H16N2O/c1-3-4-5-6(8)7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10)

InChI Key

LIWNVVQJSOCDPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis and characterization of 2-amino-N-methylhexanamide, a derivative of the amino acid norleucine. N-methylation is a critical modification in medicinal chemistry, often enhancing the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability.[1][2][3][4] This document outlines a detailed synthetic pathway, experimental protocols, and a thorough characterization of the target compound.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process commencing with the commercially available amino acid, L-norleucine. The initial step involves the protection of the amino group, followed by N-methylation, and subsequent deprotection to yield N-methyl-L-norleucine. The second step is the amidation of the carboxylic acid functionality to afford the final product.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow Norleucine L-Norleucine Fmoc_Nle Fmoc-N-methyl-L-norleucine Norleucine->Fmoc_Nle 1. Fmoc-OSu 2. NaH, CH3I N_Me_Nle N-methyl-L-norleucine Fmoc_Nle->N_Me_Nle Piperidine/DMF Target This compound N_Me_Nle->Target HBTU, HOBt, DIPEA, NH4Cl

A proposed synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of N-methyl-L-norleucine

This procedure involves the protection of the amino group of L-norleucine with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by N-methylation and subsequent deprotection.

  • Materials: L-norleucine, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), sodium bicarbonate, dioxane, water, sodium hydride (NaH), methyl iodide (CH₃I), tetrahydrofuran (THF), diethyl ether, piperidine, dichloromethane (DCM).

  • Procedure:

    • Fmoc Protection: Dissolve L-norleucine in a 10% sodium bicarbonate solution. To this, add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is acidified with HCl and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Fmoc-L-norleucine.

    • N-methylation: The dried Fmoc-L-norleucine is dissolved in anhydrous THF. The solution is cooled to 0 °C, and sodium hydride (2.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, after which methyl iodide (3 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give Fmoc-N-methyl-L-norleucine.

    • Deprotection: The Fmoc-N-methyl-L-norleucine is dissolved in a 20% solution of piperidine in DCM. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-methyl-L-norleucine.

Step 2: Synthesis of this compound

This step involves the coupling of N-methyl-L-norleucine with ammonia using standard peptide coupling reagents.

  • Materials: N-methyl-L-norleucine, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), 1-hydroxybenzotriazole (HOBt), N,N-diisopropylethylamine (DIPEA), ammonium chloride (NH₄Cl), dimethylformamide (DMF), ethyl acetate, saturated sodium bicarbonate solution.

  • Procedure:

    • N-methyl-L-norleucine is dissolved in DMF. To this solution, HBTU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents) are added, and the mixture is stirred for 10 minutes to activate the carboxylic acid.

    • Ammonium chloride (1.5 equivalents) is then added to the reaction mixture, and it is stirred overnight at room temperature.

    • The reaction mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following tables summarize the key physicochemical and spectroscopic data for the starting material, intermediate, and the final product.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
L-NorleucineC₆H₁₃NO₂131.17White solid301 (decomposes)[5]
N-methyl-L-norleucineC₇H₁₅NO₂145.20White solidNot reported
This compoundC₇H₁₆N₂O144.22White to off-white solidPredicted: 110-120
Spectroscopic Data

The following table outlines the expected spectroscopic data for the final product, this compound, based on the characteristic spectral regions for its functional groups.[6][7][8]

TechniqueExpected Data
¹H NMR δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.3 (m, 4H, -CH₂-CH₂-), ~1.5 (m, 2H, -CH₂-CH-), ~2.7 (s, 3H, N-CH₃), ~3.0 (t, 1H, -CH(NH₂)-), ~7.5 (br s, 1H, -NH-), ~8.0 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~14 (-CH₃), ~22, ~28, ~34 (-CH₂-), ~26 (N-CH₃), ~58 (-CH(NH₂)-), ~175 (C=O)
IR (cm⁻¹) ~3350-3250 (N-H stretch, primary amine), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II)
Mass Spec (ESI-MS) m/z: 145.13 [M+H]⁺

Potential Biological Significance and Signaling Pathways

N-methylation of amino acids in peptides is a common strategy employed by nature and medicinal chemists to enhance biological activity.[1][3][9] This modification can increase metabolic stability by preventing enzymatic degradation and improve cell permeability by increasing lipophilicity.[4]

While the specific biological activity of this compound is not yet established, its structural similarity to N-methylated amino acids suggests it could act as a building block for peptidomimetics with therapeutic potential. N-methylation can significantly alter the conformation of a peptide backbone, which can in turn modulate its binding affinity to biological targets such as receptors or enzymes.[3]

The diagram below illustrates a hypothetical signaling pathway where the incorporation of an N-methylated amino acid amide, such as this compound, into a peptide ligand could influence its interaction with a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Ligand Peptide Ligand (with this compound) Ligand->GPCR Binding Second_Messenger Second Messenger Effector->Second_Messenger Production Cell_Response Cellular Response Second_Messenger->Cell_Response Signal Transduction

Hypothetical GPCR signaling pathway modulated by a peptide containing this compound.

In this hypothetical pathway, the N-methyl group could influence the peptide's conformation, leading to a more favorable binding to the GPCR, thereby initiating or inhibiting a downstream signaling cascade.

Conclusion

This technical guide provides a detailed roadmap for the synthesis and characterization of this compound. The proposed synthetic route utilizes established and reliable chemical transformations. The outlined characterization methods will ensure the identity and purity of the final compound. The potential biological significance of this molecule as a building block for novel peptidomimetics makes it a compound of interest for researchers in drug discovery and development. Further studies are warranted to explore its specific biological activities and potential therapeutic applications.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-N-methylhexanamide. Due to the limited availability of direct experimental data for this specific compound, this document combines computational predictions with established experimental protocols for analogous molecules. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's characteristics and methodologies for its empirical study. All quantitative data is summarized in structured tables, and detailed experimental workflows are provided.

Chemical Identity and Structure

This compound is a derivative of the amino acid leucine, featuring a methylamide group at the C-terminus. Its chemical structure is fundamental to its physical and biological properties.

  • IUPAC Name: this compound

  • CAS Number: 879124-95-5[1]

  • Molecular Formula: C7H16N2O[1]

  • Canonical SMILES: CCCCC(C(=O)NC)N

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available computed data for this compound. It is important to note that these are predicted values and experimental verification is recommended.

PropertyValueSource
Molecular Weight 144.21 g/mol BLD Pharm[1]
logP (predicted) ~1.5Based on similar structures (e.g., N-methylhexanamide)[2]
Topological Polar Surface Area (TPSA) 69.1 ŲGuidechem[3]
Hydrogen Bond Donors 2Guidechem[3]
Hydrogen Bond Acceptors 2Guidechem[3]
Rotatable Bond Count 4Guidechem[3]

Note: The XLogP3-AA value of 144.126263138 found in one source is dimensionally inconsistent for a logP value and is likely a misrepresentation of the monoisotopic mass.[3]

Experimental Protocols for Physicochemical Property Determination

To facilitate the empirical validation of the predicted properties, the following sections detail standard experimental protocols applicable to this compound.

Determination of Melting Point

The melting point provides an indication of the purity of a solid compound.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[4][5][6]

  • Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis Powder Powder Crystalline This compound Pack Pack into Capillary Tube Powder->Pack Place Place in Melting Point Apparatus Pack->Place Heat_Rapid Rapid Heating Place->Heat_Rapid Heat_Slow Slow Heating (1-2 °C/min) Heat_Rapid->Heat_Slow Record Record Melting Range Heat_Slow->Record

Melting Point Determination Workflow
Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

  • Phase Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

  • Partitioning: The sample solution is mixed with an equal volume of the pre-saturated 1-octanol and shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[7]

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Phases Prepare Pre-saturated Octanol and Buffer Dissolve Dissolve Compound in Aqueous Phase Prepare_Phases->Dissolve Mix Mix Aqueous Sample with Octanol Dissolve->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases (Centrifugation) Shake->Separate Analyze Analyze Concentration in Each Phase (HPLC) Separate->Analyze Calculate Calculate logP Analyze->Calculate

LogP Determination Workflow
Determination of Acid Dissociation Constant (pKa)

The pKa values indicate the strength of the acidic and basic functional groups. For this compound, the primary amine and the amide proton have distinct pKa values.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration is prepared in deionized water.

  • Titration:

    • The solution is placed in a jacketed beaker to maintain a constant temperature.

    • A calibrated pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and separately with a standardized solution of a strong base (e.g., NaOH) to observe any deprotonation of the amide (though typically much higher pH is required).

    • The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[8][9]

pKa_Determination Start Prepare Aqueous Solution of This compound Titrate_Acid Titrate with Standard HCl Start->Titrate_Acid Titrate_Base Titrate with Standard NaOH Start->Titrate_Base Record_pH Record pH after each addition Titrate_Acid->Record_pH Titrate_Base->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Points Plot_Curve->Determine_pKa Biological_Activity_Investigation Start This compound Screening High-Throughput Screening (e.g., Enzyme Assays, Receptor Binding) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Studies (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

References

A Technical Guide to the Crystal Structure Analysis of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: As of the latest literature review, a definitive crystal structure for 2-amino-N-methylhexanamide has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive, albeit hypothetical, analysis based on established methodologies for structurally similar small molecules. The data and protocols herein are representative of what a researcher might expect to generate and follow during the structural elucidation of this compound. This document is intended for researchers, scientists, and drug development professionals.

Synthesis and Crystallization

The initial and often most challenging step in crystal structure analysis is obtaining a high-quality single crystal.[1] This requires a pure compound that is then subjected to various crystallization techniques.

Synthesis of this compound

A plausible synthetic route to this compound would involve the N-methylation of a protected amino acid followed by amidation. One common method for N-methylation utilizes sodium hydride and methyl iodide.[2]

Experimental Protocol: Synthesis

  • Protection: The amino group of 2-aminohexanoic acid is first protected with a suitable group, such as tert-butyloxycarbonyl (Boc), by reacting it with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dioxane/water.

  • N-Methylation: The protected 2-(tert-butoxycarbonylamino)hexanoic acid is then dissolved in a polar aprotic solvent like tetrahydrofuran (THF). Sodium hydride is added portion-wise at 0°C, followed by the dropwise addition of methyl iodide.[2] The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Amidation: The resulting N-methylated acid is activated, for example, with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and then reacted with methylamine in a solvent such as dimethylformamide (DMF) to form the amide.[3]

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the pure compound.

Crystallization

Producing diffraction-quality crystals from a purified small molecule can be approached through several methods.[4] For a compound like this compound, which is expected to be a small, relatively flexible molecule, screening various solvents and crystallization techniques is crucial.

Experimental Protocol: Crystallization

  • Solvent Screening: The solubility of the purified compound is tested in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, hexane).

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent or solvent mixture is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: This is a common and effective technique.[4]

    • Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a less-soluble solvent (precipitant).

    • Sitting Drop: A drop of the compound solution is mixed with the reservoir solution on a post in a sealed chamber. The vapor from the reservoir slowly diffuses into the drop, inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested using a cryoloop and may be flash-cooled in liquid nitrogen for data collection.[1]

X-ray Diffraction and Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[5]

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage. X-rays, often from a copper or molybdenum source, are directed at the crystal.[4] The diffracted X-rays are recorded by a detector as the crystal is rotated.[1]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and scaled.

  • Structure Solution: For small molecules with less than 1000 non-hydrogen atoms, the phase problem is typically solved using ab initio or direct methods.[1] This provides an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.[1]

  • Validation and Deposition: The final structure is validated for geometric correctness and deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Hypothetical Crystallographic Data for this compound

The following table summarizes plausible crystallographic data for this compound.

ParameterValue
Chemical FormulaC₇H₁₆N₂O
Formula Weight144.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)12.34
c (Å)9.76
α (°)90
β (°)105.2
γ (°)90
Volume (ų)988.4
Z4
Calculated Density (g/cm³)0.968
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100
Reflections Collected8654
Unique Reflections2250
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Visualizing the Workflow

The process from synthesis to final structural analysis can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis cluster_output Final Output synthesis Synthesis of 2-amino-N- methylhexanamide purification Purification (Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Vapor Diffusion) screening->growth harvesting Crystal Harvesting growth->harvesting data_collection Data Collection harvesting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file report Structural Analysis Report validation->report

Experimental workflow for crystal structure analysis.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide outlines the standard procedures and expected outcomes for its determination. The process involves a multi-step synthesis and purification, followed by rigorous crystallization trials to obtain high-quality single crystals. Subsequent X-ray diffraction analysis provides the raw data for solving and refining the molecular structure. The resulting atomic coordinates and geometric parameters are invaluable for understanding the compound's conformation, intermolecular interactions, and potential biological activity, thereby aiding in rational drug design and development.

References

Spectroscopic and Structural Elucidation of 2-amino-N-methylhexanamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-amino-N-methylhexanamide is limited. This guide provides a representative analysis based on data from structurally similar compounds and general spectroscopic principles. The presented data is illustrative and intended to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

This technical guide offers a comprehensive overview of the expected spectroscopic characteristics of this compound. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally related molecules and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.30t1Hα-CH
~2.80d3HN-CH₃
~1.40 - 1.60m2Hβ-CH₂
~1.25 - 1.40m4Hγ-CH₂, δ-CH₂
~0.90t3Hε-CH₃
~1.50 (broad)s2HNH₂
~6.50 (broad)s1HNH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~175C=O (Amide)
~55α-CH
~35β-CH₂
~31δ-CH₂
~26N-CH₃
~22γ-CH₂
~14ε-CH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Strong, BroadN-H Stretch (Amine and Amide)
2960 - 2850StrongC-H Stretch (Aliphatic)
~1640StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1460MediumC-H Bend (CH₂)
~1375MediumC-H Bend (CH₃)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
144.22[M]⁺ (Molecular Ion)
129.19[M-CH₃]⁺
101.13[M-C₃H₇]⁺
87.12[M-C₄H₉]⁺
72.08[C₄H₁₀N]⁺
58.06[C₂H₆NO]⁺

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above. These protocols are adaptable for a wide range of small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound) in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[2]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3][4]

  • Data Acquisition (ESI-MS):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Acquisition (EI-MS):

    • Introduce the sample (often via a gas chromatograph or a direct insertion probe) into the high-vacuum source.

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[3][4]

    • Scan the mass analyzer to separate and detect the resulting ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (ESI or EI) purification->ms interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation reporting Technical Report Generation interpretation->reporting

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

References

A Technical Guide to the Biological Activity of Novel Amide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique structural and chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a critical pharmacophore for molecular recognition at biological targets. This technical guide provides an in-depth overview of the potential biological activities of recently developed novel amide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes quantitative data from selected studies, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and development in this promising area.

Anticancer Activity of Novel Amide Derivatives

The search for new chemotherapeutic agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry.[2][3] Novel amide derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic activity against various cancer cell lines.[4]

Quantitative Data: In Vitro Cytotoxicity

Recent studies have synthesized and evaluated several series of amide derivatives, demonstrating significant anticancer potential. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity. Below is a summary of IC₅₀ values for representative compounds from different chemical classes against various human cancer cell lines.

Table 1: Anticancer Activity (IC₅₀) of Selected Novel Amide Derivatives

Compound ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Imidazo[2,1-b][2][3][5]thiadiazole Amides Compound 11bA549 (Lung)0.045 ± 0.0034[4]
Compound 11bDU-145 (Prostate)0.076 ± 0.0051[4]
Compound 11bMCF-7 (Breast)0.081 ± 0.0063[4]
Etoposide (Standard)A549, DU-145, MCF-71.91 - 3.08[4][6]
Theophylline-Triazole Amides Compound 22A549 (Lung)1.40 ± 0.09[7]
Compound 22A375 (Melanoma)2.51 ± 0.58[7]
Compound 27A549 (Lung)1.21 ± 0.16[7]
Compound 27HT-29 (Colon)2.30 ± 0.16[7]
Isoxazole-Carboxamides Compound 2dHeLa (Cervical)15.48 µg/ml[2][3]
Compound 2dHep3B (Liver)~23 µg/ml[2][3]
Compound 2eHep3B (Liver)~23 µg/ml[2][3]
Dexibuprofen Amides Compound 4eMCF-7 (Breast)0.01 ± 0.002[8]
Erlotinib (Standard)MCF-7 (Breast)0.03 ± 0.004[8]
Experimental Workflow and Mechanism of Action

The discovery pipeline for novel anticancer amides typically involves synthesis followed by a cascade of in vitro assays to determine cytotoxicity and elucidate the mechanism of action. Many of these compounds exert their effects by inducing apoptosis (programmed cell death), a key therapeutic goal in cancer treatment.

anticancer_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action synthesis Synthesis of Novel Amide Derivatives mtt Cytotoxicity Screening (MTT Assay) synthesis->mtt ic50 IC50 Determination mtt->ic50 Identify Hit Compounds apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot (Caspase, Bcl-2) apoptosis->western_blot cell_cycle->western_blot apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptors) cas8 Pro-Caspase-8 extrinsic->cas8 intrinsic Intrinsic Pathway (Mitochondrial Stress) cas9 Pro-Caspase-9 intrinsic->cas9 Cytochrome c release amide Novel Amide Derivative amide->intrinsic Induces Stress a_cas8 Active Caspase-8 cas8->a_cas8 Activation cas3 Pro-Caspase-3 a_cas8->cas3 a_cas9 Active Caspase-9 cas9->a_cas9 Activation a_cas9->cas3 a_cas3 Active Caspase-3 (Executioner) cas3->a_cas3 Cleavage apoptosis Apoptosis a_cas3->apoptosis antimicrobial_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Further Characterization start Synthesized Amide Library agar_diffusion Agar Well/Disk Diffusion Assay start->agar_diffusion mic_det MIC Determination (Broth Microdilution) agar_diffusion->mic_det Active Compounds mbc_det MBC Determination mic_det->mbc_det toxicity Cytotoxicity Assay (vs. Mammalian Cells) mic_det->toxicity hits Lead Compounds mbc_det->hits toxicity->hits

References

In vitro screening of 2-amino-N-methylhexanamide bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Screening of 2-Amino-N-methylhexanamide Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the methodologies for in vitro screening of the bioactivity of this compound, a novel N-methylated amino acid amide. While specific experimental data for this compound is not yet publicly available, this guide leverages established protocols and data from structurally related amino acid derivatives to present a robust framework for its evaluation. The guide details experimental procedures for assessing cytotoxicity and potential antimicrobial effects, and discusses relevant signaling pathways. All quantitative data are presented in standardized tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and replication.

Introduction

N-methylated amino acids and their derivatives are of significant interest in drug discovery due to their potential for improved pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability.[1][2][3] The introduction of an N-methyl group can increase the proteolytic stability of amide bonds, a crucial feature for developing peptide-based therapeutics.[2][3] this compound is a small molecule that incorporates this feature. Its bioactivity, however, remains to be thoroughly characterized. This guide outlines a systematic approach to the in vitro screening of this compound to elucidate its biological effects, focusing on cytotoxicity and potential antimicrobial activity as primary endpoints.

In Vitro Bioactivity Screening

A primary step in the characterization of any new chemical entity is the assessment of its biological activity and toxicity in various in vitro models. This section details representative experimental protocols and data presentation for cytotoxicity and antimicrobial screening.

Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical initial step in drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

The following table summarizes hypothetical IC50 values for this compound against various cell lines, based on data from similar amino acid derivatives.[4][5][6]

Cell LineTypeIC50 (µM)
HeLaCervical Cancer75.4
MCF-7Breast Cancer92.1
A549Lung Cancer68.9
HEK293TNon-cancerous Kidney>200
Antimicrobial Activity Screening

N-methylated amino acids have been incorporated into peptides to enhance their antimicrobial properties.[7] Therefore, screening this compound for direct antimicrobial activity is a logical step.

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is used.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Compound Preparation: this compound is serially diluted in the broth in a 96-well plate.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following table presents hypothetical MIC values for this compound.

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusPositive64
Escherichia coliNegative128
Pseudomonas aeruginosaNegative>256

Potential Signaling Pathways

Amino acids are not only building blocks for proteins but also act as signaling molecules that can influence various cellular processes.[8] A key pathway regulated by amino acid availability is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

While the direct effect of this compound on this or other pathways is unknown, a plausible hypothesis is that as an amino acid derivative, it could modulate such nutrient-sensing pathways.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. General Workflow for In Vitro Bioactivity Screening cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis compound_prep Compound Preparation (this compound) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_prep->cytotoxicity_assay antimicrobial_assay Antimicrobial Assay (e.g., Broth Microdilution) compound_prep->antimicrobial_assay cell_culture Cell/Bacterial Culture cell_culture->cytotoxicity_assay cell_culture->antimicrobial_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination mic_determination MIC Determination antimicrobial_assay->mic_determination

Caption: Figure 1. General Workflow for In Vitro Bioactivity Screening.

Hypothetical Signaling Pathway

signaling_pathway Figure 2. Hypothetical Modulation of the mTORC1 Pathway compound 2-amino-N- methylhexanamide sensor Amino Acid Sensor (e.g., Sestrin2) compound->sensor ? ragulator Ragulator Complex sensor->ragulator rag_gtpases Rag GTPases ragulator->rag_gtpases mtorc1 mTORC1 rag_gtpases->mtorc1 downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtorc1->downstream output Cell Growth & Proliferation downstream->output

Caption: Figure 2. Hypothetical Modulation of the mTORC1 Pathway.

Conclusion

This technical guide outlines a foundational approach for the in vitro bioactivity screening of this compound. By employing standardized assays such as the MTT and broth microdilution methods, researchers can obtain initial data on its cytotoxic and antimicrobial properties. Further investigation into its effects on key cellular signaling pathways, such as the mTORC1 pathway, will be crucial in elucidating its mechanism of action and potential therapeutic applications. The methodologies and data presentation formats provided herein offer a structured framework to guide these future studies.

References

A Technical Guide to the Speculated Mechanism of Action of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available scientific literature, preclinical data, or clinical trial information detailing the mechanism of action, pharmacology, or therapeutic potential of the specific compound 2-amino-N-methylhexanamide. The following guide is a speculative analysis based on its chemical structure and the known pharmacology of structurally related molecules. All proposed mechanisms, experimental protocols, and data are hypothetical and presented for illustrative purposes to guide potential future research.

Introduction and Structural Analysis

This compound is a synthetic small molecule that can be classified as a derivative of norleucine, an unnatural amino acid isomer of leucine.[1] Its structure features three key motifs that inform speculation about its biological activity:

  • An Alpha-Amino Acid Core: The backbone is 2-aminohexanoic acid (norleucine), suggesting potential interactions with biological systems that recognize or transport amino acids.

  • N-Methylation: The alpha-amino group is methylated. In peptide and medicinal chemistry, N-methylation is a common strategy used to increase metabolic stability against enzymatic degradation, improve membrane permeability, and influence conformational preferences, which can alter receptor binding affinity.[2][3]

  • A Primary Amide: The carboxylic acid group is converted to a primary amide (-CONH2). The alpha-amino amide structural class is present in several neurologically active drugs, including anticonvulsants, which are known to modulate ion channel function.[4][5]

Based on these features, this compound is a chiral molecule whose pharmacological profile is likely distinct from its parent amino acid, norleucine.

Speculative Mechanisms of Action

Given its structural characteristics, this compound could act through several potential mechanisms, primarily targeting the central nervous system.

The presence of the α-amino amide motif is a strong indicator of potential activity at voltage-gated ion channels. Compounds like lacosamide and safinamide, which share this feature, are known to modulate voltage-gated sodium channels.[5] The proposed mechanism would involve binding to the channel, possibly enhancing its slow inactivation state. This action would selectively reduce sustained high-frequency neuronal firing, which is characteristic of seizure activity and neuropathic pain, without significantly affecting normal neuronal signaling.

As a derivative of norleucine, the compound could act as a competitive inhibitor or modulator of amino acid transporters, such as the Large Neutral Amino Acid Transporter (LAT1). By competing with endogenous amino acids like leucine, it could disrupt cellular uptake, affecting processes like protein synthesis or the production of amino acid-derived neurotransmitters.[6][7]

Amino acid derivatives have been shown to act as modulators of various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels like AMPA-type glutamate receptors.[8][9] this compound could function as an allosteric modulator, either positively or negatively, at a receptor that recognizes amino acids or similar small molecules, thereby altering downstream signaling cascades.

Hypothetical Quantitative Data

To investigate the above hypotheses, a series of in vitro pharmacological assays would be necessary. The following table represents a hypothetical data summary for illustrative purposes, as would be expected from such a screening campaign.

Assay TypeTargetParameterHypothetical Value
ElectrophysiologyVoltage-Gated Sodium Channel (Nav1.2)IC50 (Slow Inactivation)15 µM
ElectrophysiologyVoltage-Gated Sodium Channel (Nav1.2)IC50 (Fast Inactivation)> 100 µM
Radioligand BindingLarge Neutral Amino Acid Transporter (LAT1)Ki50 µM
Functional AssayAMPA Receptor (GluA2)EC50 / IC50No significant activity
Metabolic StabilityHuman Liver MicrosomesT1/275 min

This table contains hypothetical data and is for illustrative purposes only.

Proposed Experimental Protocols & Workflows

To test the primary hypothesis—modulation of voltage-gated sodium channels—a detailed experimental workflow would be required.

  • Objective: To determine the effect of this compound on the slow inactivation of voltage-gated sodium channels.

  • Cell Line: HEK293 cells stably expressing the human Nav1.2 channel subtype.

  • Methodology:

    • Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

    • The chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4.

    • Borosilicate glass pipettes (2-4 MΩ) are filled with an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.2.

    • Whole-cell voltage-clamp recordings are made using an amplifier and digitizer.

    • To measure slow inactivation, a 500 ms depolarizing prepulse to -10 mV is applied, followed by a brief repolarization and then a test pulse to 0 mV to measure the remaining available current.

    • A baseline is established, after which the compound is perfused at increasing concentrations (e.g., 1, 3, 10, 30, 100 µM).

    • The concentration-response curve is plotted to determine the IC50 value.

G cluster_prep Cell Preparation cluster_epys Electrophysiology Protocol cluster_analysis Data Analysis Culture Culture HEK293 cells expressing Nav1.2 Plate Plate cells on glass coverslips Culture->Plate Patch Establish whole-cell patch-clamp configuration Plate->Patch Baseline Record baseline currents (Control) Patch->Baseline Apply Perfuse with This compound Baseline->Apply Record Record currents at multiple concentrations Apply->Record Washout Washout and record recovery Record->Washout Measure Measure peak current at each concentration Record->Measure Plot Plot concentration- response curve Measure->Plot Calc Calculate IC50 value Plot->Calc

Diagram of the experimental workflow for electrophysiological analysis.

Speculated Signaling Pathway

If this compound enhances the slow inactivation of voltage-gated sodium channels, it would reduce neuronal hyperexcitability. The following diagram illustrates this proposed signaling relationship.

G Compound This compound Nav Voltage-Gated Sodium Channel (Nav) Compound->Nav binds to SlowInact Enhanced Slow Inactivation Nav->SlowInact promotes SodiumInflux Reduced Na+ Influx during sustained firing SlowInact->SodiumInflux leads to AP Decreased Repetitive Action Potential Firing SodiumInflux->AP results in Excitability Reduced Neuronal Hyperexcitability AP->Excitability causes

Proposed pathway for reducing neuronal hyperexcitability.

Conclusion

While the precise mechanism of action of this compound remains unknown, its chemical structure provides a rational basis for forming testable hypotheses. The α-amino amide moiety strongly suggests that investigation into its effects on voltage-gated ion channels, particularly sodium channels, would be a productive initial line of inquiry. Further research, guided by the workflows outlined above, is necessary to elucidate its true pharmacological profile and determine any potential therapeutic utility.

References

The Guardian of the Chain: An In-depth Technical Guide to the Enzymatic Stability of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides through N-methylation has emerged as a cornerstone in the development of next-generation therapeutics. This chemical alteration, the substitution of an amide proton with a methyl group on the peptide backbone, offers a powerful tool to overcome the inherent limitations of native peptides, primarily their susceptibility to enzymatic degradation. This guide provides a comprehensive exploration of the enhanced enzymatic stability conferred by N-methylation, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental pathways.

The Shield of Methyl: Mechanisms of Enhanced Stability

The primary advantage of N-methylation lies in its ability to confer significant resistance to proteolytic degradation.[1] This enhanced stability stems from several key mechanisms:

  • Steric Hindrance: The addition of a methyl group to the amide nitrogen physically obstructs the approach of proteases, which require specific recognition and binding to the peptide backbone for cleavage. This steric shield makes the amide bond less accessible to the active site of enzymes like trypsin and chymotrypsin.

  • Conformational Rigidity: N-methylation can restrict the conformational freedom of the peptide backbone. This can lock the peptide into a conformation that is not recognized by proteases or is less susceptible to enzymatic attack.

  • Disruption of Hydrogen Bonding: The amide proton is a crucial hydrogen bond donor involved in the recognition and binding of peptides by proteases. Replacing this proton with a methyl group eliminates this hydrogen bonding capability, thereby reducing the affinity of proteases for the peptide substrate.

These mechanisms collectively contribute to a significant increase in the in vivo half-life of N-methylated peptides, enhancing their bioavailability and therapeutic efficacy.[2]

Quantifying Stability: A Comparative Analysis

The impact of N-methylation on enzymatic stability is best illustrated through quantitative data. The following tables summarize the half-lives (t½) of various N-methylated peptides compared to their non-methylated counterparts in different biological media.

Peptide/AnalogModificationMatrixHalf-life (t½) of Non-Methylated PeptideHalf-life (t½) of N-Methylated PeptideFold Increase in StabilityReference
Ghrelin(1-8) analogN-methylation at Ser6Human SerumNot explicitly stated, but susceptible to degradation> 24 hoursSignificant[3]
Somatostatin Analog (Veber-Hirschmann)Tri-N-methylationNot SpecifiedShort in vivo half-lifeDrastically improved metabolic stabilitySignificant[4]
R1 PeptideN-methylation at various positionsMouse Plasma~20 minutes> 80 minutes (for some analogs)> 4[5]
Peptide/AnalogEnzymeHalf-life (t½) of Non-Methylated PeptideHalf-life (t½) of N-Methylated PeptideFold Increase in StabilityReference
Model PeptideTrypsinNot explicitly stated, but susceptibleSignificantly increased-This is a general finding, specific data is often proprietary
Model PeptideChymotrypsinNot explicitly stated, but susceptibleSignificantly increased-This is a general finding, specific data is often proprietary

Experimental Protocols for Assessing Enzymatic Stability

Accurate assessment of enzymatic stability is crucial for the development of N-methylated peptide therapeutics. The following are detailed protocols for key in vitro stability assays.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of the complex mixture of proteases found in blood plasma.

Materials:

  • Test peptide and its N-methylated analog

  • Human plasma (or plasma from other species of interest), anticoagulated with EDTA or heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS/MS system

  • Thermomixer or incubator

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide and its N-methylated analog in an appropriate solvent (e.g., water, PBS, or a small amount of organic solvent if necessary for solubility).

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • In a microcentrifuge tube, add 95 µL of the pre-warmed plasma.

    • Spike 5 µL of the peptide stock solution into the plasma to achieve a final concentration of 50 µg/mL. Mix gently by vortexing.

    • Incubate the mixture at 37°C in a thermomixer with gentle shaking.

  • Time Points: Collect aliquots (e.g., 20 µL) at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute time point is collected immediately after adding the peptide and serves as the initial concentration.

  • Quenching: Immediately quench the enzymatic reaction in each aliquot by adding 80 µL of a quenching solution (e.g., ACN with 1% TFA). This will precipitate the plasma proteins.

  • Protein Precipitation: Vortex the quenched samples vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Proteolytic Degradation Assay (Trypsin or Chymotrypsin)

This assay assesses the stability of a peptide against a specific protease.

Materials:

  • Test peptide and its N-methylated analog

  • Trypsin or Chymotrypsin, sequencing grade

  • Ammonium bicarbonate buffer (50 mM, pH 8.0) or Tris-HCl buffer (100 mM, pH 7.8)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS/MS system

  • Thermomixer or incubator

Procedure:

  • Peptide and Enzyme Solutions:

    • Prepare a 1 mg/mL stock solution of the test peptide and its N-methylated analog in the appropriate buffer.

    • Prepare a stock solution of trypsin or chymotrypsin (e.g., 1 mg/mL) in the same buffer.

  • Incubation:

    • In a microcentrifuge tube, add the peptide solution to a final concentration of 0.1 mg/mL.

    • Add the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN).

  • Sample Analysis: Analyze the samples directly by HPLC or LC-MS/MS to quantify the remaining intact peptide.

  • Data Analysis: Calculate the half-life as described in the plasma stability assay.

Simulated Gastric and Intestinal Fluid Stability Assays

These assays mimic the enzymatic conditions of the stomach and small intestine to predict the oral stability of peptides.

Materials:

  • Test peptide and its N-methylated analog

  • Simulated Gastric Fluid (SGF) powder (e.g., from USP) or prepare according to USP guidelines (contains pepsin).

  • Simulated Intestinal Fluid (SIF) powder (e.g., from USP) or prepare according to USP guidelines (contains pancreatin).

  • HCl and NaOH for pH adjustment.

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS/MS system

  • Thermomixer or incubator

Procedure:

  • Prepare SGF and SIF: Reconstitute the SGF and SIF powders in water according to the manufacturer's instructions and adjust the pH to the physiological range (pH 1.2-3.0 for SGF, pH 6.8 for SIF).

  • Incubation:

    • Pre-warm the SGF and SIF to 37°C.

    • Add the peptide stock solution to the SGF and SIF to a final concentration of 50 µg/mL.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching: Follow the same procedure as the plasma stability assay to collect and quench samples at various time points.

  • Sample Analysis and Data Analysis: Analyze the samples by HPLC or LC-MS/MS and calculate the half-life as previously described.[6]

Visualizing the Pathways: Signaling and Experimental Workflows

Understanding the biological context and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway where peptide stability is critical and a typical workflow for the development and evaluation of N-methylated peptides.

Ghrelin Receptor Signaling Pathway

N-methylated ghrelin analogs have been developed to enhance their stability and prolong their orexigenic (appetite-stimulating) effects.[3] The stability of these analogs is critical for sustained activation of the ghrelin receptor (GHSR).

GhrelinSignaling Ghrelin N-Methylated Ghrelin Analog GHSR Ghrelin Receptor (GHSR1a) Ghrelin->GHSR Binds and Activates Gq Gαq GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling & Physiological Effects (e.g., Appetite Stimulation) PKC->Downstream Phosphorylates Targets

Caption: Ghrelin Receptor (GHSR1a) Signaling Pathway.

Experimental Workflow for N-Methylated Peptide Development

The development of novel N-methylated peptides follows a structured workflow from initial design to in vivo evaluation.

PeptideWorkflow cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) OnResin On-Resin N-Methylation SPPS->OnResin Cleavage Cleavage & Deprotection OnResin->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Stability Enzymatic Stability Assays (Plasma, Proteases, SGF/SIF) Characterization->Stability Binding Receptor Binding Assays Characterization->Binding Activity Functional/Cell-Based Assays Binding->Activity Permeability Permeability Assays (e.g., Caco-2) Activity->Permeability PK Pharmacokinetic (PK) Studies Permeability->PK PD Pharmacodynamic (PD) Studies PK->PD

Caption: Experimental Workflow for N-Methylated Peptides.

Conclusion

N-methylation represents a robust and versatile strategy to enhance the enzymatic stability of therapeutic peptides. By providing a steric and electronic shield against proteolytic enzymes, this modification significantly extends the half-life of peptides in biological systems. The systematic evaluation of N-methylated analogs using the detailed protocols provided in this guide is essential for the rational design and development of more effective and bioavailable peptide-based drugs. The continued exploration of N-methylation patterns will undoubtedly unlock the full therapeutic potential of this important class of molecules.

References

Solubility Profile of 2-amino-N-methylhexanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Qualitative Solubility Analysis

2-amino-N-methylhexanamide is a chiral molecule possessing three key functional regions that dictate its solubility:

  • α-Amino Group (Primary Amine): A polar, basic group capable of acting as a hydrogen bond donor and acceptor. It can be protonated in acidic conditions to form a cationic ammonium salt, which significantly enhances aqueous solubility.

  • N-methyl Amide Group: A polar group that is a hydrogen bond acceptor but not a donor. The N-methylation of the amide nitrogen increases lipophilicity compared to a primary amide.[1] This structural feature can improve solubility in non-aqueous solvents and enhance membrane permeability.[1]

  • Hexyl Side Chain: A six-carbon aliphatic chain that is nonpolar and hydrophobic. This portion of the molecule contributes to its solubility in organic solvents and lipids.

Based on this structure, a qualitative solubility profile can be predicted:

  • Aqueous Solubility: Limited solubility is expected in neutral water due to the hydrophobic hexyl chain. Solubility is predicted to increase significantly in acidic aqueous solutions (e.g., dilute HCl) due to the protonation of the primary amino group.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with both the amino and amide groups while also solvating the alkyl chain to some extent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected. These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the dominance of the polar amino and amide groups.

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed, as these solvents can accommodate both the polar and nonpolar regions of the molecule to a degree.

Quantitative Solubility Data Table

While no specific data for this compound is publicly available, the following table provides a standardized format for researchers to record their experimental findings. This structure allows for a clear, comparative analysis of the compound's solubility across various solvents at a controlled temperature.

Solvent SystemClassificationTemperature (°C)Measured Solubility (mg/mL)Molar Solubility (mol/L)Observations / Notes
Deionized WaterPolar Protic25
0.1 M HClAqueous Acidic25
0.1 M NaOHAqueous Basic25
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
AcetonitrilePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
N,N-Dimethylformamide (DMF)Polar Aprotic25
Dichloromethane (DCM)Chlorinated25
Tetrahydrofuran (THF)Ether25
TolueneNonpolar Aromatic25
HexaneNonpolar Aliphatic25

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[3] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved substance.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or ¹H NMR)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The time required may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.[4]

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. To ensure no solid particles are transferred, it is crucial to filter the aliquot immediately using a syringe filter chemically compatible with the solvent.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

3.3. Analytical Method Development A robust analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed for accurate quantification. This involves selecting an appropriate column, mobile phase, and detection wavelength (if using UV detection) to achieve good separation and sensitivity for the analyte. A calibration curve with known concentrations of this compound must be prepared to ensure accurate measurement.

Visualizations

The following diagrams illustrate the logical relationships in solubility and the experimental workflow.

G cluster_compound This compound Structure cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Compound This compound α-Amino Group (Polar, Basic, H-Bond Donor) N-methyl Amide (Polar, H-Bond Acceptor) Hexyl Chain (Nonpolar, Hydrophobic) Polar Polar Protic (e.g., Water, MeOH) Compound:f0->Polar H-Bonding Acid-Base Rxn Compound:f1->Polar H-Bonding Aprotic Polar Aprotic (e.g., DMSO, DMF) Compound:f1->Aprotic Dipole-Dipole H-Bonding Nonpolar Nonpolar (e.g., Hexane) Compound:f2->Nonpolar van der Waals Moderate Moderate Solubility Polar->Moderate High High Solubility Aprotic->High Low Low Solubility Nonpolar->Low G start Start prep 1. Preparation Add excess solid compound to vials with known volume of solvent. start->prep equil 2. Equilibration Agitate at constant temp (e.g., 24-72 hours). prep->equil sep 3. Phase Separation Centrifuge to pellet undissolved solid. equil->sep sample 4. Sampling & Filtration Withdraw supernatant and filter through 0.22 µm syringe filter. sep->sample dilute 5. Dilution Dilute filtered sample to fall within analytical calibration range. sample->dilute quant 6. Quantification Analyze concentration using a validated method (e.g., HPLC, LC-MS). dilute->quant end End (Solubility Calculated) quant->end

References

In-Depth Technical Guide: Identification of Potential Molecular Targets for 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific molecular targets and detailed pharmacological profile of 2-amino-N-methylhexanamide is not extensively available in the public domain. This guide, therefore, outlines a generalized strategic approach for the identification of molecular targets for a novel small molecule of this nature, drawing upon established methodologies in drug discovery and chemical biology. The experimental protocols and data presented are illustrative and intended to serve as a template for investigation.

Introduction

This compound is a small molecule with a structure suggestive of potential biological activity. As a derivative of an amino acid amide, it possesses functional groups that could facilitate interactions with various biological macromolecules, including enzymes, receptors, and ion channels. The identification of its specific molecular targets is a critical first step in elucidating its mechanism of action and exploring its therapeutic potential. This document provides a comprehensive framework for a multi-pronged approach to target identification and validation.

Physicochemical Properties and Structural Analogs

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its potential biological behavior.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueMethod
Molecular FormulaC7H16N2O-
Molecular Weight144.22 g/mol -
XLogP31.2Prediction
Hydrogen Bond Donors2Prediction
Hydrogen Bond Acceptors2Prediction
Rotatable Bond Count4Prediction

Note: These values are predicted using computational tools and require experimental verification.

Analysis of structurally similar compounds can provide initial hypotheses regarding potential targets. For instance, analogs may be known to interact with specific classes of enzymes (e.g., proteases, amidases) or receptors.

Target Identification Strategies

A combination of computational and experimental approaches is recommended for a comprehensive target identification campaign.

In Silico and Computational Approaches

Computational methods can rapidly screen large databases of potential biological targets to identify those with a high likelihood of binding to this compound.

G cluster_0 Computational Screening Ligand_Preparation 3D Structure Generation & Energy Minimization of This compound Docking Molecular Docking Simulations Ligand_Preparation->Docking Target_Database Protein Target Databases (PDB, ChEMBL, TargetNet) Target_Database->Docking Scoring Binding Affinity Prediction (Scoring Functions) Docking->Scoring Hit_List Prioritized List of Potential Targets Scoring->Hit_List

Caption: In silico workflow for predicting molecular targets.

  • Ligand Preparation: Generate a 3D conformer of this compound using software such as ChemDraw or Avogadro. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Selection: Select a library of potential protein targets from databases like the Protein Data Bank (PDB). Prioritize targets based on structural similarity to known binders of related compounds or based on therapeutic area of interest.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the ligand within the active or allosteric sites of the selected targets.

  • Scoring and Analysis: Rank the potential targets based on the predicted binding energies (e.g., kcal/mol). Visually inspect the top-ranked poses to assess the quality of interactions (e.g., hydrogen bonds, hydrophobic contacts).

Experimental Approaches

Experimental validation is crucial to confirm the predictions from in silico methods and to discover novel targets.

Affinity chromatography is a powerful technique to isolate binding partners from complex biological mixtures.

G cluster_1 Affinity-Based Target Identification Immobilization Immobilize this compound on a solid support (e.g., beads) Lysate_Incubation Incubate immobilized ligand with cell or tissue lysate Immobilization->Lysate_Incubation Washing Wash away non-specific binders Lysate_Incubation->Washing Elution Elute specifically bound proteins Washing->Elution Analysis Protein identification by LC-MS/MS Elution->Analysis

Caption: Experimental workflow for affinity-based target isolation.

  • Ligand Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Protein Extraction: Prepare a protein lysate from a relevant cell line or tissue sample.

  • Affinity Purification: Incubate the protein lysate with the ligand-immobilized beads.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS. Identify the proteins by matching the peptide fragmentation patterns against a protein sequence database.

Table 2: Hypothetical Results from Affinity Chromatography-MS

Protein ID (UniProt)Protein NamePeptide CountScorePutative Function
P00761Trypsin-115250Serine Protease
Q9Y2T1Carbonic Anhydrase 212180Metalloenzyme
P02768Albumin50500Carrier Protein (potential non-specific)

Target Validation

Once a list of potential targets is generated, further experiments are required to validate the interaction and determine its functional consequence.

Direct Binding Assays

These assays confirm a direct physical interaction between this compound and the putative target protein.

G cluster_2 Hypothetical Target Signaling Pathway Ligand 2-amino-N- methylhexanamide Target Target Protein (e.g., Kinase A) Ligand->Target Inhibition Substrate Substrate Target->Substrate Phosphorylates Phosphorylation Phosphorylated Substrate Substrate->Phosphorylation Downstream Downstream Cellular Response Phosphorylation->Downstream

Caption: Hypothetical signaling pathway involving a target protein.

  • Sample Preparation: Prepare purified recombinant target protein and a concentrated solution of this compound in a matched buffer.

  • ITC Experiment: Titrate the ligand into the protein solution in a microcalorimeter.

  • Data Analysis: Measure the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Table 3: Representative Data from Target Validation Assays

Target ProteinAssay TypeResult
Trypsin-1Enzymatic AssayIC50 = 15 µM
Carbonic Anhydrase 2Surface Plasmon Resonance (SPR)Kd = 50 µM

Conclusion

The identification of molecular targets for this compound requires a systematic and multi-faceted approach. By combining in silico prediction with robust experimental validation, researchers can elucidate the mechanism of action of this compound and pave the way for its potential development as a therapeutic agent. The workflows and protocols outlined in this guide provide a foundational framework for initiating such an investigation. Further studies should focus on confirming target engagement in cellular and in vivo models to establish physiological relevance.

A Technical Guide to the Synthesis of Optically Pure N-Methyl-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development.[1][2][3] The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased metabolic stability, improved cell permeability, and modulated conformational flexibility.[1][2][3][4][5][6][7] These modifications can lead to peptides with greater oral bioavailability and longer in vivo half-lives.[4][5][6] This technical guide provides an in-depth overview of the core methodologies for synthesizing optically pure N-methyl-amino acids, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in this critical field.

Core Synthetic Strategies

The synthesis of enantiomerically pure N-methyl-amino acids presents a significant challenge due to the potential for racemization and the difficulty of selective mono-N-methylation.[8] Several robust methods have been developed to address these issues, each with its own advantages and limitations. The primary strategies can be broadly categorized as N-methylation by alkylation, reductive amination, asymmetric synthesis using chiral auxiliaries, and enzymatic methods.

N-Methylation by Alkylation of Protected Amino Acids

Direct alkylation of the amino group is a common approach, but it requires careful selection of protecting groups to prevent over-methylation and racemization.

a) N-Methylation of Sulfonamides (Fukuyama/Biron-Kessler Method)

This widely used method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group.[4] The resulting sulfonamide is acidic enough to be deprotonated by a mild base, facilitating selective N-methylation.

The general workflow for this method is as follows:

Fukuyama_Biron_Kessler AminoAcid Amino Acid NBS_Protected N-o-NBS Protected Amino Acid AminoAcid->NBS_Protected o-NBS-Cl, Base Methylated N-Methylated-N-o-NBS Amino Acid NBS_Protected->Methylated Methylating Agent (e.g., CH3I, (CH3)2SO4), Base Deprotected N-Methyl Amino Acid Methylated->Deprotected Thiol, Base (e.g., 2-mercaptoethanol, DBU)

Fukuyama/Biron-Kessler N-Methylation Workflow

b) N-Methylation of Carbamates and Amides

N-carbamoyl protected amino acids can be N-methylated using a strong base like sodium hydride followed by a methylating agent such as methyl iodide.[5][9] Silver oxide with methyl iodide has also been employed for the permethylation of peptides.[5]

Reductive Amination

Reductive amination is a versatile and widely used method for synthesizing N-methyl-amino acids.[9][10][11] This approach can be executed in a few different ways.

One common pathway involves the reaction of an α-keto acid with methylamine to form an intermediate imine, which is then reduced to the N-methyl-amino acid.[10] Alternatively, an existing amino acid can be reacted with formaldehyde to form a Schiff base, which is subsequently reduced.[8][12]

Reductive_Amination cluster_0 Pathway A: From α-Keto Acid cluster_1 Pathway B: From Amino Acid KetoAcid α-Keto Acid ImineA Imine Intermediate KetoAcid->ImineA Methylamine NMAA_A N-Methyl Amino Acid ImineA->NMAA_A Reducing Agent (e.g., NaBH3CN) AminoAcid Amino Acid ImineB Schiff Base Intermediate AminoAcid->ImineB Formaldehyde NMAA_B N-Methyl Amino Acid ImineB->NMAA_B Reducing Agent (e.g., NaBH3CN)

Reductive Amination Pathways
Asymmetric Synthesis Using Chiral Auxiliaries

Chiral auxiliaries are powerful tools for controlling stereochemistry during the synthesis of optically pure compounds.[13] The auxiliary is temporarily attached to the molecule, directs the stereoselective formation of the new chiral center, and is then cleaved.

a) Pseudoephedrine Amides

(1S,2S)-Pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an alanine-derived pivaldimine, leading to the synthesis of quaternary α-methyl α-amino acids with high diastereoselectivity.[14]

b) Oxazolidinones (Evans Auxiliaries)

Chiral oxazolidinones can be used to synthesize N-methyl amino acids. The N-acylated oxazolidinone can be methylated, and subsequent hydrolysis yields the desired N-methyl amino acid.

Enzymatic Synthesis

Biocatalytic methods offer excellent stereoselectivity.[10][15] For instance, N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida can catalyze the reductive N-methylamination of various α-keto acids to produce the corresponding N-methyl-L-amino acids with high enantiomeric purity.[15]

Enzymatic_Synthesis KetoAcid α-Keto Acid Enzyme NMAADH KetoAcid->Enzyme Methylamine Methylamine Methylamine->Enzyme NMAA N-Methyl-L-Amino Acid Enzyme->NMAA NAD(P)H

Enzymatic Synthesis of N-Methyl-L-Amino Acids
Synthesis via Intermediate 5-Oxazolidinones

This method provides a unified approach for the synthesis of N-methyl derivatives of the 20 common L-amino acids.[7][16] An N-protected amino acid is converted to a 5-oxazolidinone, which is then reductively cleaved to yield the N-methyl amino acid.[7][17]

Quantitative Data Summary

The following tables summarize the reported yields and stereoselectivities for various N-methyl-amino acid synthesis methods.

Table 1: N-Methylation by Alkylation

MethodAmino Acid DerivativeYield (%)StereoselectivityReference
NaH / MeIN-Boc-Amino Acids31-88Variable[5]
Ag₂O / MeIN-Boc-Amino Acid Benzyl Esters60-95Racemization-free[5]
o-NBS protection, DMS/DBUAmino Acid Methyl Esters>90No epimerization[5]
o-NBS protection, solid phaseVarious>90Racemization-free[4][5]

Table 2: Asymmetric Synthesis with Chiral Auxiliaries

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (de%)Reference
PseudoephenamineVarious Alkyl Halides75-95>98[14]
BINOLVarious Electrophiles30-8569-86[13]

Table 3: Enzymatic Synthesis

EnzymeSubstrate (α-Keto Acid)ProductTiter (g/L)Yield (g/g glucose)Reference
NMAADH from P. putidaPyruvateN-Methyl-L-alanine31.70.71[15]

Experimental Protocols

Protocol 1: Solid-Phase N-Methylation using o-NBS Protection (Adapted from Biron-Kessler Method)

This protocol describes the N-methylation of an amino acid residue on a solid support.[4]

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Sulfonylation:

    • Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and 2,4,6-collidine (10 eq.) in dichloromethane (DCM) for 2 hours.

    • Wash the resin thoroughly with DCM and DMF.

  • Methylation:

    • Treat the sulfonated resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2 eq.) and dimethyl sulfate (5 eq.) in DMF for 10 minutes.

    • Repeat the methylation step.

    • Wash the resin with DMF.

  • Desulfonylation:

    • Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 5 minutes.

    • Repeat the desulfonylation step.

    • Wash the resin with DMF and DCM.

  • Cleavage: Cleave the N-methylated peptide from the resin using standard procedures (e.g., trifluoroacetic acid cocktail).

Protocol 2: Reductive Amination of an α-Keto Acid

This protocol provides a general procedure for the synthesis of N-methyl-amino acids from α-keto acids.

  • Reaction Setup: Dissolve the α-keto acid (1 eq.) in a suitable solvent (e.g., methanol).

  • Imine Formation: Add an aqueous solution of methylamine (1.2 eq.) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding dilute HCl.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by ion-exchange chromatography or crystallization.

Protocol 3: Asymmetric Synthesis using Pseudoephedrine Auxiliary (General Principles)

This protocol outlines the key steps for the asymmetric alkylation of a pseudoephedrine alaninamide.[14]

  • Amide Formation: Couple (1S,2S)-pseudoephedrine with N-Boc-alanine using a suitable coupling agent (e.g., pivaloyl chloride).

  • Deprotection and Imine Formation: Remove the Boc protecting group and form the pivaldimine by reacting with pivaldehyde.

  • Deprotonation and Alkylation:

    • Deprotonate the α-carbon using a strong base (e.g., LDA or LiHMDS) at low temperature (-78°C).

    • Add the desired alkyl halide and allow the reaction to proceed.

  • Auxiliary Cleavage: Hydrolyze the amide bond under acidic conditions to release the optically pure α-methyl-α-amino acid.

Conclusion

The synthesis of optically pure N-methyl-amino acids is a dynamic field with a range of effective methodologies. The choice of synthetic route depends on several factors, including the specific amino acid target, the required scale of synthesis, and the available starting materials and reagents. The methods outlined in this guide, from the robust Fukuyama/Biron-Kessler protocol to the highly stereoselective enzymatic and chiral auxiliary-based approaches, provide a comprehensive toolkit for researchers in drug discovery and peptide science. The continued development of novel and more efficient synthetic strategies will undoubtedly further accelerate the exploration of N-methylated peptides as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-amino-N-methylhexanamide, a methylated amino acid derivative of potential interest in drug discovery and peptide chemistry. The synthesis is presented as a two-step process involving the N-methylation of a protected amino acid precursor followed by amide bond formation.

Introduction

N-methylated amino acids are valuable building blocks in medicinal chemistry. The introduction of a methyl group on the amide nitrogen can enhance the metabolic stability of peptides by reducing their susceptibility to enzymatic degradation, improve membrane permeability, and influence the conformational properties of the peptide backbone.[1][2] This protocol outlines a reliable method for the synthesis of this compound starting from commercially available 2-aminohexanoic acid (norleucine).

The described synthetic strategy involves:

  • Protection of the α-amino group of 2-aminohexanoic acid with a 2-nitrobenzenesulfonyl (o-NBS) group, a method well-suited for subsequent N-methylation.[3][4]

  • Methylation of the protected amino acid.

  • Deprotection of the o-NBS group.

  • Coupling of the resulting N-methyl-2-aminohexanoic acid with methylamine using a suitable coupling reagent to form the final amide product.

Experimental Protocols

Step 1: Synthesis of 2-(methylamino)hexanoic acid

This step follows the principles of the Biron-Kessler method for N-methylation of amino acids.[3][4]

Materials:

  • 2-aminohexanoic acid

  • 2-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Dimethyl sulfate or Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Protection of the Amino Group:

    • Dissolve 2-aminohexanoic acid (1 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-nitrobenzenesulfonyl)-2-aminohexanoic acid.

  • N-Methylation:

    • Dissolve the N-(2-nitrobenzenesulfonyl)-2-aminohexanoic acid (1 eq) in anhydrous DMF.

    • Add potassium carbonate (3 eq) to the solution.

    • Add dimethyl sulfate or methyl iodide (1.5 eq) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by adding water and extract the product with diethyl ether (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain N-methyl-N-(2-nitrobenzenesulfonyl)-2-aminohexanoic acid.

  • Deprotection of the o-NBS Group:

    • Dissolve the N-methylated product (1 eq) in DMF.

    • Add thiophenol (2 eq) and potassium carbonate (2 eq).

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove the thiol byproducts.

    • Acidify the aqueous layer with 1M HCl and then adjust the pH to the isoelectric point of the amino acid (around pH 6).

    • The product, 2-(methylamino)hexanoic acid, may precipitate or can be isolated by evaporation of the solvent. Purify by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the coupling of the N-methylated amino acid with methylamine. A variety of coupling reagents can be used, such as HBTU, HATU, or carbodiimides like EDC in the presence of an additive like HOBt.[5]

Materials:

  • 2-(methylamino)hexanoic acid

  • Methylamine (as a solution in THF or as a hydrochloride salt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Amide Coupling:

    • Dissolve 2-(methylamino)hexanoic acid (1 eq) in anhydrous DMF.

    • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add methylamine solution (1.2 eq) (or methylamine hydrochloride with an additional equivalent of base) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1a2-nitrobenzenesulfonyl chloride, Na₂CO₃Dioxane/H₂O12RT85-95
1bDimethyl sulfate, K₂CO₃DMF24RT70-85
1cThiophenol, K₂CO₃DMF4-6RT60-80
2HBTU, DIPEA, MethylamineDMF12RT75-90

Table 2: Characterization Data for this compound (Expected)

PropertyExpected Value
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.0-3.2 (m, 1H, CH), ~2.8 (d, 3H, N-CH₃), ~2.4 (s, 3H, N-CH₃), ~1.2-1.8 (m, 8H, alkyl CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~174 (C=O), ~60 (α-C), ~35 (N-CH₃), ~30, ~28, ~22 (alkyl CH₂), ~14 (CH₃)
Mass Spec (ESI+) m/z: 145.13 [M+H]⁺
Purity (HPLC) >95%

Mandatory Visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(methylamino)hexanoic acid cluster_step2 Step 2: Amide Formation A 2-aminohexanoic acid B o-NBS Protection A->B C N-(o-NBS)-2-aminohexanoic acid B->C D N-Methylation C->D E N-methyl-N-(o-NBS)-2-aminohexanoic acid D->E F o-NBS Deprotection E->F G 2-(methylamino)hexanoic acid F->G H 2-(methylamino)hexanoic acid I Amide Coupling (HBTU, Methylamine) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: Evaluation of 2-amino-N-methylhexanamide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. 2-amino-N-methylhexanamide is a synthetic amino acid derivative with potential as a new antimicrobial compound. Its structural similarity to natural amino acids and peptides suggests it may interfere with essential bacterial processes. These application notes provide a comprehensive overview of standard protocols to assess the in vitro antimicrobial activity of this compound, including determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics. The presented data is a representative example to guide researchers in their experimental design and data interpretation.

Data Presentation

The antimicrobial efficacy of this compound can be quantified against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes hypothetical data for such an evaluation.

Table 1: Antimicrobial Activity of this compound against Various Bacterial Strains

Bacterial StrainGram StainingMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive1632
Enterococcus faecalis (ATCC 29212)Gram-positive3264
Escherichia coli (ATCC 25922)Gram-negative64>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128>128

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standard procedure for determining the MIC of a novel compound.[1][2]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Positive control (bacterial suspension in broth without the compound)

  • Negative control (broth only)

Protocol:

  • Dispense 50 µL of CAMHB into wells A-H of columns 2-12 of a 96-well plate.

  • Add 100 µL of the this compound stock solution to column 1 (wells A-H).

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10. This will create a concentration gradient of the compound.

  • Column 11 will serve as the positive control (no compound), and column 12 as the negative control (no bacteria).

  • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11.

  • Add 50 µL of sterile CAMHB to the wells in column 12.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or a multi-channel pipette

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically determined by the absence of colony growth on the agar plate.[3]

3. Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.[2]

Materials:

  • This compound

  • Log-phase bacterial culture (approximately 10^6 CFU/mL)

  • CAMHB

  • Sterile test tubes or flasks

  • TSA plates

  • Sterile saline for dilutions

Protocol:

  • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the compound.

  • Inoculate each flask with the log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.

  • Plot the log10 CFU/mL versus time for each concentration of this compound.

Visualizations

Experimental Workflows and Hypothetical Signaling Pathway

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Reading stock Compound Stock Solution serial_dilution Serial Dilution of Compound stock->serial_dilution broth Sterile Broth (CAMHB) broth->serial_dilution inoculum Standardized Bacterial Inoculum add_inoculum Addition of Bacterial Inoculum inoculum->add_inoculum plate 96-Well Plate incubation Incubate at 37°C for 18-24h plate->incubation Incubate serial_dilution->plate add_inoculum->plate read_mic Visually Determine MIC incubation->read_mic Read Results

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Assay_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_read Incubation & Reading mic_plate Completed MIC Plate (Wells with no growth) aliquot Take 10 µL Aliquot from each clear well mic_plate->aliquot spot_plate Spot-plate onto TSA Agar aliquot->spot_plate incubation Incubate at 37°C for 18-24h spot_plate->incubation Incubate read_mbc Determine MBC (Lowest concentration with no growth) incubation->read_mbc Read Results

Figure 2: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_flasks Prepare Flasks with Broth & Compound at different MIC multiples inoculate Inoculate with Log-Phase Bacteria prep_flasks->inoculate incubation Incubate with Shaking at 37°C inoculate->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 6, 8, 24h) incubation->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plating Plate on TSA serial_dilute->plating count_colonies Incubate & Count CFUs plating->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Figure 3: Workflow for Time-Kill Kinetic Assay.

Hypothetical_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects compound 2-amino-N- methylhexanamide binding Binding to Membrane Components (e.g., Lipids, Proteins) compound->binding disruption Membrane Disruption & Pore Formation binding->disruption ion_leakage Ion Leakage (K+, Na+) disruption->ion_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion cell_death Bacterial Cell Death atp_depletion->cell_death

Figure 4: Hypothetical Mechanism: Membrane Disruption Pathway.

References

Application of 2-Amino-N-Methyl-Hexanamide and N-Methylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation, the substitution of a methyl group on the amide nitrogen of the peptide backbone, confers several advantageous properties to peptides. These modifications can enhance proteolytic stability, increase membrane permeability, and modulate conformation, which can lead to improved oral bioavailability and therapeutic efficacy.[1][2][3][4][5][6][7] While specific data on 2-amino-N-methylhexanamide is not extensively available in public literature, the principles and protocols for its use in peptide synthesis would be analogous to those for other N-methylated amino acids. This document provides detailed application notes and protocols for the synthesis and incorporation of N-methylated amino acids, like this compound, into peptide chains.

Advantages of Incorporating N-Methylated Amino Acids

The introduction of an N-methyl group into a peptide backbone has significant effects on its physicochemical and biological properties.

PropertyEffect of N-MethylationReference
Proteolytic Stability Increased resistance to enzymatic degradation by proteases.[1][2][3][4][5]
Conformational Rigidity The N-methyl group restricts rotation around the C-N bond, leading to a more defined conformation.[1][3][4]
Membrane Permeability Enhanced ability to cross cell membranes, potentially leading to improved oral bioavailability.[1][3][4][8]
Receptor Binding Can alter binding affinity and selectivity for biological targets.[3][4]
Solubility N-methylation can inhibit hydrogen bonding, which may affect solubility.[3][4]

Synthesis of N-Methylated Amino Acids

The synthesis of N-methylated amino acids is a crucial first step for their incorporation into peptides. A common and effective method for the N-methylation of amino acids is the Biron-Kessler method, which can be performed in the solid phase.[9]

Protocol: Solid-Phase Synthesis of Fmoc-N-Me-Amino Acids (Biron-Kessler Method)

This protocol outlines the synthesis of an Fmoc-protected N-methylated amino acid using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[9]

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-L-amino acid)

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • 20% Piperidine in Dimethylformamide (DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • 2-Mercaptoethanol

  • 10% Piperidine in DMF

  • Fmoc-OSu (Fmoc-succinimide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIPEA and add it to the resin. Agitate for 1-2 hours. Cap any remaining active sites on the resin with MeOH.

  • Fmoc Deprotection: Wash the resin with DCM and DMF. Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • o-NBS Protection: Dissolve o-NBS-Cl and DIPEA in DCM. Add the solution to the resin and agitate for 1-2 hours to protect the primary amine. Wash the resin with DCM.

  • N-Methylation: Swell the resin in DMF. Add DBU and MeI (or DMS) and agitate for 1-2 hours. Repeat this step to ensure complete methylation. Wash the resin with DMF and DCM.

  • o-NBS Deprotection: Swell the resin in DMF. Add 2-mercaptoethanol and DBU and agitate for 30 minutes. Repeat this step. Wash the resin with DMF and DCM.

  • Fmoc Protection: Dissolve Fmoc-OSu and DIPEA in DCM. Add the solution to the resin and agitate for 2-4 hours to protect the newly formed N-methyl amine. Wash the resin with DCM and DMF.

  • Cleavage from Resin: Wash the resin with DCM. Cleave the Fmoc-N-Me-amino acid from the resin using a solution of TFA in DCM (e.g., 1-5% TFA). Collect the filtrate and neutralize with a base (e.g., pyridine or DIPEA). Evaporate the solvent to obtain the crude Fmoc-N-Me-amino acid.

  • Purification: Purify the crude product using flash chromatography or recrystallization.

Synthesis_of_Fmoc_N_Me_Amino_Acid cluster_resin Solid-Phase (2-CTC Resin) cluster_reagents Reagents & Solvents Resin 2-CTC Resin Loaded_AA Resin-AA-Fmoc Resin->Loaded_AA 1. Loading Deprotected_AA Resin-AA-H Loaded_AA->Deprotected_AA 2. Fmoc Deprotection NBS_Protected_AA Resin-AA-NBS Deprotected_AA->NBS_Protected_AA 3. o-NBS Protection Methylated_AA Resin-N(Me)-AA-NBS NBS_Protected_AA->Methylated_AA 4. N-Methylation Deprotected_Me_AA Resin-N(Me)-AA-H Methylated_AA->Deprotected_Me_AA 5. o-NBS Deprotection Final_Product_Resin Resin-N(Me)-AA-Fmoc Deprotected_Me_AA->Final_Product_Resin 6. Fmoc Protection Final_Product Fmoc-N(Me)-AA-OH Final_Product_Resin->Final_Product 7. Cleavage Fmoc_AA Fmoc-AA-OH DIPEA, DCM Piperidine 20% Piperidine in DMF o_NBS_Cl o-NBS-Cl DIPEA, DCM Methylation_Reagents DBU, MeI in DMF Mercaptoethanol 2-Mercaptoethanol DBU, DMF Fmoc_OSu Fmoc-OSu DIPEA, DCM TFA TFA / DCM

Caption: Solid-phase synthesis of Fmoc-N-methyl-amino acids.

Incorporation of N-Methylated Amino Acids into Peptides

Once the protected N-methylated amino acid is synthesized, it can be incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The most common strategy is the Fmoc/tBu approach.[2][10]

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Amino Acids

This protocol describes the manual or automated synthesis of a peptide containing an N-methylated amino acid residue on a solid support (e.g., Rink Amide resin for a C-terminal amide).[11][12]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N-Me-amino acid (e.g., Fmoc-2-amino-N-methylhexanamide)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt with DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water

  • Diethyl ether (for precipitation)

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel.

  • First Amino Acid Coupling: If starting a new synthesis, couple the first Fmoc-amino acid to the resin according to the resin manufacturer's protocol.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-amino acid (standard or N-methylated) in DMF.

    • Add the coupling reagents (e.g., HBTU/HOBt/DIPEA) to activate the carboxylic acid group.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines; Chloranil test for secondary amines like N-methylated residues).

  • Washing: After complete coupling, wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the last amino acid has been coupled, remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DMF and DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and collect the cleavage solution. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check_Completion Last Amino Acid? Wash2->Check_Completion Check_Completion->Deprotection No Final_Deprotection Final Fmoc Deprotection Check_Completion->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data and Characterization

The success of the synthesis is determined by the yield and purity of the final peptide.

ParameterMethodTypical Expected Outcome
Crude Peptide Yield Gravimetric analysis after precipitation30-80% (highly sequence-dependent)[11]
Purity Analytical Reverse-Phase HPLC>95% after purification
Identity Mass Spectrometry (ESI-MS or MALDI-TOF)Observed mass should match the calculated mass of the peptide.

Signaling Pathways and Biological Activity

Peptides containing N-methylated amino acids are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The incorporation of an N-methylated residue can convert a receptor agonist into an antagonist or enhance its binding affinity.[3][4] The specific signaling pathway impacted will depend on the peptide's sequence and its intended target.

For example, a modified peptide antagonist for a GPCR would block the binding of the endogenous ligand, thereby inhibiting downstream signaling cascades, such as the cAMP or IP3/DAG pathways.

Signaling_Pathway_Antagonism cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Activation Blocked N_Me_Peptide N-Methylated Peptide (Antagonist) N_Me_Peptide->GPCR Binds and Blocks Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Binding Inhibited Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Antagonism of a GPCR signaling pathway by an N-methylated peptide.

Conclusion

The application of this compound and other N-methylated amino acids in peptide synthesis is a valuable tool for the development of novel peptide therapeutics with improved pharmacological properties. The protocols and principles outlined in this document provide a foundation for researchers to synthesize and incorporate these modified amino acids into their peptide candidates. Careful execution of the synthesis and purification steps, followed by thorough characterization, is essential for obtaining high-quality peptides for further biological evaluation.

References

Application Notes and Protocols for the Investigation of 2-amino-N-methylhexanamide as a Potential Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Quorum Sensing and the Therapeutic Potential of its Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[1][2][3] This intricate signaling network regulates a variety of physiological activities, including biofilm formation, virulence factor production, and motility.[1][2][4] Consequently, interfering with QS, a strategy known as quorum quenching, presents a promising anti-virulence approach to combat bacterial infections, potentially circumventing the development of conventional antibiotic resistance.[5][6] By disarming pathogens rather than killing them, QS inhibitors (QSIs) are expected to exert less selective pressure for the emergence of resistance.

Pseudomonas aeruginosa and Staphylococcus aureus are two clinically significant pathogens where QS plays a pivotal role in their pathogenicity.[1][7][8] In Gram-negative bacteria like P. aeruginosa, QS is predominantly mediated by N-acyl homoserine lactones (AHLs).[3][9] This bacterium possesses at least four interconnected QS systems: las, rhl, pqs, and iqs.[1][2] The las system, considered at the top of the hierarchy, and the rhl system are well-studied AHL-dependent pathways.[10] In Gram-positive bacteria such as S. aureus, the primary QS system is the accessory gene regulator (agr) system, which utilizes autoinducing peptides (AIPs) as signaling molecules.[7][8][11]

The molecule 2-amino-N-methylhexanamide, while not extensively documented as a quorum sensing inhibitor in existing literature, represents a novel candidate for investigation. Its structural features suggest potential interactions with components of bacterial QS systems. These application notes provide a framework for the systematic evaluation of this compound and other novel compounds as potential QSIs.

Potential Applications in Drug Development

Should this compound prove to be an effective QSI, it could have significant therapeutic applications, including:

  • Adjunctive therapy: Used in combination with traditional antibiotics to enhance their efficacy and reduce the required dosage.

  • Anti-biofilm agent: To prevent the formation of biofilms on medical devices and implants.

  • Treatment of chronic infections: In conditions like cystic fibrosis, where P. aeruginosa biofilms are a major cause of morbidity and mortality.

Quantitative Data Summary

The following tables are templates for presenting quantitative data that would be generated during the evaluation of a potential QSI like this compound.

Table 1: Inhibition of Reporter Gene Expression

Target BacteriumReporter StrainThis compound Conc. (µM)% Inhibition of Reporter Signal (e.g., GFP, Luminescence)IC50 (µM)
P. aeruginosa PAO1pqsA-GFP1025.3 ± 2.145.2
5068.9 ± 4.5
10085.1 ± 3.8
S. aureus AH2989P3-lux1015.8 ± 1.962.7
5055.4 ± 3.2
10078.6 ± 4.1

Table 2: Inhibition of Biofilm Formation

Target BacteriumAssay MethodThis compound Conc. (µM)% Inhibition of Biofilm BiomassMBIC (µM)
P. aeruginosa PAO1Crystal Violet Staining1018.2 ± 2.588.1
5049.7 ± 3.9
10072.3 ± 5.0
S. aureus ATCC 25923Crystal Violet Staining1012.5 ± 1.8>100
5041.9 ± 4.2
10065.4 ± 3.7

Table 3: Reduction of Virulence Factor Production

Target BacteriumVirulence FactorThis compound Conc. (µM)% Reduction in Production
P. aeruginosa PAO1Pyocyanin5063.8 ± 5.1
Elastase5058.2 ± 4.7
S. aureus ATCC 25923Hemolysin5045.1 ± 3.9

Signaling Pathway and Experimental Workflow Diagrams

G cluster_P_aeruginosa Pseudomonas aeruginosa Quorum Sensing LasI LasI AHL_3OC12HSL 3O-C12-HSL LasI->AHL_3OC12HSL Synthesizes LasR LasR LasR->LasI Activates RhlI RhlI LasR->RhlI Activates PqsR PqsR LasR->PqsR Activates Virulence_Las Virulence Factors (e.g., Elastase) LasR->Virulence_Las Regulates AHL_C4HSL C4-HSL RhlI->AHL_C4HSL Synthesizes RhlR RhlR RhlR->RhlI Activates Virulence_Rhl Virulence Factors (e.g., Pyocyanin, Rhamnolipids) RhlR->Virulence_Rhl Regulates PqsABCDH PqsABCDH PQS PQS PqsABCDH->PQS Synthesizes PqsR->PqsABCDH Activates Biofilm_Pqs Biofilm Formation PqsR->Biofilm_Pqs Regulates AHL_3OC12HSL->LasR Binds to AHL_C4HSL->RhlR Binds to PQS->PqsR Binds to

Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.

G cluster_S_aureus Staphylococcus aureus Quorum Sensing (agr system) AgrD AgrD (precursor) AgrB AgrB (transporter) AgrD->AgrB Processed by AIP AIP (Autoinducing Peptide) AgrB->AIP Exports AgrC AgrC (receptor kinase) AgrA AgrA (response regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII (effector) AgrA->RNAIII Activates transcription of AIP->AgrC Binds to Virulence Virulence Factors (e.g., Toxins, Proteases) RNAIII->Virulence Upregulates Adhesion Adhesion Molecules RNAIII->Adhesion Downregulates

Caption: The agr quorum sensing system in Staphylococcus aureus.

G cluster_Workflow Experimental Workflow for QSI Screening Start Start: Candidate Compound (this compound) Primary_Screen Primary Screening: Reporter Gene Assay Start->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Secondary_Assays Secondary Assays: - Biofilm Inhibition - Virulence Factor Production Dose_Response->Secondary_Assays Toxicity Cytotoxicity Assay Dose_Response->Toxicity Mechanism Mechanism of Action Studies Secondary_Assays->Mechanism Toxicity->Mechanism End End: Lead Compound Identification Mechanism->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-amino-N-methylhexanamide. Due to the absence of a standardized, publicly available HPLC method for this specific analyte, this application note provides a comprehensive, albeit theoretical, protocol based on established principles of amino acid and amine analysis by reverse-phase chromatography. The described method includes detailed steps for sample preparation, chromatographic conditions, and data analysis. This protocol is intended to serve as a starting point for method development and validation in a laboratory setting.

Introduction

This compound is an amino acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in complex mixtures.[1] This application note details a proposed reverse-phase HPLC (RP-HPLC) method coupled with pre-column derivatization for the sensitive and selective analysis of this compound.

Chromatographic Conditions

A reverse-phase HPLC method is proposed for the analysis of this compound. Given that many amino acids are structurally similar and can differ subtly in polarity, a C18 column is often a suitable choice for good separation.[1] To enhance UV detection and retention on the non-polar stationary phase, pre-column derivatization with a suitable agent like o-phthalaldehyde (OPA) is recommended.[2]

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary Gradient HPLC System
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1 M Sodium Acetate Buffer (pH 6.5) : Methanol : Tetrahydrofuran (90:5:5, v/v/v)
Mobile Phase B Methanol
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV-Vis Detector
Detection Wavelength 338 nm (following OPA derivatization)
Injection Volume 20 µL

Table 2: Proposed Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
155050
202080
252080
26955
30955

Experimental Protocols

Sample Preparation

Proper sample preparation is a critical step to remove interferences and ensure accurate and reliable HPLC results.[3] The choice of sample preparation technique depends on the sample matrix. For biological fluids like plasma or serum, protein precipitation is a common and effective method.[3]

Protocol for Protein Precipitation:

  • To 100 µL of the sample (e.g., plasma, serum, or a solution of the active pharmaceutical ingredient), add 300 µL of a precipitating agent such as cold acetonitrile or methanol.[3]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte of interest.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before derivatization and HPLC analysis.[4]

Pre-column Derivatization with o-Phthalaldehyde (OPA)

Derivatization is often necessary for amino acids to improve their chromatographic properties and detection sensitivity.[1] OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.

Protocol for OPA Derivatization:

  • Prepare the OPA reagent by dissolving 10 mg of o-phthalaldehyde and 10 µL of 2-mercaptoethanol in 1 mL of methanol, and then adding 9 mL of a 0.4 M borate buffer (pH 10.2). This reagent should be prepared fresh daily.

  • In an autosampler vial, mix 50 µL of the prepared sample supernatant with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Immediately inject the 20 µL of the derivatized sample into the HPLC system. Automated online derivatization can improve reproducibility.[2]

Method Performance (Hypothetical Data)

The following tables summarize the expected performance characteristics of this proposed method. These values are hypothetical and would need to be determined experimentally during method validation.

Table 3: Hypothetical Retention and Detection Data

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound-OPA derivative~ 12.50.050.15

Table 4: Hypothetical Linearity Data

Concentration Range (µg/mL)Correlation Coefficient (r²)
0.15 - 50> 0.999

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Sample Collection (e.g., Plasma, API solution) Precipitation 2. Protein Precipitation (add Acetonitrile) Sample->Precipitation Vortex 3. Vortex Mixing Precipitation->Vortex Centrifuge 4. Centrifugation Vortex->Centrifuge Supernatant 5. Supernatant Collection Centrifuge->Supernatant Filter 6. Filtration (0.22 µm) Supernatant->Filter Derivatization 7. Pre-column Derivatization (with OPA Reagent) Filter->Derivatization Injection 8. Injection into HPLC Derivatization->Injection Separation 9. Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection 10. UV Detection (338 nm) Separation->Detection Chromatogram 11. Obtain Chromatogram Detection->Chromatogram Quantification 12. Peak Integration and Quantification Chromatogram->Quantification Report 13. Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a detailed, though theoretical, HPLC method for the determination of this compound. The proposed protocol, which includes sample preparation by protein precipitation and pre-column derivatization with OPA, is based on established analytical principles for similar compounds. It is crucial that this method be thoroughly validated in a laboratory setting to confirm its performance characteristics, including specificity, linearity, accuracy, precision, and robustness, before its application in a regulated environment.

References

Application Note: A Cell-Based MTT Assay to Evaluate the Cytotoxicity of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The initial characterization of a novel chemical entity involves assessing its fundamental effect on living cells. This document provides a detailed protocol for a cell-based assay to determine the cytotoxic potential of 2-amino-N-methylhexanamide, a compound with limited publicly available biological data. The described method utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric technique for quantifying cellular metabolic activity as an indicator of cell viability.[1][2][3] This protocol is designed for a 96-well plate format, making it suitable for dose-response studies and initial high-throughput screening.[4]

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method to assess cell viability. The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[1] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[1][5] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MCF-7) but can be adapted for other cell types.

2.1 Materials and Reagents

  • Cell Line: Human cervical cancer cell line (HeLa) or another suitable cell line.

  • Compound: this compound

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS), filter-sterilized and stored at -20°C protected from light.[1]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[6]

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% solution.

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.

    • Humidified incubator at 37°C with 5% CO₂.

    • Microplate reader capable of measuring absorbance at 570 nm.[7]

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).

2.2 Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Culture HeLa cells to ~80% confluency B Trypsinize and count cells A->B C Seed 5x10³ cells/well in a 96-well plate B->C D Incubate for 24h to allow cell attachment C->D E Prepare serial dilutions of this compound D->E Start Treatment F Replace old media with media containing compound or vehicle (DMSO) E->F G Incubate for 24h or 48h F->G H Add 10 µL of 5 mg/mL MTT reagent to each well G->H Begin Assay I Incubate for 4h at 37°C H->I J Remove media and add 100 µL of solubilization solution (DMSO) I->J K Shake plate for 15 min to dissolve formazan J->K L Read absorbance at 570 nm using a plate reader K->L Acquire Data M Calculate % Viability and plot dose-response curve L->M N Determine IC₅₀ value M->N

Caption: Workflow for the MTT-based cytotoxicity assay.

2.3 Step-by-Step Protocol

  • Cell Seeding:

    • Culture HeLa cells in T-75 flasks until they reach approximately 80% confluency.

    • Wash cells with PBS, then detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

    • Count the cells using a hemocytometer and adjust the concentration to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for "medium only" (background control) and "cells with vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the different compound concentrations. For the negative control wells, add medium with the same concentration of DMSO used for the test compounds.

    • Incubate the plate for the desired exposure period (e.g., 24 or 48 hours).[8]

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5][8]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[5][6]

    • After 4 hours, purple formazan crystals should be visible in viable cells.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.[8]

    • Add 100 µL of DMSO to each well to dissolve the crystals.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Analysis

3.1 Data Calculation

  • Corrected Absorbance: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Percent Viability: Calculate the percentage of viable cells for each concentration using the following formula:

    % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

3.2 Data Summary Table

The quantitative data should be summarized in a table to facilitate comparison.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.2540.085100%
0.11.2310.07998.2%
11.1590.09192.4%
100.8820.06470.3%
500.6150.05549.0%
1000.3440.04827.4%

3.3 IC₅₀ Determination

Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Hypothetical Signaling Pathway

Should this compound demonstrate significant cytotoxic activity, further investigation into its mechanism of action would be warranted. Many cytotoxic agents function by inducing apoptosis through modulation of key signaling pathways. Below is a diagram of a generic cell survival/apoptosis pathway that could be a potential target.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces Compound This compound (Hypothetical Target) Compound->Akt Inhibits?

Caption: Hypothetical signaling pathway for induced apoptosis.

References

Application Notes and Protocols: 2-amino-N-methylhexanamide in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-amino-N-methylhexanamide is a versatile building block for combinatorial chemistry, offering multiple points for diversification. Its primary amine allows for the introduction of a wide array of substituents, while the N-methyl amide provides a stable core structure. This document outlines the potential applications and detailed protocols for utilizing this compound in the solid-phase synthesis of small molecule libraries for drug discovery and other life sciences research. The methodologies described herein are designed to be adaptable for various research objectives.

While specific data on the direct use of this compound in large-scale combinatorial libraries is not extensively documented in publicly available literature, its structural motifs are analogous to other bifunctional building blocks commonly employed in the generation of diverse chemical libraries. The following protocols and applications are based on established principles of solid-phase organic synthesis and combinatorial chemistry.

Applications

This compound can serve as a central scaffold in the synthesis of diverse libraries of compounds for screening against various biological targets. Potential applications include:

  • Drug Discovery: Generation of libraries to screen for inhibitors of enzymes such as proteases, kinases, or histone deacetylases (HDACs). The α-amino amide moiety can act as a zinc-binding group in metalloenzyme inhibitors.[1]

  • Agrochemical Research: Development of novel pesticides and herbicides.

  • Materials Science: Creation of new polymers and materials with unique properties.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Diversified N-Acyl-2-amino-N-methylhexanamide Library

This protocol details the solid-phase synthesis of a library based on the this compound scaffold, where diversity is introduced by acylating the primary amine with a variety of carboxylic acids.

Materials:

  • This compound hydrochloride

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • A diverse set of carboxylic acids (Building Blocks)

  • Solid-phase synthesis vessel or 96-well filter plate

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Attachment:

    • Dissolve this compound hydrochloride (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the solution to the deprotected resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF and DCM.

  • Library Diversification (Acylation):

    • Distribute the resin into a 96-well filter plate.

    • To each well, add a solution of a unique carboxylic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Shake the plate at room temperature for 4 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage and Collection:

    • Treat the resin in each well with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours.

    • Collect the cleaved compounds in a 96-well collection plate.

  • Post-Cleavage Workup:

    • Evaporate the TFA under a stream of nitrogen.

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for screening.

Hypothetical Data Presentation:

Well IDCarboxylic Acid Building BlockExpected Mass (Da)Purity (%)
A1Acetic Acid186.2595
A2Benzoic Acid248.3292
A3Cyclohexanecarboxylic Acid254.3896
B1Phenylacetic Acid262.3593

Visualizations

G cluster_workflow Solid-Phase Synthesis Workflow start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple_scaffold 3. Couple this compound (DIC, OxymaPure) wash1->couple_scaffold wash2 Wash (DMF, DCM) couple_scaffold->wash2 distribute 4. Distribute Resin to 96 Wells wash2->distribute diversify 5. Acylation with Diverse Carboxylic Acids (R-COOH) distribute->diversify wash3 Wash (DMF, DCM) diversify->wash3 cleave 6. Cleave from Resin (95% TFA) wash3->cleave collect 7. Collect Library cleave->collect end End: Purified Library collect->end

Caption: Workflow for the solid-phase synthesis of an N-acyl-2-amino-N-methylhexanamide library.

Signaling Pathway Analysis (Hypothetical)

Should a library synthesized from this compound yield a hit against a specific kinase, for example, the following diagram illustrates a hypothetical signaling pathway that could be investigated.

G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene inhibitor Library Hit (e.g., from A1) inhibitor->raf

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway by a library compound.

Screening Protocol

A typical screening cascade for a newly synthesized library is outlined below.

G cluster_screening Screening Cascade library Synthesized Library (e.g., 96 compounds) primary_screen Primary High-Throughput Screen (e.g., Enzyme Inhibition Assay @ 10 µM) library->primary_screen hit_identification Hit Identification (% Inhibition > 50%) primary_screen->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response secondary_assay Secondary Assay (e.g., Cell-Based Assay) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A standard workflow for screening a combinatorial library to identify lead compounds.

Conclusion

This compound presents a promising, albeit currently under-documented, scaffold for the generation of diverse small molecule libraries. The protocols and workflows provided here offer a foundational approach for researchers to explore the potential of this and structurally related building blocks in combinatorial chemistry for drug discovery and other applications. The adaptability of solid-phase synthesis allows for the creation of large, diverse libraries that can be efficiently screened to identify novel bioactive compounds.

References

Techniques for N-methylation of Amino Acid Amides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acid amides is a critical chemical modification in peptide-based drug discovery and development. This modification can significantly enhance the pharmacological properties of peptides, including increased metabolic stability, improved cell permeability, and modulation of conformational preferences, ultimately leading to enhanced therapeutic potential.[1][2][3] The introduction of a methyl group on the amide nitrogen can prevent enzymatic degradation by proteases and can influence the peptide's three-dimensional structure, which is crucial for its interaction with biological targets.[2][3] This document provides an overview of common techniques for N-methylation, complete with detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their specific application.

Core N-methylation Techniques

Several methods have been developed for the N-methylation of amino acid amides, each with its own advantages and limitations. The primary strategies include reductive amination, direct alkylation with methylating agents, and specialized methods for solid-phase synthesis.

Reductive Amination (Eschweiler-Clarke Reaction)

Reductive amination is a widely used one-pot reaction for the N-methylation of primary and secondary amines, including the N-terminus of amino acid amides.[4][5][6] The Eschweiler-Clarke reaction is a classic example, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4][6][7] This method is advantageous as it avoids the formation of quaternary ammonium salts.[6]

Reaction Pathway:

Eschweiler_Clarke Amine R-NH2 (Amino Acid Amide) Iminium [R-N+=CH2] (Iminium Ion) Amine->Iminium + CH2O, -H2O Formaldehyde CH2O (Formaldehyde) Formic_Acid HCOOH (Formic Acid) Methylated_Amine R-NHCH3 (Monomethylated) Iminium->Methylated_Amine + HCOOH, -CO2 CO2 CO2 Dimethylated_Amine R-N(CH3)2 (Dimethylated) Methylated_Amine->Dimethylated_Amine

Caption: Eschweiler-Clarke reaction pathway.

Experimental Protocol: Eschweiler-Clarke N-methylation of an Amino Acid Amide

  • Dissolution: Dissolve the amino acid amide (1 equivalent) in formic acid (excess, e.g., 10-20 equivalents).

  • Addition of Formaldehyde: Add aqueous formaldehyde (excess, e.g., 5-10 equivalents of a 37% solution) to the mixture.

  • Heating: Heat the reaction mixture at 80-100 °C for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess formic acid by the careful addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Variations of this method may employ other reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, which can be effective under milder conditions.[8][9]

Direct Alkylation with Methylating Agents

Direct alkylation involves the treatment of an N-protected amino acid amide with a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate and methyl iodide.[10][11][12] A protecting group on the alpha-amino group is crucial to prevent over-methylation and other side reactions.[10]

Reaction Pathway:

Direct_Alkylation Protected_Amine P-NH-R (N-Protected Amino Acid Amide) Anion [P-N(-)-R] (Amide Anion) Protected_Amine->Anion + Base Base Base (e.g., NaH) Methylating_Agent CH3-X (e.g., CH3I, (CH3)2SO4) Methylated_Product P-N(CH3)-R (N-Methylated Product) Anion->Methylated_Product + CH3-X

Caption: Direct alkylation pathway for N-methylation.

Experimental Protocol: N-methylation using Dimethyl Sulfate and Sodium Hydride

  • Preparation: To a solution of the N-protected amino acid amide (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add sodium hydride (1.1-1.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Activation: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the sodium salt.

  • Methylation: Add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

A study describes an efficient N-methylation of amino acid derivatives with dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water, which generates highly reactive dry sodium hydroxide, leading to faster reaction rates.[11]

Solid-Phase N-methylation

For the synthesis of N-methylated peptides, solid-phase methods are often preferred. The Biron-Kessler method, which is an adaptation of the Fukuyama-Mitsunobu reaction, is a prominent example.[13] This method involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group on the primary amine, which acidifies the N-H bond, facilitating methylation.[13]

Experimental Workflow:

Solid_Phase_Workflow Start Resin-bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Start->Fmoc_Deprotection oNBS_Protection o-NBS Protection (o-NBS-Cl, Collidine) Fmoc_Deprotection->oNBS_Protection Methylation N-Methylation (e.g., DBU, Dimethyl Sulfate) oNBS_Protection->Methylation oNBS_Deprotection o-NBS Deprotection (Mercaptoethanol, DBU) Methylation->oNBS_Deprotection Next_Coupling Coupling of next Fmoc-AA-OH oNBS_Deprotection->Next_Coupling Final_Cleavage Cleavage from Resin (e.g., TFA) Next_Coupling->Final_Cleavage Final_Product N-Methylated Peptide Final_Cleavage->Final_Product

Caption: Solid-phase N-methylation workflow.

Experimental Protocol: Solid-Phase N-methylation (Biron-Kessler Method)

  • Resin Preparation: Start with a resin-bound amino acid with the N-terminus protected with Fmoc.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group.

  • o-NBS Protection: React the deprotected amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine or 2,4,6-trimethylpyridine in a suitable solvent like DMF.[13]

  • N-Methylation: Treat the o-NBS protected resin-bound amino acid with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a methylating agent like dimethyl sulfate or methyl iodide.[13]

  • o-NBS Deprotection: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.[13]

  • Peptide Elongation: The resulting secondary amine can be coupled with the next Fmoc-protected amino acid to continue the peptide synthesis.

  • Cleavage: After the synthesis is complete, the N-methylated peptide is cleaved from the resin using standard procedures, typically with trifluoroacetic acid (TFA) and scavengers.[14]

N-methylation using Diazomethane

The use of diazomethane has been reported for the N-methylation of N-nosyl-protected amino acids and peptides.[1][15][16] This method is described as highly efficient, providing excellent yields and purity without significant racemization.[1][15]

Reaction Pathway:

Diazomethane_Methylation Nosyl_Amine Ns-NH-R (N-Nosyl Protected Amino Acid Amide) Methylated_Product Ns-N(CH3)-R (N-Methylated Product) Nosyl_Amine->Methylated_Product + CH2N2 Diazomethane CH2N2 (Diazomethane) Nitrogen N2

References

Application Notes and Protocols for In Vivo Experimental Design: 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-amino-N-methylhexanamide is a novel chemical entity with limited publicly available data on its biological activity. The following application notes and protocols provide a general framework for the initial in vivo evaluation of this compound. The experimental designs described herein are foundational and should be adapted based on emerging in vitro and in vivo data.

Introduction

The successful translation of a novel chemical entity, such as this compound, from discovery to clinical application hinges on a well-designed and rigorously executed in vivo experimental plan.[1][2] These studies are crucial for understanding the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profile of the compound in a complex biological system. This document outlines a phased approach to the in vivo characterization of this compound, starting from preliminary tolerability assessments to more comprehensive efficacy and safety studies. Adherence to principles of good experimental design, including randomization, blinding, and the use of appropriate control groups, is paramount to ensure the generation of robust and reproducible data.[2][3]

Preclinical Development Workflow

The in vivo investigation of this compound should follow a logical progression to maximize the value of the data obtained while adhering to ethical considerations regarding animal welfare.[1]

preclinical_workflow formulation Compound Formulation Development tolerability Maximum Tolerated Dose (MTD) Studies formulation->tolerability pk_pd Pharmacokinetic & Pharmacodynamic (PK/PD) Studies tolerability->pk_pd screening Broad Pharmacological Screening pk_pd->screening toxicology Preliminary Toxicology pk_pd->toxicology efficacy Disease-Specific Efficacy Models screening->efficacy decision Go/No-Go Decision efficacy->decision toxicology->decision

Figure 1: General Preclinical In Vivo Workflow.

Phase 1: Preliminary Characterization

Maximum Tolerated Dose (MTD) Studies

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity. This information is critical for designing subsequent pharmacokinetic and efficacy studies.

Protocol:

  • Animal Model: Select a common rodent species (e.g., CD-1 mice or Sprague-Dawley rats), using both males and females.[2]

  • Group Allocation: Assign animals randomly to several dose groups (e.g., 5, 50, 100, 500, 1000 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[1]

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity levels, grooming) for at least 7 days.

  • Data Collection: Record body weights daily and perform a gross necropsy at the end of the study to examine for any tissue abnormalities.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% reduction in body weight.

Data Presentation:

Dose (mg/kg)RouteNo. of Animals (M/F)Body Weight Change (%)Clinical Signs of ToxicityGross Necropsy Findings
VehicleOral5/5
5Oral5/5
50Oral5/5
100Oral5/5
500Oral5/5
1000Oral5/5
Single-Dose Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

Protocol:

  • Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate serial blood sampling.

  • Group Allocation: Assign animals to different administration route groups (e.g., intravenous and oral) at a dose well below the MTD (n=3-5 per group).

  • Administration: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Analyze plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Data Presentation:

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUC (0-t) (nghr/mL)
AUC (0-inf) (nghr/mL)
Half-life (t1/2) (hr)
Clearance (CL) (L/hr/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (F) (%)N/A

Phase 2: Pharmacological Screening and Efficacy

Based on the chemical structure (an amino acid amide), this compound could potentially interact with a variety of biological targets. Broad pharmacological screening in relevant animal models is necessary to identify its potential therapeutic utility.

General Pharmacological Screen (Irwin Test)

Objective: To assess the effects of this compound on behavior and physiological functions in a semi-quantitative manner.

Protocol:

  • Animal Model: CD-1 mice.

  • Group Allocation: Randomly assign mice to a vehicle control group and at least three dose levels of this compound (e.g., 10, 30, 100 mg/kg) (n=6-8 per group).

  • Administration: Administer the compound via the desired route.

  • Observation: At various time points (e.g., 30, 60, 120, 240 minutes) post-dosing, score the animals for a range of behavioral and physiological parameters (e.g., alertness, motor activity, reflexes, autonomic signs).

  • Data Analysis: Compare the scores of the treated groups to the vehicle control group to identify any significant effects.

Data Presentation:

ParameterVehicle10 mg/kg30 mg/kg100 mg/kg
Behavioral
Alertness
Spontaneous Activity
Reactivity
Neurological
Pinna Reflex
Corneal Reflex
Righting Reflex
Autonomic
Piloerection
Salivation
Body Temperature
Hypothetical Efficacy Model: Neuropathic Pain

Assuming the pharmacological screen suggests central nervous system activity, a common follow-up is to test for efficacy in a relevant disease model.

Protocol (Chung Model - Spinal Nerve Ligation):

  • Animal Model: Sprague-Dawley rats.

  • Surgical Procedure: Induce neuropathic pain by ligating the L5 spinal nerve.

  • Group Allocation: After recovery and confirmation of mechanical allodynia, randomly assign animals to a vehicle control group, a positive control group (e.g., gabapentin), and at least three dose levels of this compound (n=8-10 per group).

  • Administration: Administer the compounds daily for a specified period (e.g., 14 days).

  • Behavioral Testing: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at baseline and at multiple time points during the treatment period.

  • Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups.

Data Presentation:

Treatment GroupDose (mg/kg)Baseline Paw Withdrawal Threshold (g)Day 7 Paw Withdrawal Threshold (g)Day 14 Paw Withdrawal Threshold (g)
Vehicle-
Positive Control
This compoundLow
This compoundMid
This compoundHigh

Hypothetical Signaling Pathway and Experimental Logic

Given its structure as an amino acid derivative, this compound could potentially modulate neurotransmitter systems or intracellular signaling cascades. For instance, it might interact with G-protein coupled receptors (GPCRs) that are known to be involved in pain signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor GPCR compound->receptor Binds to g_protein G-protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka PKA camp->pka Inactivates creb CREB pka->creb Reduces Phosphorylation gene Gene Transcription (e.g., for ion channels) creb->gene Alters

Figure 2: Hypothetical GPCR Signaling Pathway.

dose_finding_logic start Start: Single Dose MTD mtd_achieved MTD Determined? start->mtd_achieved pk_study Conduct Single-Dose PK at 3 Dose Levels mtd_achieved->pk_study Yes stop_dev Stop or Reformulate mtd_achieved->stop_dev No (Toxicity too high) exposure_achieved Sufficient Exposure? pk_study->exposure_achieved efficacy_study Proceed to Efficacy Studies (using PK-guided doses) exposure_achieved->efficacy_study Yes re_evaluate Re-evaluate Dosing Regimen or Formulation exposure_achieved->re_evaluate No re_evaluate->pk_study

Figure 3: Dose-Finding and Selection Logic.

Ethical Considerations

All in vivo experiments must be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies to minimize animal use and suffering.[1] This includes using the minimum number of animals required for statistical power, refining procedures to minimize pain and distress, and replacing animal studies with in vitro or in silico models where possible.

References

Application Note: Quantitative Analysis of Amino Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful and versatile analytical technique for the qualitative and quantitative analysis of amino acids.[1] Due to their low volatility and polar nature, amino acids require a derivatization step to convert them into volatile and thermally stable compounds suitable for GC analysis.[2] This application note provides detailed protocols for the derivatization and subsequent GC-MS analysis of amino acids in various biological samples, along with quantitative performance data. The high sensitivity and selectivity of GC-MS make it an invaluable tool in life science research, clinical diagnostics, and food science.[1]

Experimental Workflow

The general workflow for the analysis of amino acid derivatives by GC-MS involves several key steps, from sample preparation to data analysis.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Tissue) Hydrolysis Protein Hydrolysis (if necessary) Sample->Hydrolysis Deproteinization Deproteinization Hydrolysis->Deproteinization Extraction Extraction of Free Amino Acids Deproteinization->Extraction Derivatization Derivatization Reaction (e.g., Silylation, Acylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Silylation Reaction cluster_conditions Reaction Conditions AminoAcid Amino Acid (R-CH(NH2)-COOH) TBDMS_Derivative TBDMS Derivative (Volatile & Thermally Stable) AminoAcid->TBDMS_Derivative + MTBSTFA MTBSTFA MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) Heat Heat Acetonitrile Acetonitrile (Solvent) Temp 100 °C Time 4 hours

References

Application Notes and Protocols for the Use of 2-amino-N-methylhexanamide as a Ligand in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific binding data for 2-amino-N-methylhexanamide is not extensively available in published literature, its structural similarity to other small molecule amines and amino amides suggests its potential as a ligand for various receptor systems, particularly G protein-coupled receptors (GPCRs). Amino amides are a versatile class of compounds that can interact with biological targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These application notes provide a generalized framework for characterizing the binding of a novel amino amide ligand, such as this compound, to a target receptor using radioligand binding assays.

Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for quantifying the interaction between a ligand and its receptor.[1] These assays are highly sensitive and provide quantitative data on receptor expression (Bmax), ligand affinity (Kd for radioligands, Ki for non-radiolabeled ligands), and the kinetics of binding.[1] The two primary types of radioligand binding assays detailed here are saturation binding assays and competitive binding assays.[2]

Data Presentation: Hypothetical Binding Characteristics of this compound

The following tables present hypothetical data for the binding of this compound to a putative GPCR target, "Receptor X". This data is for illustrative purposes to demonstrate how results from binding assays would be presented.

Table 1: Hypothetical Saturation Binding Analysis of a Tritiated Analog of this compound ([³H]-Ligand) to Receptor X

ParameterValueUnitDescription
Kd (Dissociation Constant)15.2nMConcentration of [³H]-Ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.[3]
Bmax (Maximum Receptor Density)1250fmol/mg proteinTotal number of binding sites for the [³H]-Ligand in the tissue or cell preparation.[4]

Table 2: Hypothetical Competitive Binding Analysis of this compound against a Known Radioligand for Receptor X

ParameterValueUnitDescription
IC50 (Inhibitory Concentration 50%)85.7nMConcentration of this compound that displaces 50% of the specific binding of the radioligand.[5]
Ki (Inhibition Constant)42.1nMThe equilibrium dissociation constant for the unlabeled drug (this compound). It is calculated from the IC50 value and the Kd of the radioligand.[5]

Experimental Protocols

The following are generalized protocols for conducting saturation and competitive binding assays. These should be optimized for the specific receptor and radioligand being used.

Protocol 1: Saturation Radioligand Binding Assay

This assay determines the affinity (Kd) of a radioligand for its receptor and the total number of receptors (Bmax) in a given sample.[2][4]

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of this compound or a related high-affinity ligand.

  • Unlabeled Ligand: A high concentration of a known ligand for the target receptor to determine non-specific binding.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).[6]

  • Assay Setup: The assay is typically performed in a 96-well plate.[6] For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.

  • Total Binding Wells: Add the following to each well in order:

    • Binding buffer.

    • A specific amount of membrane preparation (e.g., 20-50 µg of protein).[6]

    • Increasing concentrations of the radioligand (e.g., 0.1 to 50 nM).[6]

  • Non-Specific Binding Wells: Add the following to each well in order:

    • Binding buffer.

    • A high concentration of the unlabeled ligand (e.g., 10 µM) to saturate the receptors.

    • A specific amount of membrane preparation (20-50 µg of protein).

    • Increasing concentrations of the radioligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[6]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration.

    • Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.[3]

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a known radioligand for binding to the receptor.[2][8]

Materials:

  • Same as for the saturation binding assay, with the addition of the unlabeled test compound (this compound).

Procedure:

  • Membrane Preparation: Prepare and quantify the protein concentration of the receptor source as in the saturation assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding Wells: Binding buffer, membrane preparation, and a fixed concentration of the radioligand (typically at or near its Kd).

    • Non-Specific Binding Wells: Binding buffer, membrane preparation, a high concentration of a standard unlabeled ligand, and the fixed concentration of the radioligand.

    • Competition Wells: Binding buffer, membrane preparation, the fixed concentration of the radioligand, and increasing concentrations of the test compound (this compound). A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[2]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Terminate the reaction and wash the filters as described in the saturation assay protocol.

  • Scintillation Counting: Count the radioactivity on the filters.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizations

Signaling Pathway

Small molecule amino amides often target G protein-coupled receptors (GPCRs). Upon ligand binding, the GPCR undergoes a conformational change, activating an intracellular G protein.[9] This initiates a signaling cascade, often involving the production of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3).[10][11]

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand 2-amino-N- methylhexanamide GPCR GPCR (Receptor X) Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation (Gα) cAMP cAMP (Second Messenger) ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: A generalized GPCR signaling cascade initiated by ligand binding.

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Competitive_Binding_Workflow A 1. Assay Setup (96-well plate) B Add Receptor Membranes A->B C Add Fixed [³H]-Ligand A->C D Add Increasing Concentrations of this compound A->D E 2. Incubation (Reach Equilibrium) B->E C->E D->E F 3. Filtration & Washing (Separate Bound from Free) E->F G 4. Scintillation Counting (Measure Radioactivity) F->G H 5. Data Analysis (Calculate IC₅₀ and Kᵢ) G->H

References

Application Notes and Protocols for 2-amino-N-methylhexanamide in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research on the neuropharmacological applications of 2-amino-N-methylhexanamide . The mechanism of action, relevant signaling pathways, and specific experimental protocols for this compound in the context of neuropharmacology have not been described in the existing scientific literature.

The information required to generate detailed Application Notes and Protocols, including quantitative data for structured tables and established experimental methodologies, is absent. Consequently, the creation of diagrams for signaling pathways and experimental workflows as requested is not feasible.

Researchers, scientists, and drug development professionals interested in the potential neuropharmacological effects of this compound would need to undertake foundational research to elucidate its properties. This would involve:

  • In vitro studies:

    • Receptor binding assays to identify potential molecular targets within the central nervous system.

    • Functional assays to determine if the compound acts as an agonist, antagonist, or modulator of identified targets.

    • Cell-based assays to investigate downstream signaling effects.

  • In vivo studies:

    • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Behavioral pharmacology studies in animal models to assess potential effects on mood, cognition, and motor function.

    • Neurochemical analyses to measure changes in neurotransmitter levels in different brain regions.

Without such foundational data, any speculation on the applications and experimental protocols for this compound in neuropharmacology would be without scientific basis. We recommend that researchers interested in this compound begin with these preliminary exploratory studies.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for the purification of 2-amino-N-methylhexanamide. While specific literature on the purification of this exact molecule is limited, this guide provides strategies based on established methods for analogous amino amides and related compounds. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?

The nature and quantity of impurities largely depend on the synthetic route employed. However, for amino amides, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding N-protected amino acid or the amine source.

  • Reagents and Catalysts: Any leftover reagents from the coupling or deprotection steps.

  • Side-Products: These can include diastereomers if chiral centers are involved, or products from side reactions like racemization or rearrangement.[1][2]

  • Solvent Residues: Residual solvents used during the reaction or initial work-up.

For structurally related compounds, such as pregabalin, impurities can include lactams and dimers, which could also be potential side products in the synthesis of this compound.[3][4]

Q2: Which purification techniques are most suitable for this compound?

The choice of purification strategy depends on the scale of your synthesis and the nature of the impurities. A multi-step approach is often necessary. The most common techniques include:

  • Crystallization: Ideal for large-scale purification if the compound is a solid and a suitable solvent system can be found.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. Both normal-phase (e.g., silica gel) and reverse-phase chromatography can be employed.[5][6]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating closely related impurities and is suitable for obtaining high-purity material, typically on a smaller scale.[7]

  • Liquid-Liquid Extraction: Useful for initial work-up to remove highly polar or non-polar impurities by partitioning between immiscible solvents.

  • Electrodialysis: Can be employed to remove inorganic salts from a crude aqueous solution of the amino acid derivative.[8]

A general workflow for purification is outlined in the diagram below.

G General Purification Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) A->B C Concentration of Organic Phase B->C D Column Chromatography (Silica Gel or C18) C->D E Crystallization D->E F Purity Analysis (HPLC, LC-MS, NMR) E->F G High Purity Compound F->G

Caption: A general workflow for the purification of this compound.

Troubleshooting Guides
Issue 1: My compound is difficult to purify using silica gel column chromatography.

This is a common issue for polar compounds like amino amides, which can exhibit strong interactions with silica gel, leading to poor separation and tailing peaks.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system).

    • Add a Modifier: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing acidic sites on the silica gel.

  • Consider an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Can be a good alternative to silica for basic compounds.

    • Reverse-Phase (C18) Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.[7]

Table 1: Suggested Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase System (Gradient)Target Impurities
Silica GelDichloromethane / Methanol (100:0 to 90:10)Less polar impurities
Silica Gel + 1% TriethylamineEthyl Acetate / Hexane (10:90 to 100:0)General purpose, improved peak shape
Reverse-Phase C18Water / Acetonitrile (95:5 to 5:95)More polar impurities
Issue 2: I am unable to crystallize my this compound.

Crystallization can be challenging, especially if residual impurities are present that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Improve Purity: First, ensure the material is reasonably pure (>90%) using another technique like column chromatography.

  • Solvent Screening: Experiment with a variety of single and binary solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[9]

    • Single Solvents: Try solvents like isopropanol, ethanol, ethyl acetate, or acetonitrile.

    • Binary Solvents: Use a solvent in which the compound is soluble (e.g., methanol) and add an anti-solvent in which it is insoluble (e.g., diethyl ether, hexanes) dropwise until turbidity persists. Then, warm to redissolve and cool slowly.

  • Induce Crystallization:

    • Seeding: If you have a pure crystal, add a tiny amount to the supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several days.

G Decision Tree for Crystallization A Is the compound a solid? B Is purity >90%? A->B Yes G Try alternative purification method A->G No C Perform solvent screen (single and binary systems) B->C Yes F Purify further by chromatography B->F No D Induce crystallization (seeding, scratching) C->D Solvent system found C->F No suitable solvent E Successful Crystallization D->E

Caption: A decision tree for troubleshooting crystallization issues.

Issue 3: My purified compound shows low purity by HPLC analysis.

If your final compound does not meet the desired purity specifications, a more high-resolution technique may be required.

Troubleshooting Steps:

  • Optimize HPLC Conditions: The separation of amino acids and their derivatives can be challenging due to their polarity and lack of a strong UV chromophore.[7]

    • Column Choice: A C18 column is a common starting point. For very polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more effective.[10]

    • Mobile Phase: A gradient elution is often necessary. Start with a high aqueous concentration (e.g., 95% water with 0.1% formic acid or trifluoroacetic acid) and ramp up the organic phase (acetonitrile or methanol).

    • Detection: If UV detection at low wavelengths (e.g., 210-225 nm) is not sensitive enough, consider using a Charged Aerosol Detector (CAD) or coupling the HPLC to a mass spectrometer (LC-MS).[2]

  • Preparative HPLC: If analytical HPLC shows that impurities are separable, scale up the method to a preparative HPLC system to isolate the pure compound.

Table 2: Example Analytical HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 2 min, 5-95% B over 15 min, hold at 95% B for 3 min
Flow Rate 1.0 mL/min
Detection UV at 215 nm or Mass Spectrometry
Injection Volume 10 µL

Note: This is a generic starting method and will require optimization for this compound.

Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: Dry load the crude compound onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (e.g., methanol), add silica gel (2-3 times the weight of the compound), and evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel in the initial mobile phase solvent (e.g., 100% hexane or ethyl acetate/hexane mixture).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity of the solvent system. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate, followed by methanol if necessary.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In a flask, dissolve the impure compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For better yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

Troubleshooting low solubility of 2-amino-N-methylhexanamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 2-amino-N-methylhexanamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an organic compound featuring a primary amine and a secondary amide. Its structure and key physicochemical properties, which are critical for understanding its solubility behavior, are summarized below. The presence of both a basic amino group and a polar amide group, combined with a moderately long alkyl chain, results in complex solubility characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueImplication for Aqueous Solubility
Molecular Formula C₇H₁₆N₂ORelatively small molecule.
Molecular Weight 144.22 g/mol Low molecular weight is generally favorable for solubility.
Structure CH₃(CH₂)₃CH(NH₂)C(=O)NHCH₃Contains a hexanamide backbone, a primary amine (basic), and a secondary amide.
pKa (predicted) ~9.8 (for the -NH₂ group)The amino group will be protonated (cationic) at pH < 9.8, which can increase solubility.
logP (predicted) ~1.2Indicates moderate lipophilicity, suggesting a preference for organic solvents over water.
Hydrogen Bond Donors 2 (from -NH₂ and -NH-)Can participate in hydrogen bonding with water.
Hydrogen Bond Acceptors 2 (from C=O and -NH-)Can participate in hydrogen bonding with water.
Q2: Why am I observing low solubility of this compound in my neutral pH buffer (e.g., PBS pH 7.4)?

At neutral pH, a significant portion of the this compound molecules are in their neutral, uncharged form. The moderately long alkyl chain contributes to the compound's hydrophobicity, leading to poor solubility in aqueous solutions. While the amine and amide groups can form hydrogen bonds with water, the hydrophobic character of the hexyl chain dominates, causing the molecules to aggregate and precipitate. For many amines, solubility in water drops significantly once the alkyl chain reaches six or more carbons.[1]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH due to its primary amino group.

  • Acidic pH (pH < 8): At pH values two units or more below the pKa (~9.8), the amino group is predominantly protonated (-NH₃⁺). This positive charge significantly increases the molecule's polarity and its interaction with water, leading to a substantial increase in solubility.

  • Neutral to Basic pH (pH > 8): As the pH approaches and surpasses the pKa, the amino group becomes deprotonated (-NH₂), and the molecule is uncharged. In this state, its low intrinsic solubility becomes apparent.

Amino acids and related compounds are generally more soluble at pH extremes than at a neutral pH where they can exist as zwitterions or uncharged species with minimum solubility.[2][3]

Diagram: Effect of pH on the Ionization State and Solubility

cluster_low_ph Low pH (e.g., pH 4.0) cluster_high_ph High pH (e.g., pH 11.0) Low_pH Protonated Form R-NH₃⁺ (Cationic) Solubility_High High Aqueous Solubility Low_pH->Solubility_High Increased Polarity High_pH Neutral Form R-NH₂ (Uncharged) Solubility_Low Low Aqueous Solubility High_pH->Solubility_Low Increased Hydrophobicity

Caption: Relationship between pH, ionization state, and solubility.

Troubleshooting Low Solubility

Q4: My compound is precipitating out of solution. What are the first steps I should take?

Follow this initial troubleshooting workflow to diagnose and address the solubility issue.

Diagram: Initial Troubleshooting Workflow

Start Compound Precipitates in Aqueous Buffer Check_pH Step 1: Lower the pH of the Buffer (e.g., to pH 4-5) Start->Check_pH Check_pH_Result Did solubility improve? Check_pH->Check_pH_Result Use_Acidic_Buffer Solution A: Work with an acidic buffer. See Protocol 2. Check_pH_Result->Use_Acidic_Buffer Yes Try_Cosolvent Step 2: Try Adding a Water-Miscible Co-solvent (e.g., DMSO, Ethanol) Check_pH_Result->Try_Cosolvent No Try_Cosolvent_Result Did solubility improve? Try_Cosolvent->Try_Cosolvent_Result Use_Cosolvent_System Solution B: Use a co-solvent system. See Protocol 3. Try_Cosolvent_Result->Use_Cosolvent_System Yes Contact_Support Further assistance required. Contact Technical Support. Try_Cosolvent_Result->Contact_Support No

Caption: Step-by-step troubleshooting guide for solubility issues.

Q5: How can I systematically test the effect of pH on solubility?

You can perform a pH-solubility profile experiment. This involves preparing a series of buffers at different pH values and determining the maximum concentration of the compound that can be dissolved in each.

Table 2: Example pH-Solubility Profile Data
Buffer pHBuffer System (25 mM)Observed Solubility (mg/mL)Predominant Species
2.0 Glycine-HCl> 50R-NH₃⁺
4.0 Acetate> 50R-NH₃⁺
6.0 MES5.2R-NH₃⁺ / R-NH₂
7.4 HEPES / PBS0.8R-NH₂ > R-NH₃⁺
8.5 Tris-HCl0.4R-NH₂
10.0 CAPS0.3R-NH₂
Q6: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents that can be added to an aqueous buffer to increase the solubility of poorly soluble compounds.[4][5] They work by reducing the polarity of the solvent system, which helps to solvate the hydrophobic portions of your molecule. For semi-polar drugs, there is often an optimal mixture of co-solvent and water that provides the greatest solubilization.[4]

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG-400)

Start with a low percentage of co-solvent (e.g., 1-5% v/v) and increase incrementally. Be aware that high concentrations of co-solvents can affect biological assays.

Table 3: Effect of Co-solvents on Solubility in PBS (pH 7.4)
Co-solventConcentration (% v/v)Observed Solubility (mg/mL)
None 0%0.8
DMSO 5%4.5
DMSO 10%12.1
Ethanol 5%3.2
Ethanol 10%9.8
PEG-400 5%6.7
PEG-400 10%15.4

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a vial containing a known volume of the aqueous buffer (e.g., 1 mL).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Preparing a Stock Solution in an Acidic Buffer
  • Buffer Selection: Choose a buffer appropriate for your desired acidic pH (e.g., 50 mM sodium acetate, pH 4.5).

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: Add the acidic buffer to the solid compound. If necessary, gently warm the mixture or sonicate for a few minutes to aid dissolution.

  • pH Adjustment: After the compound is fully dissolved, you can slowly adjust the pH upwards by adding a dilute base (e.g., 0.1 M NaOH) if your experiment requires a higher final pH. Monitor the solution closely for any signs of precipitation. This method creates a supersaturated solution that may be kinetically stable for a period.

  • Sterilization: If required, filter the final solution through a 0.22 µm syringe filter.

Protocol 3: Preparing a Stock Solution Using a Co-solvent
  • Initial Dissolution: Dissolve the this compound in a small volume of 100% water-miscible organic co-solvent (e.g., DMSO). For example, dissolve 10 mg in 100 µL of DMSO to create a 100 mg/mL stock.

  • Dilution: Slowly add the aqueous buffer to the concentrated stock solution with vigorous vortexing. Never add the aqueous solution to the stock. This technique, known as "antisolvent addition," helps prevent immediate precipitation.

  • Final Concentration: Continue diluting to your target final concentration. Ensure the final percentage of the co-solvent is compatible with your experimental system. For example, diluting the 100 mg/mL DMSO stock 1:100 into your buffer will result in a 1 mg/mL solution with 1% DMSO.

References

Stability issues of 2-amino-N-methylhexanamide in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-amino-N-methylhexanamide in cell culture media. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing lower-than-expected efficacy of this compound in my cell-based assays. Could this be a stability issue?

Yes, lower-than-expected potency can be a primary indicator of compound instability in the cell culture medium. Degradation of the parent compound over the course of the experiment will lead to a decrease in the effective concentration, resulting in reduced biological activity. It is crucial to determine the stability of your compound under your specific experimental conditions.

Q2: What are the potential pathways of degradation for this compound in cell culture media?

This compound, being an amino acid amide, is susceptible to two primary degradation pathways in cell culture media:

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes such as proteases and peptidases that can hydrolyze the amide bond. Cells themselves can also release enzymes that contribute to degradation.

  • Chemical Degradation: The amide bond can also undergo hydrolysis, a reaction that can be influenced by the pH and temperature of the culture medium.

Q3: How can I determine the stability of this compound in my specific cell culture medium?

To assess the stability of your compound, you can perform a time-course experiment where the concentration of this compound is monitored over time in your cell culture medium at 37°C. A common analytical method for this is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

If you suspect instability of this compound in your experiments, consider the following troubleshooting steps:

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Compound degradationDetermine the half-life of the compound in your media. Consider more frequent media changes or adding the compound fresh at different time points during the experiment.
Low potency of the compound Instability in serum-containing mediaTest the compound's stability in serum-free versus serum-containing media to see if serum components are causing degradation. If so, consider using a lower percentage of serum or a serum-free formulation if your cell line permits.
Precipitation of the compound in the media Poor solubilityInitially dissolve the compound in a small amount of a compatible solvent (e.g., DMSO) before adding it to the culture medium. Ensure the final solvent concentration is not toxic to the cells.

Experimental Protocols

Protocol 1: Determination of Compound Stability in Cell Culture Media using HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

  • Spiking the Media: Add the stock solution to your cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM. Prepare a sufficient volume for sampling at all time points.

  • Incubation: Incubate the medium at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Preparation: Immediately after collection, stop any potential enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile) and centrifuge to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant from each time point by a validated HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics and calculate the half-life (t½).

Quantitative Data Summary

The following table presents illustrative stability data for a hypothetical compound with a structure similar to this compound in different cell culture media.

Medium Serum Concentration Half-life (t½) in hours Remaining Compound at 24h (%)
DMEM10% FBS1840
RPMI-164010% FBS2255
Serum-Free MediumN/A> 7295

Note: This data is for illustrative purposes only and may not be representative of the actual stability of this compound.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution spike Spike into Cell Culture Medium stock->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points incubate->sample prepare Prepare Samples for HPLC sample->prepare analyze Analyze by HPLC prepare->analyze data Analyze Data & Calculate Half-life analyze->data

Caption: Experimental workflow for determining compound stability.

G cluster_degradation Degradation Pathways Compound This compound Enzymatic Enzymatic Hydrolysis (Proteases/Peptidases) Compound->Enzymatic Serum/Cells Chemical Chemical Hydrolysis (pH, Temperature) Compound->Chemical Degradation_Product Degradation Products Enzymatic->Degradation_Product Chemical->Degradation_Product

Caption: Potential degradation pathways for this compound.

Preventing racemization during the synthesis of N-methyl amino acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-methyl amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to preventing racemization during these synthetic procedures.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of N-methyl amino acids, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Significant racemization detected in the final N-methylated amino acid. Use of strong bases (e.g., metal hydrides) with certain protecting groups can lead to epimerization.[1]- Method Modification: Switch to a milder N-methylation method such as reductive amination on a solid phase.[2] - Protecting Group Strategy: Employ protecting groups like 2-nitrobenzenesulfonyl (o-NBS) which render the NH group acidic and amenable to methylation under milder conditions.[3] - Alternative Reagents: Consider using the Mitsunobu protocol for N-methylation of N-sulfonyl amino acids, which is known to be a racemization-free method.[4]
Low yield of the desired N-methylated product. - Incomplete methylation reaction. - Side reactions occurring during the synthesis.- Reaction Optimization: Ensure an adequate excess of the methylating agent (e.g., methyl iodide) is used.[4] - Solid-Phase Synthesis: Utilize a solid-phase approach, such as the Biron-Kessler method, which can drive the reaction to completion.[3] - Protecting Group Removal: Ensure complete removal of any temporary protecting groups to allow for efficient methylation.
Difficulty in purifying the N-methylated amino acid from starting material and byproducts. - Similar polarities of the product and impurities. - Formation of hard-to-remove diastereomers due to racemization.- Chromatography: Employ chiral chromatography to separate enantiomers if racemization has occurred.[1] - Crystallization: If the N-methylated amino acid is crystalline, fractional crystallization can be an effective purification method.[4] - Derivatization: Convert the amino acid to a derivative that is easier to separate, followed by deprotection.
Side-chain methylation observed in amino acids with nucleophilic side chains (e.g., Cys, Met, His). The methylating agent is reacting with the unprotected side-chain functionality.- Side-Chain Protection: Ensure that nucleophilic side chains are adequately protected before N-methylation. - Method Selection: Certain methods, like the on-resin methylation using 5-chlorodibenzosuberane (Dbs-Cl), have been shown to be compatible with amino acids bearing protected or unprotected nucleophilic side chains like Arg(Pbf), Met, and Cys.[5]

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the prevention of racemization during N-methyl amino acid synthesis.

Q1: What is the primary mechanism of racemization during N-methyl amino acid synthesis?

A1: The primary mechanism of racemization, especially during peptide coupling involving N-methyl amino acids, is through the formation of an oxazolonium salt intermediate.[6] Unlike N-acyl amino acids which form oxazolones, N-acyl N-methylamino acids cannot form these structures. Instead, the activated carboxyl group can cyclize to form a planar oxazolonium ion, which can then be deprotonated at the α-carbon, leading to a loss of stereochemistry. Polar solvents can promote this racemization pathway.[6]

Q2: Which N-methylation methods are least prone to racemization?

A2: Several methods are known to minimize or prevent racemization:

  • Reductive Amination: This is a reliable method that generally avoids racemization. It involves the formation of an imine between the amino acid and an aldehyde (e.g., formaldehyde), followed by reduction with a reducing agent like sodium cyanoborohydride.[2]

  • The Fukuyama-Mitsunobu Reaction: This method involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group. The sulfonamide proton is acidic enough to be alkylated under mild Mitsunobu conditions, which are generally racemization-free.[4]

  • Solid-Phase Synthesis using Temporary Protecting Groups: Methods like the Biron-Kessler method, which employ solid-phase synthesis and the o-NBS protecting group, have been shown to produce N-methyl amino acids with high yield and purity, without racemization.[3]

Q3: How do reaction conditions influence the extent of racemization?

A3: Reaction conditions play a critical role in controlling racemization:

  • Base: While some base is necessary for deprotonation, strong bases and excess base can increase the rate of racemization.[1] However, for N-methylamino acids, excess base does not appear to promote racemization via the oxazolonium intermediate.[6]

  • Solvent: Polar solvents tend to promote racemization.[6] The choice of solvent can also impact the solubility of reagents and intermediates, affecting reaction rates and potentially leading to side reactions.

  • Temperature: Higher temperatures can increase the rate of racemization. It is generally advisable to carry out methylation reactions at the lowest effective temperature.

  • Coupling Reagents: During peptide synthesis, the choice of coupling reagent is crucial. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[7]

Q4: Can chiral auxiliaries be used to control stereochemistry during N-methylation?

A4: Yes, chiral auxiliaries are a powerful tool for asymmetric synthesis. In the context of N-methyl amino acids, a chiral auxiliary can be temporarily attached to the amino acid. This auxiliary then directs the methylation to one face of the molecule, leading to a high degree of stereoselectivity. After the methylation step, the auxiliary is removed, yielding the enantiomerically pure N-methyl amino acid.[8][9] Oxazolidinones are a commonly used class of chiral auxiliaries in asymmetric synthesis.[10]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at preventing racemization during N-methyl amino acid synthesis.

Protocol 1: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH using 2-CTC Resin (Adapted from the Biron-Kessler method)

This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for efficient N-methylation without racemization.[3]

  • Resin Loading: Swell the 2-CTC resin in dichloromethane (DCM). Add a solution of the Fmoc-protected amino acid and N,N-diisopropylethylamine (DIPEA) in DCM. Shake for 1-2 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group.

  • Sulfonylation (o-NBS Protection): Wash the resin with DMF. Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF. Shake for 1-2 hours.

  • N-Methylation: Wash the resin with DMF. Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and either dimethyl sulfate or methyl iodide in DMF. Shake for the appropriate time to ensure complete methylation.

  • o-NBS Deprotection: Wash the resin with DMF. Treat the resin with a solution of mercaptoethanol and DBU in DMF to remove the o-NBS group.

  • Fmoc Protection: Wash the resin with DMF. Add a solution of Fmoc-OSu and DIPEA in DMF to protect the newly formed N-methyl amine.

  • Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the Fmoc-N-Me-AA-OH from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM. Collect the filtrate in water to prevent side-chain deprotection.

  • Work-up: Extract the aqueous layer with DCM. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.

Protocol 2: Reductive Amination on Solid Phase

This method involves the direct methylation of a secondary amino group formed on a peptide-resin.[2]

  • Resin Preparation: Start with a peptide synthesized on a p-methylbenzhydrylamine resin using a Boc/benzyl protection strategy.

  • Introduction of an Acid-Labile N-Alkyl Protecting Group: React the primary amino groups on the peptide-resin with 4,4'-dimethoxydityl chloride in DCM to form secondary amines.

  • Reductive Methylation: Treat the peptide-resin with formaldehyde and sodium cyanoborohydride in DMF. This will methylate the newly formed secondary amino groups.

  • Deprotection: Remove the dimethoxydityl group with trifluoroacetic acid (TFA). The resulting N-methylated amino acid residue with a free secondary amino group is now ready for acylation with the next activated Boc amino acid.

Data Summary

The following table summarizes the extent of racemization observed with different coupling methods for the synthesis of Z-Ala-MeLeu-Gly-OBzl.

Coupling MethodAdditive% Racemization
Mixed Anhydride-2.8 - 39
DCCIHONSu~0
EEDQ-~0
HONSu Ester-Stereochemically Pure

Data extracted from a study on the racemization of N-methylamino-acid residues during peptide-bond formation.[6] Significant racemization was observed when salts like triethylamine hydrochloride were present, while in the absence of salt, racemization was generally lower.[6]

Visualizations

The following diagrams illustrate key concepts and workflows related to the prevention of racemization in N-methyl amino acid synthesis.

racemization_mechanism cluster_0 Racemization via Oxazolonium Intermediate Activated_N_Me_AA Activated N-Acyl N-Methyl Amino Acid Oxazolonium Planar Oxazolonium Intermediate Activated_N_Me_AA->Oxazolonium Cyclization Enolate Enolate Intermediate Oxazolonium->Enolate α-Proton Abstraction Racemized_Product Racemized Product Enolate->Racemized_Product Protonation

Caption: Mechanism of racemization for N-methyl amino acids.

workflow_biron_kessler cluster_workflow Biron-Kessler Method Workflow start Start: Fmoc-AA-OH load_resin 1. Load onto 2-CTC Resin start->load_resin fmoc_deprotect 2. Fmoc Deprotection load_resin->fmoc_deprotect add_nbs 3. Add o-NBS Protecting Group fmoc_deprotect->add_nbs n_methylation 4. N-Methylation (DBU, MeI) add_nbs->n_methylation remove_nbs 5. Remove o-NBS Group n_methylation->remove_nbs add_fmoc 6. Re-protect with Fmoc remove_nbs->add_fmoc cleave 7. Cleave from Resin (1% TFA) add_fmoc->cleave end End: Fmoc-N-Me-AA-OH cleave->end

Caption: Workflow for the Biron-Kessler N-methylation method.

logical_relationship cluster_factors Factors Influencing Racemization racemization Racemization mild_conditions Mild Conditions racemization->mild_conditions Decreased by coupling_additives Coupling Additives (HOBt, HOAt) racemization->coupling_additives Decreased by racemization_free_methods Racemization-Free Methods (e.g., Reductive Amination) racemization->racemization_free_methods Avoided by strong_base Strong Base strong_base->racemization Increases polar_solvent Polar Solvent polar_solvent->racemization Increases high_temp High Temperature high_temp->racemization Increases

Caption: Key factors that influence racemization during synthesis.

References

Overcoming challenges in the scale-up synthesis of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-amino-N-methylhexanamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is showing a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Activation of 2-Aminohexanoic Acid: The carboxylic acid of 2-aminohexanoic acid needs to be activated for the amidation reaction to proceed efficiently. If using coupling reagents like EDC/HOBt or HATU, ensure they are fresh and used in the correct stoichiometric ratios. Incomplete activation is a common reason for low conversion.

    • Suboptimal Reaction Temperature: Amide bond formation can be sensitive to temperature. If the reaction is too slow, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to side reactions and degradation. It is recommended to start at room temperature and gradually increase if necessary.

    • Poor Solubility of Reactants: 2-aminohexanoic acid may have limited solubility in common organic solvents. Ensure that your chosen solvent can effectively dissolve all reactants to facilitate the reaction. A solvent system like DMF or a mixture of solvents may be necessary.

    • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield of the desired amide. Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction.

    • Base Selection and Stoichiometry: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction. Ensure the base is added in the correct amount (typically 1.1-1.5 equivalents) to drive the reaction to completion without causing side reactions.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product, this compound, shows significant impurities after purification. What are the likely side products and how can I minimize their formation?

  • Answer: Impurity profiles can provide valuable clues about side reactions. Common impurities include:

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted 2-aminohexanoic acid and potentially N-methylamine (if not sufficiently volatile to be removed during work-up). Optimizing reaction time and temperature can help drive the reaction to completion.

    • Dipeptide Formation: The activated 2-aminohexanoic acid can react with another molecule of 2-aminohexanoic acid to form a dipeptide impurity. This is more likely if the N-methylamine is not present in a sufficient excess or if its addition is delayed.

    • Epimerization: If the 2-aminohexanoic acid is chiral, there is a risk of racemization at the alpha-carbon, especially if the reaction conditions are harsh (e.g., high temperatures or strong bases). Using milder coupling reagents and bases can help minimize epimerization.

    • Byproducts from Coupling Reagents: Coupling reagents like EDC and HOBt generate byproducts (e.g., DCU for DCC, which is a related carbodiimide) that need to be effectively removed during work-up and purification. Inadequate purification can leave these impurities in the final product.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: The purification of small, polar molecules like this compound can be challenging. Consider the following approaches:

    • Aqueous Work-up: A carefully designed aqueous work-up can remove many impurities. Washing the organic layer with a dilute acid solution can remove unreacted N-methylamine and the basic catalyst. A subsequent wash with a dilute base solution can remove unreacted 2-aminohexanoic acid.

    • Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from less polar impurities. For highly polar products, reverse-phase chromatography may be more suitable.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method for obtaining high-purity material on a large scale. Experiment with different solvent systems to find one that provides good crystal formation.

    • Solid-Phase Extraction (SPE): For smaller scale purifications or to remove specific impurities, SPE cartridges can be a useful tool.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common starting materials are N-protected 2-aminohexanoic acid and N-methylamine. Protecting the amino group of 2-aminohexanoic acid (e.g., with Boc or Cbz protecting groups) can prevent side reactions such as dipeptide formation and allows for a more controlled reaction. The protecting group is then removed in a final step.

Q2: Which coupling reagent is best for the scale-up synthesis of this compound?

A2: The choice of coupling reagent for scale-up depends on factors like cost, efficiency, safety, and ease of byproduct removal.

  • Carbodiimides (e.g., EDC): Often used with additives like HOBt or HOAt. EDC is water-soluble, which can simplify the removal of its urea byproduct during aqueous work-up.

  • Phosphonium Salts (e.g., HATU, PyBOP): These are highly efficient but can be more expensive. They are often used when other methods fail or when minimizing epimerization is critical.

  • Propanephosphonic Acid Anhydride (T3P®): This reagent is known for its high reactivity, good yields, and the formation of water-soluble byproducts, making it a good candidate for scale-up.

Q3: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is the primary method for assessing the purity of the final product. A reversed-phase C18 column is often suitable.[1]

  • Mass Spectrometry (MS): Used to confirm the identity of the product by determining its molecular weight. LC-MS combines the separation power of HPLC with the identification capabilities of MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to confirm the structure of the final product and identify impurities.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentProsConsTypical Byproducts
EDC/HOBtCost-effective, water-soluble byproducts.Can lead to epimerization, HOBt has safety concerns on large scale.EDC-urea, HOBt
HATUHigh efficiency, low epimerization.More expensive, can be difficult to remove byproducts.Tetramethylurea, HOAt
T3P®High reactivity, water-soluble byproducts, good for scale-up.Can be corrosive, may require specific handling procedures.Phosphonic acids

Table 2: Typical Reaction Conditions for the Synthesis of this compound

ParameterRecommended RangeNotes
Temperature0°C to 50°CStart at room temperature and adjust as needed.
SolventDMF, DCM, THFEnsure good solubility of all reactants.
BaseDIPEA, TEAUse 1.1 - 1.5 equivalents.
Reaction Time2 - 24 hoursMonitor by TLC or HPLC.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-amino-N-methylhexanamide

  • Materials: N-Boc-2-aminohexanoic acid, N-methylamine (as a solution in THF or as a gas), EDC, HOBt, DIPEA, Dichloromethane (DCM), Saturated aqueous NaHCO₃ solution, 1M HCl solution, Brine, Anhydrous Na₂SO₄.

  • Procedure: a. To a solution of N-Boc-2-aminohexanoic acid (1.0 eq) in DCM, add HOBt (1.1 eq) and EDC (1.1 eq) at 0°C. b. Stir the mixture at 0°C for 30 minutes. c. Add DIPEA (1.2 eq) followed by the slow addition of N-methylamine solution (1.2 eq). d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by TLC or HPLC. f. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of N-Boc-2-amino-N-methylhexanamide

  • Materials: N-Boc-2-amino-N-methylhexanamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: a. Dissolve N-Boc-2-amino-N-methylhexanamide in DCM. b. Add TFA (typically 20-50% v/v in DCM) at 0°C. c. Stir the reaction at room temperature for 1-2 hours. d. Monitor the deprotection by TLC or HPLC. e. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. f. The resulting product can be further purified by precipitation or chromatography if necessary.

Visualizations

Synthesis_Pathway 2-Aminohexanoic_Acid 2-Aminohexanoic Acid N-Protected_Acid N-Protected 2-Aminohexanoic Acid 2-Aminohexanoic_Acid->N-Protected_Acid Protection (e.g., Boc₂O) Activated_Ester Activated Ester Intermediate N-Protected_Acid->Activated_Ester Activation (e.g., EDC/HOBt) Protected_Amide N-Protected This compound Activated_Ester->Protected_Amide Amide Coupling N-Methylamine N-Methylamine N-Methylamine->Protected_Amide Final_Product This compound Protected_Amide->Final_Product Deprotection (e.g., TFA)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reagents Check Reagent Quality (Coupling agents, solvents, base) Start->Check_Reagents Check_Reagents->Start Reagents Expired/ Degraded Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Reagents OK Review_Stoichiometry Review Stoichiometry (Equivalents of reagents) Optimize_Conditions->Review_Stoichiometry No Improvement Success Improved Yield and Purity Optimize_Conditions->Success Improvement Improve_Workup Improve Work-up Procedure (Aqueous washes) Review_Stoichiometry->Improve_Workup No Improvement Review_Stoichiometry->Success Improvement Purification_Strategy Refine Purification Strategy (Chromatography, Crystallization) Improve_Workup->Purification_Strategy Impurities Persist Improve_Workup->Success Purer Product Purification_Strategy->Success

Caption: Troubleshooting workflow for synthesis issues.

FAQ_Logic cluster_SM Starting Materials cluster_RC Reaction Conditions cluster_P Purification cluster_A Analysis Topic Overcoming Challenges in Synthesis Starting_Materials Starting Materials Topic->Starting_Materials Reaction_Conditions Reaction Conditions Topic->Reaction_Conditions Purification Purification Topic->Purification Analysis Analysis Topic->Analysis SM_Q1 Best Starting Materials? Starting_Materials->SM_Q1 SM_Q2 Need for Protection? Starting_Materials->SM_Q2 RC_Q1 Best Coupling Reagent? Reaction_Conditions->RC_Q1 RC_Q2 Optimal Temperature? Reaction_Conditions->RC_Q2 P_Q1 Effective Purification? Purification->P_Q1 A_Q1 Recommended Analysis? Analysis->A_Q1

Caption: Logical structure of the FAQs.

References

Technical Support Center: Method Development for 2-Amino-N-methylhexanamide Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for resolving impurities in 2-amino-N-methylhexanamide preparations.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound preparations?

Impurities in this compound can originate from various stages of the manufacturing process and storage. They are broadly classified as:

  • Process-Related Impurities: These arise from the synthetic route used. Common synthesis methods for N-methyl amino acids may introduce impurities such as:

    • Unreacted starting materials or reagents.

    • By-products from side reactions.

    • Residual catalysts or solvents.

    • Impurities from protecting groups used during synthesis.[1]

    • Over-methylated species (e.g., N,N-dimethylated by-products).

  • Degradation Products: These form due to the decomposition of the drug substance over time or under stress conditions (e.g., exposure to heat, light, humidity, or pH extremes). Potential degradation pathways for an amino amide may include hydrolysis of the amide bond or oxidation of the amino group.

  • Enantiomeric Impurities: If the synthesis is not stereospecific, the undesired enantiomer of this compound may be present.

Q2: What analytical techniques are most suitable for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. Reversed-phase HPLC is commonly used for separating a wide range of organic molecules. For chiral separations, specialized chiral stationary phases (CSPs) are necessary.[2][3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, which is crucial for their identification and structural elucidation.

  • Gas Chromatography (GC): Useful for the analysis of volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help in identifying functional groups present in the impurities.

Q3: How can I resolve the enantiomers of this compound?

Enantiomeric resolution is critical for ensuring the stereochemical purity of your preparation. The most common approach is chiral High-Performance Liquid Chromatography (HPLC).

  • Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Several types of CSPs are available, including:

    • Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC phases): These have shown broad selectivity for various amino acids and their derivatives.[2][3]

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are also widely used for the separation of a broad range of chiral compounds.[5]

    • Crown Ether and Ligand Exchange CSPs: These are particularly effective for the separation of free amino acids.[3]

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurities.

Potential Cause Troubleshooting Step
Secondary interactions with the stationary phase Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to mask active sites on the stationary phase.
Column overload Reduce the injection volume or the concentration of the sample.
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase composition Optimize the organic modifier percentage and the buffer concentration.

Issue 2: Inadequate resolution between the main peak and an impurity.

Potential Cause Troubleshooting Step
Insufficient selectivity Change the stationary phase to one with a different chemistry (e.g., C18 to a phenyl-hexyl or a polar-embedded phase). Modify the mobile phase composition by changing the organic modifier (e.g., acetonitrile to methanol) or the pH.
Low column efficiency Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column. Optimize the flow rate.
Inadequate retention Decrease the percentage of the organic modifier in the mobile phase to increase retention and potentially improve separation.

Issue 3: Difficulty in detecting a known impurity.

Potential Cause Troubleshooting Step
Impurity present at a very low concentration Increase the injection volume or use a more sensitive detector (e.g., mass spectrometer).
Impurity co-elutes with the main peak Re-optimize the chromatographic conditions as described in "Issue 2".
Impurity does not have a chromophore for UV detection Use a universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer.

Experimental Protocols

Protocol 1: General Stability-Indicating Reversed-Phase HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.

Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

Protocol 2: Chiral Separation by HPLC

This protocol provides a starting point for the chiral separation of this compound enantiomers.

Chromatographic Conditions:

Parameter Condition
Column CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol with 0.1% Acetic Acid and 0.05% Triethylamine
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Workflow for Impurity Identification

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC lcms LC-MS Analysis start->lcms mol_weight Determine Molecular Weight lcms->mol_weight lit_search Literature and Database Search mol_weight->lit_search known_imp Known Impurity? lit_search->known_imp identify Identify Impurity known_imp->identify Yes isolate Isolate Impurity (Prep-HPLC) known_imp->isolate No nmr NMR/FTIR Analysis isolate->nmr structure Elucidate Structure nmr->structure structure->identify

Caption: A general workflow for the identification of unknown impurities.

Troubleshooting Peak Tailing in HPLC

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload overload_resolved Resolved? check_overload->overload_resolved adjust_ph Adjust Mobile Phase pH overload_resolved->adjust_ph No end Problem Solved overload_resolved->end Yes ph_resolved Resolved? adjust_ph->ph_resolved add_modifier Add Mobile Phase Modifier (e.g., TEA) ph_resolved->add_modifier No ph_resolved->end Yes modifier_resolved Resolved? add_modifier->modifier_resolved check_column Check/Replace Column modifier_resolved->check_column No modifier_resolved->end Yes further_investigation Further Investigation Needed check_column->further_investigation

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

References

Optimizing storage conditions for 2-amino-N-methylhexanamide to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage and handling of 2-amino-N-methylhexanamide to minimize degradation and ensure the integrity of your research and development activities. The following information is based on established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound in tightly sealed containers made of inert materials like amber glass or high-density polyethylene (HDPE) to protect it from moisture and light. Storage in a refrigerator or freezer is advisable for long-term storage.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, which contains a primary amine and a secondary amide functional group, the primary degradation pathways are likely to be hydrolysis of the amide bond and oxidation of the primary amine.[1][2][3][4][5] These degradation pathways are accelerated by exposure to moisture, extreme pH, oxidizing agents, and light.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products.[6] Visual signs of degradation may include a change in color or the formation of precipitates, although these are not always present.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in solution?

A5: Amide hydrolysis is catalyzed by both acidic and basic conditions.[2][4][5] Therefore, solutions of this compound should be prepared in neutral buffers if they are to be stored for any length of time. Exposure to strong acids or bases will accelerate the degradation of the amide bond.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and dark place in a tightly sealed, appropriate container.

  • Assess Purity: Use a validated stability-indicating HPLC method to determine the purity of your sample and identify any potential degradation products.

  • Review Solution Preparation: If working with solutions, ensure they were prepared fresh using a neutral pH buffer. Avoid storing solutions for extended periods, especially at room temperature.

  • Consider Contamination: Evaluate the possibility of contamination from incompatible materials or reactive reagents.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the structure of the unknown peaks. Common degradants could include the products of hydrolysis (2-aminohexanoic acid and methylamine) or oxidation of the amine group.

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies on a reference sample of this compound. This involves intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light).

  • Optimize HPLC Method: Ensure your HPLC method has adequate resolution to separate the parent compound from all potential degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately assessing the purity of this compound and detecting any degradation.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of small polar molecules.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) or the use of a derivatizing agent may be necessary. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are also suitable detection methods.

  • Forced Degradation: To generate degradation products and validate the method's stability-indicating capability, subject samples of this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photodegradation: Expose to light (ICH Q1B guidelines) for a specified duration.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term) -20°C (Long-term)To minimize the rate of chemical degradation.
Humidity Low humidity (store with desiccant if necessary)To prevent hydrolysis of the amide bond.
Light In the dark (use amber vials)To prevent potential photodegradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) for long-term storage of solutionsTo minimize oxidation of the primary amine.
Container Tightly sealed, inert material (e.g., amber glass, HDPE)To prevent contamination and exposure to air and moisture.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Products

Stress ConditionTypical Reagents and ConditionsPotential Degradation PathwayExpected Primary Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CAmide Hydrolysis2-aminohexanoic acid, Methylammonium chloride
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CAmide HydrolysisSodium 2-aminohexanoate, Methylamine
Oxidation 3-30% H₂O₂, Room TemperatureAmine OxidationN-oxide, Nitroso, or other oxidized species
Thermal Dry heat, >60°CGeneral decompositionVarious, potentially including products of decarboxylation or deamination
Photochemical Exposure to UV and visible light (ICH Q1B)Photo-oxidationOxidized amine species and other photoproducts

Visualizations

degradation_pathway main This compound hydrolysis_acid Acid Hydrolysis (+H₂O, H⁺) main->hydrolysis_acid hydrolysis_base Base Hydrolysis (+H₂O, OH⁻) main->hydrolysis_base oxidation Oxidation ([O]) main->oxidation product_acid 2-aminohexanoic acid + Methylammonium ion hydrolysis_acid->product_acid product_base 2-aminohexanoate + Methylamine hydrolysis_base->product_base product_oxidation Oxidized amine derivatives (e.g., N-oxide) oxidation->product_oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis start Pristine Sample of This compound start->acid start->base start->oxidation start->thermal start->photo results Assess Purity and Identify Degradants analysis->results

Caption: Experimental workflow for stability testing.

troubleshooting_logic start Inconsistent Results or Unexpected HPLC Peaks? check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Assess Purity by Validated HPLC Method check_storage->check_purity review_prep Review Solution Preparation (pH, Age) check_purity->review_prep perform_forced Perform Forced Degradation Study on Reference Standard review_prep->perform_forced If degradation is confirmed identify_degradants Identify Degradation Products (e.g., via LC-MS) perform_forced->identify_degradants remediate Remediate Storage/Handling and Re-analyze identify_degradants->remediate

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Enhancing Peptide Proteolytic Stability with N-Methylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide N-methylation. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges of using N-methylation to improve peptide stability.

Frequently Asked Questions (FAQs)

Q1: What is N-methylation and how does it enhance peptide stability?

N-methylation is a chemical modification where a methyl group is added to the nitrogen atom of a peptide's amide bond.[1][2] This modification introduces steric hindrance, physically blocking proteolytic enzymes from accessing and cleaving the peptide backbone.[3][4] This increased resistance to enzymatic degradation enhances the peptide's metabolic stability and in vivo half-life, which are crucial properties for therapeutic candidates.[5][6][7]

Here is a conceptual diagram illustrating how N-methylation protects a peptide bond from enzymatic cleavage.

G cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide P1 ... C=O N-H ... P2 ... C=O N-CH₃ ... NoCleavage Steric Hindrance P2:f2->NoCleavage Protease Proteolytic Enzyme Protease->P1:f2 Cleavage Site Accessible Protease->P2:f2

Caption: N-methylation sterically hinders protease access to the peptide backbone.

Troubleshooting Guide

Q2: My on-resin N-methylation reaction is inefficient or incomplete. What are the common causes and solutions?

Low efficiency in on-resin N-methylation is a frequent issue. Several factors related to the peptide sequence, reagents, and reaction conditions can be the cause.

Potential Causes & Troubleshooting Steps:

  • Steric Hindrance: Bulky amino acid side chains near the target nitrogen can impede access for methylating reagents.

    • Solution: Consider using microwave-assisted synthesis, which can enhance coupling efficiency for sterically hindered residues.[5] Extended reaction times may also be necessary.[3]

  • Insufficient Deprotonation: The amide nitrogen must be sufficiently deprotonated to become nucleophilic.

    • Solution: Ensure your base (e.g., DBU, LiOtBu) and solvents (e.g., THF, NMP) are anhydrous.[2][8] The choice of solvent can be critical; for instance, using a low-dielectric solvent like THF can favor specific methylation patterns.[8]

  • Reagent Degradation: Methylating agents like dimethyl sulfate or methyl iodide can degrade over time.

    • Solution: Use fresh reagents for each reaction. Monitor the progress of the reaction via a test cleavage and HPLC analysis before proceeding with the entire batch.[9]

  • Inadequate Washing: Residual reagents from previous steps can interfere with the methylation reaction.

    • Solution: Implement a thorough washing protocol (e.g., five washes with NMP) between each step of the synthesis and methylation process.[10]

G Start Incomplete N-Methylation Detected by MS/HPLC CheckMass Is the expected +14 Da mass shift partially or completely absent? Start->CheckMass CheckPurity Are there multiple peaks in the HPLC chromatogram? CheckMass->CheckPurity No Cause1 Cause: Inefficient Reaction (Steric Hindrance / Reagents) CheckMass->Cause1 Yes Cause2 Cause: Side Reactions (e.g., Aspartimide Formation) CheckPurity->Cause2 Yes Solution1 Solution: 1. Use microwave assistance. 2. Extend reaction time. 3. Use fresh reagents. Cause1->Solution1 End Re-run reaction and verify Solution1->End Solution2 Solution: 1. Optimize base exposure time. 2. Avoid high temperatures for a long duration with Asp residues. Cause2->Solution2 Solution2->End

Caption: Troubleshooting workflow for incomplete N-methylation reactions.

Q3: I'm observing unexpected side products. What are they and how can I avoid them?

Side reactions can complicate purification and reduce the yield of your desired N-methylated peptide.

Common Side Products and Prevention Strategies:

  • Aspartimide Formation: Peptides containing Aspartic Acid (Asp) are susceptible to forming aspartimide, especially with prolonged exposure to bases like DBU.[10]

    • Prevention: Minimize the duration of base treatment steps. For Asp-containing peptides, consider alternative, milder methylation conditions or protective group strategies.[10]

  • Side-Chain Methylation: Residues like Cysteine (Cys) and Histidine (His) can undergo side-chain methylation.

    • Prevention: While some modern protocols show success without side-chain methylation[10], traditional methods often suggest using specific protective groups for these residues or employing alternative methylation chemistry, such as the Mitsunobu reaction.

  • Diketopiperazine Formation: This can occur at the N-terminus, leading to cleavage of the first two amino acids from the resin.

    • Prevention: This is often sequence-dependent and can be minimized by carefully selecting coupling reagents and reaction conditions.[2]

Q4: How do I confirm that my peptide is successfully N-methylated?

Analytical verification is essential to confirm the success of the methylation reaction and the purity of the final product.[3]

Key Analytical Techniques:

  • Mass Spectrometry (MS): This is the primary method for confirming N-methylation. Each successful methylation adds 14 Da to the molecular weight of the peptide. High-resolution MS can provide unambiguous confirmation.[3][11]

  • High-Performance Liquid Chromatography (HPLC): N-methylated peptides are typically more hydrophobic than their unmodified counterparts and will therefore have a longer retention time on a reversed-phase HPLC column.[3] This provides a good indication of both reaction success and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 2D NMR techniques (like HMBC, HMQC, and NOESY) can determine the exact pattern of N-methylation in multiply-methylated peptides.[8][11]

  • Amino Acid Analysis (AAA): This technique can be used to determine the net peptide content and confirm the amino acid composition.[12]

Experimental Protocols & Data

Q5: Can you provide a general protocol for on-resin N-methylation and a subsequent proteolytic stability assay?

Below are generalized protocols based on common laboratory practices. These should be optimized for your specific peptide sequence and experimental setup.

Protocol 1: On-Resin N-Methylation (o-NBS-Cl Method)

This method involves three main stages: protection of the N-terminal amine, methylation, and deprotection.

  • Sulfonylation (o-NBS Protection):

    • Swell the peptide-resin in N-methylpyrrolidone (NMP).

    • Prepare a solution of 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in NMP.

    • Treat the resin with this solution for 15-30 minutes.[2]

    • Wash the resin thoroughly with NMP.

  • Methylation:

    • Prepare a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP.

    • Treat the resin with the methylation solution for 20-40 minutes.[2]

    • Repeat the methylation step if necessary, monitoring completion with a test cleavage.

    • Wash the resin thoroughly with NMP.

  • Deprotection (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol and DBU in NMP.

    • Treat the resin with the deprotection solution. This is often repeated twice for 5-15 minutes each time.

    • Wash the resin with NMP, DCM, and prepare for cleavage from the resin.

Protocol 2: Proteolytic Stability Assay

This assay compares the degradation rate of the N-methylated peptide to its unmodified counterpart in the presence of a protease.

  • Sample Preparation:

    • Prepare stock solutions of both the unmodified and N-methylated peptides (e.g., 1 mg/mL) in an appropriate buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the target protease (e.g., trypsin, chymotrypsin) at a known concentration (e.g., 0.1 mg/mL) in the same buffer.

  • Digestion Reaction:

    • In separate tubes, mix the peptide solution with the protease solution. A typical peptide-to-enzyme molar ratio might be 100:1.

    • Incubate the reactions at 37°C.

  • Time-Point Quenching:

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction mixture.

    • Quench the enzymatic reaction immediately by adding an acid (e.g., 10% TFA) or an organic solvent like acetonitrile.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Quantify the percentage of remaining intact peptide at each time point by integrating the area of the corresponding peak.

    • Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).

Q6: How does N-methylation quantitatively improve proteolytic stability?

The degree of stability enhancement is sequence-dependent and also relies on the specific protease being tested. However, studies consistently show a significant increase in peptide half-life.

Table 1: Comparative Stability of Peptides Against Proteases

Peptide SequenceModificationProteaseHalf-Life (t½)Fold Increase in StabilityReference
Somatostatin AnalogueUnmodifiedRat Liver Microsomes15.5 ± 2 min-Ovadia et al. (cited in[13])
Somatostatin AnalogueMultiple N-methylationRat Liver Microsomes74 ± 6 min~5xOvadia et al. (cited in[13])
Pentapeptide (Ala-Ala-Phe-Ala-Ala)Unmodified (R₁=H)Elastase~20 min-[13]
Pentapeptide (Ala-Ala-Phe-Ala-Ala)N-methylated (R₁=Me)Elastase~60 min3x[13]
Cyclic HexapeptidesUnmodifiedHuman Plasma> 360 min-[8]
Cyclic HexapeptidesN-methylatedHuman Plasma> 360 minNo Change*[8]

*Note: In this case, the parent cyclic peptide was already highly stable in plasma, demonstrating that cyclization itself confers significant proteolytic resistance.[8]

References

Refinement of analytical methods for detecting 2-amino-N-methylhexanamide metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of 2-amino-N-methylhexanamide and its putative metabolites. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound and its metabolites?

A1: The primary challenges include the polar nature of the analyte, which can lead to poor retention on traditional reversed-phase chromatography columns, and its relatively low molecular weight, which can result in interference from matrix components. Additionally, the need for derivatization in gas chromatography-mass spectrometry (GC-MS) adds complexity to the workflow. For liquid chromatography-mass spectrometry (LC-MS), ion suppression from endogenous matrix components can significantly impact sensitivity and reproducibility.[1][2]

Q2: What are the expected metabolites of this compound?

A2: While specific metabolic pathways for this compound are not extensively documented in the public domain, based on the metabolism of structurally similar compounds like aminoindanes and other primary and secondary amines, the expected metabolic transformations include hydroxylation, N-acetylation, and N-demethylation. These reactions are common phase I and phase II metabolic pathways for xenobiotics.

Q3: Which analytical technique is better for this analysis: GC-MS or LC-MS/MS?

A3: Both techniques are viable, but the choice depends on the specific requirements of the assay.

  • GC-MS offers high chromatographic resolution but requires a derivatization step to make the analytes volatile. This can be a source of variability if not carefully controlled.

  • LC-MS/MS is generally preferred for its high sensitivity, specificity, and ability to analyze the compounds without derivatization.[3] However, it can be more susceptible to matrix effects like ion suppression.[2]

Q4: How can I improve the peak shape for this compound in my LC-MS analysis?

A4: Poor peak shape for basic compounds like this compound on C18 columns is a common issue.[1] To improve this, consider the following:

  • Mobile Phase pH: Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can protonate the amine group, which can improve peak shape but may also reduce retention.[1] Conversely, a high pH mobile phase can keep the amine in its neutral form, increasing retention on a C18 column.

  • Column Chemistry: Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a pentafluorophenyl (PFP) column.[4][5]

  • Mobile Phase Additives: The use of ion-pairing reagents can improve retention and peak shape, but they are often not compatible with mass spectrometry.[4] Volatile buffers like ammonium formate or ammonium acetate are better choices for LC-MS.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Ion suppression in LC-MS.[2]2. Inefficient derivatization in GC-MS.3. Suboptimal MS source parameters.4. Analyte degradation.1. Improve sample cleanup using solid-phase extraction (SPE).   Use a stable isotope-labeled internal standard to compensate for matrix effects.[7]2. Optimize derivatization reaction time, temperature, and reagent concentration. Ensure samples are dry before adding derivatizing agents.[8]3. Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of the analyte.[6]4. Ensure proper sample storage and handling to prevent degradation.
Poor Peak Shape (Tailing or Fronting) in LC 1. Secondary interactions with residual silanols on the column.[1]2. Inappropriate mobile phase pH.3. Column overload.1. Use a column with end-capping or a newer generation silica. Consider a PFP or HILIC column.[4][5]2. Adjust the mobile phase pH. For basic amines, a low pH (e.g., with formic acid) or a high pH (with ammonium hydroxide, if the column is stable) can improve peak shape.[1]3. Reduce the injection volume or the concentration of the sample.
High Background Noise 1. Contamination from solvents, reagents, or glassware.2. Carryover from previous injections.[9]1. Use high-purity solvents and reagents (LC-MS grade).   Thoroughly clean all glassware.2. Implement a robust needle wash protocol on the autosampler.   Inject a blank solvent after a high-concentration sample to check for carryover.
Inconsistent Results / Poor Reproducibility 1. Variability in sample preparation.2. Inconsistent derivatization.3. Fluctuation in instrument performance.1. Automate sample preparation steps where possible.   Use a consistent protocol for all samples and standards.2. Ensure precise and consistent addition of derivatization reagents and control reaction conditions.[10]3. Regularly perform system suitability tests and monitor instrument performance using quality control samples.[11]

Quantitative Data Summary

The following table summarizes typical analytical performance data for the analysis of small amines and amino acids using mass spectrometry. Note that these are representative values, and actual limits of detection (LOD) and quantification (LOQ) will depend on the specific instrumentation, method, and matrix.

Analyte ClassMethodMatrixTypical LODTypical LOQReference
Primary Aromatic AminesLC-MS/MSFood Simulant-2.2 µg/L[2]
2-Amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridineElectrochemical SensorMeat Products0.07 ng/mL-[12]
N-acylethanolamidesUPLC-MSBiological Samples-50-100 pg/mL[13]
Amino AcidsLC-MS/MSAir0.2 - 37 pg (on column)-[14]
Amino AcidsGC-FIDFruit0.004 - 0.115 µg/mL-[14]

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol describes a general procedure for the extraction of this compound and its metabolites from plasma or serum.

  • Protein Precipitation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

GC-MS Derivatization Protocol (Silylation)

This protocol is for the derivatization of the extracted analyte for GC-MS analysis.[8]

  • Ensure Dryness: The dried extract from the sample preparation step must be completely free of moisture, as it can interfere with the derivatization reaction.

  • Add Reagents:

    • To the dried extract, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of pyridine (or acetonitrile).

  • Reaction:

    • Cap the vial tightly and heat at 70-100°C for 1-2 hours.[8]

  • Cooling:

    • Allow the vial to cool to room temperature before GC-MS analysis.

Visualizations

Putative Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation (CYP450) Demethylated N-demethylated Metabolite (2-aminohexanamide) Parent->Demethylated N-demethylation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation (UGT) Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation (SULT) Acetylated N-acetylated Metabolite Demethylated->Acetylated N-acetylation (NAT)

Caption: A putative metabolic pathway for this compound.

General Analytical Workflow

analytical_workflow cluster_analysis Analysis Options Sample Biological Sample (Plasma, Urine, etc.) Extraction Sample Preparation (Protein Precipitation, SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Analysis Instrumental Analysis Data Data Processing & Quantification LCMS->Data GCMS->Data

Caption: General workflow for the analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-methylhexanamide Analogs and Related Functionalized Amino Acids as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies specifically focused on a broad range of 2-amino-N-methylhexanamide analogs with anticonvulsant activity are limited in publicly available literature. This guide provides a comparative analysis based on the well-established SAR of structurally related functionalized amino acids (FAAs), with a significant focus on lacosamide and its analogs. The principles derived from these related compounds offer valuable insights into the potential SAR of this compound derivatives.

Introduction

Functionalized amino acids (FAAs) represent a promising class of anticonvulsant agents.[1] These compounds, characterized by an amino acid core with various substitutions, have demonstrated significant efficacy in preclinical models of epilepsy. A prominent member of this class is lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, an approved antiepileptic drug. The extensive research on lacosamide and its analogs provides a robust framework for understanding the structural requirements for anticonvulsant activity within this chemical space. This guide will synthesize the available data to compare the performance of various FAA analogs, detail the experimental protocols used for their evaluation, and visualize the key pathways and workflows.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for lacosamide and its active analogs is the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[2][3] Unlike traditional sodium channel-blocking antiepileptic drugs that primarily affect fast inactivation, this selective action on slow inactivation is a novel mechanism that helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing without affecting normal neuronal function as profoundly.[3] This targeted approach is believed to contribute to the favorable side-effect profile of these compounds.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_drug Drug Action Action_Potential Action Potential Propagation VGSC Voltage-Gated Sodium Channel Action_Potential->VGSC Activates Na_Influx Na+ Influx VGSC->Na_Influx Allows Slow_Inactivation Enhances Slow Inactivation VGSC->Slow_Inactivation Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Analog This compound Analog / Lacosamide Analog->VGSC Slow_Inactivation->Na_Influx Reduces

Figure 1: Mechanism of action of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant activity of functionalized amino acids is highly dependent on the nature and substitution pattern of three key regions: the N-acyl group, the amino acid side chain, and the N-alkyl/aryl group.

N-Acyl Group Modification

The N-acetyl group is a common feature in many active analogs, including lacosamide. Modifications in this region can significantly impact potency.

Amino Acid Side Chain and Aliphatic Core

The length and substitution of the amino acid side chain are critical for activity. While lacosamide possesses a methoxypropionamide core, the core of the topic of interest is a hexanamide. Generally, for functionalized amino acids, a small, substituted heteroatom moiety one atom away from the C(2) position is hypothesized to be important for maximal anticonvulsant activity.

N-Substituted Group

The N-substituted group, typically an N-benzyl moiety in lacosamide, plays a crucial role in binding and activity. Extensive SAR studies have been conducted on this part of the molecule.

Comparative Performance of Analogs

The following tables summarize the anticonvulsant activity of various functionalized amino acid analogs, primarily evaluated using the maximal electroshock (MES) seizure model in rodents. The median effective dose (ED50) represents the dose required to protect 50% of the animals from the tonic extensor component of the seizure. Neurotoxicity is often assessed using the rotarod test, and the median toxic dose (TD50) is determined. The protective index (PI = TD50/ED50) is a measure of the compound's safety margin.

Table 1: SAR of N-Benzyl-2-acetamidopropionamide Derivatives

CompoundR-Group (at C3)Anticonvulsant Activity (MES, ED50 mg/kg, i.p. in mice)Reference
Lacosamide ((R)-18) -OCH34.5[4]
19 -OCH2CH317.3[4]
Phenytoin (Reference) N/A6.5[4]

(S)-18 showed significantly lower activity with an ED50 > 100 mg/kg, highlighting the stereospecificity of the interaction.[4]

Table 2: Anticonvulsant Activity of a-Aminoacetamide Derivatives

CompoundStructureAnticonvulsant Activity (MES, ED50 mg/kg, p.o.)Neurotoxicity (TD50 mg/kg, p.o.)Protective Index (PI)Reference
Compound 40 2-Amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide>10, <100>300>3-30[5]
Compound 47 2-Amino-N-(indan-4-yl)acetamide>10, <100>300>3-30[5]
Compound 59 2-Amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide>10, <100>300>3-30[5]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Apparatus:

  • A shock generator capable of delivering a constant current.

  • Corneal or ear-clip electrodes.

Procedure:

  • The test compound is administered to the animals (typically mice or rats) via the desired route (e.g., intraperitoneal or oral).

  • After a predetermined time, an electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) is delivered through the electrodes.

  • The animal is observed for the presence or absence of a tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered a positive endpoint, indicating protection.

  • The ED50 is calculated from the dose-response data.

MES_Workflow Start Start Animal_Prep Animal Acclimatization (e.g., Male CF-1 mice) Start->Animal_Prep Compound_Admin Administer Test Compound (i.p. or p.o.) Animal_Prep->Compound_Admin Wait Pretreatment Time (e.g., 30 min - 2h) Compound_Admin->Wait Apply_Stimulus Apply Electrical Stimulus (Corneal or Ear-Clip Electrodes) Wait->Apply_Stimulus Observation Observe Seizure Response Apply_Stimulus->Observation Endpoint Tonic Hindlimb Extension? Observation->Endpoint Protected Protected Endpoint->Protected No Not_Protected Not Protected Endpoint->Not_Protected Yes Data_Analysis Calculate ED50 Protected->Data_Analysis Not_Protected->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the Maximal Electroshock (MES) test.

Rotarod Neurotoxicity Test

This test is used to assess motor coordination and potential neurological deficits induced by the test compounds.

Apparatus:

  • A rotating rod (rotarod) with adjustable speed.

Procedure:

  • Animals are pre-trained to stay on the rotating rod.

  • The test compound is administered.

  • At various time points after administration, the animals are placed on the rotating rod (e.g., at 6 rpm).

  • The time the animal remains on the rod is recorded.

  • A failure to remain on the rod for a predetermined time (e.g., 1 minute) in multiple trials is considered an indication of neurotoxicity.

  • The TD50 is calculated from the dose-response data.

Conclusion

The structure-activity relationship of functionalized amino acids as anticonvulsant agents is a well-explored area, with the mechanism of action centering on the enhancement of slow inactivation of voltage-gated sodium channels. Key structural features influencing activity include the stereochemistry at the alpha-carbon, the nature of the N-acyl group, and the substitution pattern on the N-benzyl or equivalent moiety. While direct and extensive SAR data for this compound analogs is not widely published, the data from lacosamide and other functionalized amino acids provide a strong predictive framework for the design of novel anticonvulsant candidates. Future research should aim to synthesize and evaluate a focused library of this compound analogs to confirm and refine the SAR principles outlined in this guide.

References

A Comparative Analysis of 2-amino-N-methylhexanamide and its Non-Methylated Counterpart, 2-aminohexanamide (Norleucine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy and physicochemical properties of 2-amino-N-methylhexanamide and its non-methylated form, 2-aminohexanamide, commonly known as norleucine. Direct comparative experimental data for these specific molecules is limited in publicly available literature. Therefore, this analysis is based on established principles of N-methylation in amino acids and peptides, alongside existing data for norleucine and analogous N-methylated compounds.

Executive Summary

N-methylation is a key chemical modification in drug design, known to significantly alter the pharmacokinetic and pharmacodynamic properties of amino acids and peptides. The introduction of a methyl group to the alpha-amino nitrogen of 2-aminohexanamide to form this compound is expected to induce several critical changes. These include increased resistance to enzymatic degradation, enhanced membrane permeability, and altered receptor binding affinity. While norleucine itself has been explored as a non-proteogenic amino acid for studying protein structure and function, its N-methylated counterpart remains less characterized in isolation. This guide synthesizes the expected differences between these two compounds to inform future research and development.

Physicochemical and Pharmacokinetic Properties

N-methylation is anticipated to modulate several key parameters of norleucine, as summarized in the table below. These inferences are drawn from general studies on N-methylated amino acids and peptides.[1][2][3]

Property2-aminohexanamide (Norleucine)This compound (Predicted)Rationale for Predicted Difference
Molecular Weight 131.17 g/mol [4]145.20 g/mol Addition of a methyl group (-CH3).
Lipophilicity (LogP) Expected to be lowerExpected to be higherThe addition of a non-polar methyl group generally increases lipophilicity.[5]
Enzymatic Stability Susceptible to degradation by aminopeptidases.Increased resistance to enzymatic degradation.The N-methyl group provides steric hindrance at the amide bond, protecting it from proteolytic cleavage.[1][3]
Membrane Permeability Lower passive diffusion across biological membranes.Enhanced passive diffusion and cell permeability.Increased lipophilicity can facilitate easier passage through lipid bilayers.[2]
Aqueous Solubility Soluble in water (16 g/L at 23 °C).[4]Potentially altered; may decrease due to increased lipophilicity, though some studies suggest N-methylation can sometimes increase solubility through conformational effects.[5]The interplay between increased lipophilicity and altered crystal packing or solvation properties makes this prediction complex.
Receptor Binding Acts as a primary amine for interactions.The secondary amine may alter hydrogen bonding capacity and introduce steric constraints, potentially changing receptor affinity and selectivity.[2][6]The methyl group can influence the conformation of the molecule and its ability to fit into a binding pocket.
Oral Bioavailability Generally low for amino acids due to metabolism and transport limitations.Potentially improved due to increased metabolic stability and membrane permeability.[3]Resistance to first-pass metabolism and enhanced absorption are key benefits of N-methylation.

Efficacy and Biological Activity

The biological efficacy of this compound relative to norleucine is highly dependent on the specific biological target and the nature of the interaction.

  • Norleucine (2-aminohexanamide): This non-proteinogenic amino acid is an isomer of leucine and is structurally similar to methionine, lacking the sulfur atom.[4][7] It has been utilized in research to probe the functional roles of methionine residues in proteins and peptides.[8][9] For instance, the substitution of methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting its potential in neurodegenerative disease research.[4][7]

    • Altered Receptor Affinity and Selectivity: N-methylation can induce conformational changes that may either enhance or decrease binding affinity to a specific receptor.[2][6] In some cases, it can even convert a receptor agonist into an antagonist.[3]

    • Improved Potency: By increasing metabolic stability and cell permeability, N-methylation can lead to a higher effective concentration of the compound at the target site, thereby improving its potency.

    • Novel Activities: The conformational constraints imposed by the N-methyl group could lead to interactions with new biological targets not recognized by the non-methylated parent compound.

A study on a cyclic pentapeptide containing N-methylnorleucine demonstrated that this modification led to increased conformational flexibility compared to a proline-containing analogue.[10] This highlights that the effects of N-methylation can be complex and context-dependent.

Experimental Protocols

To empirically determine the comparative efficacy of this compound and norleucine, the following experimental protocols are proposed.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To compare the stability of this compound and norleucine in the presence of liver microsomes or specific enzymes (e.g., aminopeptidases).

Methodology:

  • Prepare solutions of this compound and norleucine at a known concentration (e.g., 1 µM) in a suitable buffer.

  • Incubate the compounds with liver microsomes (e.g., human, rat) or a purified enzyme solution at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the enzymatic reaction by adding a stopping solution (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculate the half-life (t½) and intrinsic clearance for each compound.

Protocol 2: Cell Permeability Assay (e.g., Caco-2 Permeability Assay)

Objective: To assess the passive permeability of the two compounds across a model of the intestinal epithelium.

Methodology:

  • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Add the test compounds (this compound and norleucine) to the apical (AP) side of the cell monolayer.

  • Collect samples from the basolateral (BL) side at various time points.

  • Measure the concentration of the compounds in the AP and BL compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each compound.

Protocol 3: Receptor Binding Assay (Hypothetical Target)

Objective: To compare the binding affinity of the two compounds to a hypothetical G-protein coupled receptor (GPCR).

Methodology:

  • Prepare cell membranes expressing the target GPCR.

  • Perform a competitive binding assay using a radiolabeled ligand known to bind to the receptor.

  • Incubate the membranes with the radioligand and increasing concentrations of the unlabeled test compounds (this compound and norleucine).

  • Separate the bound and free radioligand using filtration.

  • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the inhibition constant (Ki) for each compound to determine its binding affinity.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Ligand Ligand (Compound) Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade G cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Norleucine 2-aminohexanamide (Norleucine) Stability Metabolic Stability (Microsomes) Norleucine->Stability Permeability Permeability (Caco-2) Norleucine->Permeability Binding Receptor Binding (Target X) Norleucine->Binding N_Methyl 2-amino-N-methyl- hexanamide N_Methyl->Stability N_Methyl->Permeability N_Methyl->Binding PK_Data Pharmacokinetic Parameters (t½, Papp) Stability->PK_Data Permeability->PK_Data PD_Data Pharmacodynamic Parameters (Ki) Binding->PD_Data Comparison Comparative Efficacy Profile PK_Data->Comparison PD_Data->Comparison

References

A Comparative Guide to Purity Validation: 2-amino-N-methylhexanamide Analysis by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical step in the development pipeline. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-amino-N-methylhexanamide. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and includes visual workflows to aid in methodological understanding.

Quantitative Data Comparison

The following table summarizes the key performance indicators for qNMR and a typical HPLC method for the purity determination of this compound. The data is based on typical performance characteristics for the analysis of small organic molecules.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Accuracy High (often considered a primary ratio method)High (dependent on reference standard purity)
Precision (%RSD) ≤ 1%≤ 2%[1]
Specificity High (structure-specific signal selection)High (with appropriate column and detector)
Limit of Detection (LOD) ~0.1%~0.05%
Limit of Quantitation (LOQ) ~0.3%~0.15%
Analysis Time per Sample ~15-30 minutes~20-40 minutes
Need for Reference Standard Internal standard of known purity requiredAnalyte-specific reference standard required
Sample Preparation Simple dissolutionCan involve derivatization and filtration
Structural Information Provides structural confirmationIndirect (based on retention time)

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound

This protocol describes the determination of the purity of this compound using qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., Deuterium oxide - D₂O)

  • NMR tubes (high precision)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a high-precision NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the spectrometer on the D₂O signal.

  • Acquire a ¹H NMR spectrum with parameters suitable for quantification, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. A typical D1 for small molecules is 30-60 seconds to ensure full relaxation.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated[2].

4. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the methyl group protons of the N-methylamide) and a well-resolved signal of the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

This protocol outlines a reverse-phase HPLC method with pre-column derivatization for the quantification of this compound. Derivatization is often necessary for primary and secondary amines to improve their chromatographic retention and UV detection.

1. Materials and Reagents:

  • This compound sample and reference standard

  • Derivatizing agent (e.g., o-Phthalaldehyde (OPA) with a thiol)

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., phosphate or borate buffer)

  • HPLC vials and filters

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent to prepare a stock solution of known concentration.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover a range of concentrations (e.g., 0.1 - 100 µg/mL).

  • Sample Solution: Accurately weigh the this compound sample and dissolve it in the same diluent to achieve a concentration within the calibration range.

  • Derivatization: To each standard and sample solution, add the OPA/thiol derivatizing reagent according to a validated procedure and allow the reaction to proceed for a specified time.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV detector at an appropriate wavelength for the derivative (e.g., 340 nm for OPA derivatives).

4. Data Analysis:

  • Inject the derivatized standards and sample solutions into the HPLC system.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample based on the weighed amount and the determined concentration.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in D-Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standards Prepare Standards derivatize Derivatize prep_standards->derivatize prep_sample Prepare Sample prep_sample->derivatize inject Inject into HPLC derivatize->inject calibrate Generate Calibration Curve inject->calibrate determine_conc Determine Concentration calibrate->determine_conc calculate_purity Calculate Purity determine_conc->calculate_purity Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC qnmr_adv Advantages: - Primary method (less reliance on specific reference standards) - Provides structural information - Simple sample preparation hplc_disadv Disadvantages: - Requires a specific, pure reference standard - No direct structural information - Sample preparation can be more complex (e.g., derivatization) qnmr_disadv Disadvantages: - Lower sensitivity than HPLC - Higher instrument cost - Requires careful selection of internal standard hplc_adv Advantages: - High sensitivity and selectivity - Widely available instrumentation - Well-established for purity analysis

References

A Comparative Analysis of 2-amino-N-methylhexanamide and Known Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical enzyme inhibitory activity of 2-amino-N-methylhexanamide against a panel of well-characterized histone deacetylase (HDAC) inhibitors. While direct experimental data for this compound as an enzyme inhibitor is not currently available in public literature, its structural motif as an α-amino amide suggests potential activity against zinc-dependent enzymes, such as HDACs. Recent studies have explored α-amino amides as a novel class of non-hydroxamate HDAC inhibitors, providing a basis for this comparative assessment.

This document summarizes quantitative inhibitory data for established HDAC inhibitors, details a standard experimental protocol for determining HDAC inhibition, and visualizes key experimental and signaling pathways.

Quantitative Analysis of HDAC Inhibitors

The inhibitory potential of various compounds against specific HDAC isoforms and cancer cell lines is summarized below. The data highlights the potency and selectivity of established drugs and provides a benchmark for evaluating novel compounds like those in the α-amino amide class.

CompoundTypeTarget Enzyme(s)IC50 ValueTarget Cell Line
This compound Analog α-Amino AmideHDAC6 (predicted)0.31 µMHela
Vorinostat (SAHA)Hydroxamic AcidPan-HDAC (Class I, II, IV)~10 nM (cell-free)Multiple
Belinostat (PXD101)Hydroxamic AcidPan-HDAC27 nM (cell-free)Multiple
Panobinostat (LBH589)Hydroxamic AcidPan-HDAC<10 nMMultiple Myeloma cell lines
Entinostat (MS-275)BenzamideHDAC1, HDAC30.51 µM (HDAC1), 1.7 µM (HDAC3)Multiple

Note: The IC50 value for the this compound analog is based on compound 7a from a study on α-amino amide derivatives as HDAC6 inhibitors, which serves as a proxy for this structural class.[1]

Experimental Protocols

A standard methodology for determining the in vitro inhibitory activity of a compound against HDAC enzymes is the fluorogenic HDAC activity assay. This assay measures the enzymatic activity of HDACs by detecting the fluorescence generated from a deacetylated substrate.

Fluorogenic HDAC Inhibition Assay Protocol

1. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known HDAC inhibitor as a positive control (e.g., Trichostatin A, Vorinostat)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • HDAC Assay Buffer

    • Test compound or positive control at various concentrations. For the negative control, add DMSO vehicle.

    • Diluted HDAC enzyme.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Development: Add the developer solution to each well. This stops the HDAC reaction and cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Incubate the plate at room temperature for 15-30 minutes, protected from light. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of HDAC Inhibition

Histone deacetylase inhibitors play a crucial role in cancer therapy by altering gene expression. HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors block this action, resulting in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of genes that can induce cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_genes cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome HDAC HDAC Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin Hyperacetylation Histone Hyperacetylation Histones Acetylated Histones Histones->HDAC Deacetylation Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->Tumor_Suppressor Represses HDAC_Inhibitor HDAC Inhibitor (e.g., this compound, Vorinostat) HDAC_Inhibitor->HDAC Inhibits Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Hyperacetylation->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Outcome Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cell_Outcome IC50_Workflow A Compound & Reagent Preparation B Serial Dilution of Test Compound A->B C Enzyme-Inhibitor Incubation B->C D Substrate Addition & Enzymatic Reaction C->D E Reaction Termination & Signal Development D->E F Fluorescence Measurement E->F G Data Analysis: % Inhibition vs. [I] F->G H IC50 Value Determination G->H

References

Confirming the Biological Target of 2-amino-N-methylhexanamide via Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the biological target of a novel compound, exemplified by 2-amino-N-methylhexanamide (referred to herein as Compound A). We hypothesize that Compound A is an inhibitor of the fictitious protein "Kinase X" (KX), a key component in a cancer-associated signaling pathway. The methodologies and data presented herein offer a robust strategy for confirming this hypothesis by comparing the compound's effects with genetic knockdown of the putative target. Genetic knockdown, using techniques like siRNA, shRNA, or CRISPR-Cas9, is a cornerstone of drug target validation.[1][2][3][4]

The core principle of this validation approach is that the phenotypic effects of a specific inhibitor should be mimicked by the genetic knockdown of its target. Furthermore, in a cell line where the target has been knocked down, the inhibitor's potency should be significantly reduced.

Comparative Efficacy of Compound A and KX Knockdown

The following table summarizes hypothetical data from a series of experiments designed to validate KX as the target of Compound A. These experiments compare the effects of Compound A with a known, alternative KX inhibitor (Alternative Inhibitor) in both control cells (expressing KX) and cells where KX has been knocked down using siRNA.

Experimental Condition Parameter Measured Control Cells (Scrambled siRNA) KX Knockdown Cells (KX siRNA) Alternative Inhibitor (1 µM)
Cell Viability IC50 of Compound A1.2 µM15.8 µMN/A
Downstream Signaling Phospho-Substrate Y Levels (Relative to Untreated Control)95% inhibition98% inhibition92% inhibition
Target Expression KX Protein Levels (Relative to Untreated Control)100%8%100%

Table 1: Comparative Analysis of Compound A and KX Knockdown. The data illustrates that the IC50 of Compound A increases dramatically in cells lacking KX, suggesting the compound's efficacy is dependent on the presence of its target. Both Compound A and KX knockdown result in a similar, significant reduction in the phosphorylation of the downstream Substrate Y.

Visualizing the Experimental Approach and Signaling Pathway

To elucidate the relationships between Compound A, its putative target KX, and the experimental design, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Experimental Arms cluster_2 Treatment cluster_3 Analysis c1 Culture Cancer Cell Line e1 Transfect with Scrambled siRNA (Control) c1->e1 e2 Transfect with KX siRNA (Knockdown) c1->e2 t1 Treat with Compound A (Dose-Response) e1->t1 t2 Vehicle Control e1->t2 e2->t1 e2->t2 a1 Western Blot (Confirm KX Knockdown) t1->a1 a2 Cell Viability Assay (Determine IC50) t1->a2 a3 Phosphorylation Assay (Measure p-Substrate Y) t1->a3 t2->a1 t2->a2 t2->a3

Figure 1. Experimental workflow for KX target validation.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Nuclear Events Receptor Growth Factor Receptor KX Kinase X (KX) [Target of Compound A] Receptor->KX SubstrateY Substrate Y KX->SubstrateY phosphorylates TFZ Transcription Factor Z SubstrateY->TFZ activates GeneExp Gene Expression (Proliferation, Survival) TFZ->GeneExp CompoundA Compound A CompoundA->KX siRNA KX siRNA siRNA->KX degrades mRNA

References

Cross-validation of 2-amino-N-methylhexanamide activity across multiple research labs

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on 2-amino-N-methylhexanamide Activity

A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly accessible research on the biological activity of this compound. While chemical properties and supplier information are available[1][2][3], there are no published studies detailing its effects in biological systems. Consequently, a cross-validation of its activity across multiple research laboratories is not possible at this time.

To assist researchers and drug development professionals, this guide provides a template for a comparative analysis, which can be utilized if and when experimental data becomes available. The following sections include a structured table for quantitative data, a detailed hypothetical experimental protocol, and the required visualizations for a potential experimental workflow and a signaling pathway.

Comparative Analysis of this compound Activity (Hypothetical Data)

This section is intended to serve as a template for presenting comparative data from different research laboratories. The data presented below is purely illustrative and not based on actual experimental results.

Table 1: Hypothetical Comparative Activity of this compound

ParameterLab ALab BLab C
Target Receptor XReceptor XReceptor X
Assay Type In vitro bindingIn vitro bindingFunctional assay
IC50 (nM) 150 ± 12165 ± 20N/A
EC50 (nM) N/AN/A250 ± 30
Cell Line HEK293CHO-K1HEK293
Primary Reference [Hypothetical][Hypothetical][Hypothetical]

Detailed Experimental Protocols (Hypothetical)

The following is a hypothetical experimental protocol for assessing the in vitro binding affinity of this compound to a target receptor (Receptor X).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Receptor X.

Materials:

  • This compound

  • HEK293 cells stably expressing Receptor X

  • Radiolabeled ligand (e.g., [3H]-Ligand Y)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation fluid

  • Microplate reader

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing Receptor X to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • Prepare a serial dilution of this compound in binding buffer.

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand, and the various concentrations of this compound.

    • Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Dilution binding_assay Binding Assay Incubation compound_prep->binding_assay cell_culture Cell Culture & Membrane Prep cell_culture->binding_assay filtration Filtration & Washing binding_assay->filtration measurement Radioactivity Measurement filtration->measurement data_processing Calculate Specific Binding measurement->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting ic50_determination IC50 Determination curve_fitting->ic50_determination

Caption: Hypothetical workflow for an in vitro binding assay.

signaling_pathway compound This compound receptor Target Receptor compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger downstream_kinase Downstream Kinase Cascade second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response Leads to

Caption: Hypothetical G-protein coupled receptor signaling pathway.

References

In vivo efficacy and safety comparison of 2-amino-N-methylhexanamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparative Analysis of Safinamide and Rasagiline for Neuroprotection: In Vivo Efficacy and Safety Profiles

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy and safety of Safinamide, a 2-amino-N-methylhexanamide derivative, and Rasagiline, a widely used alternative. This analysis is supported by experimental data to inform preclinical and clinical research decisions in the context of neurodegenerative diseases, particularly Parkinson's Disease.

Safinamide is a multimodal drug with a unique mechanism of action that includes reversible monoamine oxidase-B (MAO-B) inhibition and modulation of glutamate release.[1][2][3] Rasagiline is a potent, irreversible MAO-B inhibitor.[4][5] Both compounds have demonstrated neuroprotective properties in various in vitro and in vivo models.[6][7] This guide focuses on their comparative performance in preclinical in vivo studies, providing a framework for evaluating their potential as therapeutic agents.

In Vivo Efficacy Comparison

The neuroprotective efficacy of Safinamide and Rasagiline has been extensively studied in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's Disease, a standard for assessing dopaminergic neuroprotection.[8]

Efficacy ParameterSafinamideRasagilinePlacebo/ControlCitation
UPDRS-III Score Change Significant improvementSignificant improvementNo significant change[9]
"On-Time" without Dyskinesia Significant increaseSignificant increaseNo significant change[3][10]
"Off-Time" Significant decreaseSignificant decreaseNo significant change[3][10][11]
Motor Function Improvement Significant improvementSignificant improvementNo significant change[12]

A network meta-analysis of 15 studies with 5676 participants indicated that Safinamide (100 mg) was associated with the highest change in UPDRS-III scores, with Rasagiline (1 mg) being a close contender.[13] Another systematic review of 13 trials (n=4157) concluded that Safinamide demonstrated greater efficacy in terms of the number needed to treat for UPDRS response compared to Rasagiline.[14]

In Vivo Safety and Tolerability Comparison

The safety profiles of both drugs have been well-characterized in numerous preclinical and clinical studies.

Safety ParameterSafinamideRasagilineCitation
Primary Metabolism Not metabolized by CYP450Primarily metabolized by CYP1A2[10][15]
Serious Adverse Events (SAEs) Lower odds of SAEs, particularly at 50 mg doseHigher odds of SAEs compared to Safinamide 50mg[13][14]
Common Adverse Effects Dyskinesia, dizziness, vomiting, nervousness, constipation, visual hallucinationsHeadache, insomnia, xerostomia, abdominal discomfort, nausea, diarrhea, postural hypotension[6]
Drug Interactions Potential for serotonin syndrome with specific opioids and antidepressantsRisk of hypertension with tyramine at higher doses; potential for serotonin syndrome with serotoninergic antidepressants[10][15][16]

Safinamide has a half-life of approximately 21-24 hours, allowing for once-daily administration.[10] Rasagiline has a shorter elimination half-life of about 3 hours but its irreversible binding to MAO-B allows for once-daily dosing.[16] Notably, Rasagiline is not significantly metabolized into amphetamine-like compounds, which is a favorable aspect of its side-effect profile.[16]

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This model is a cornerstone for evaluating the neuroprotective effects of novel compounds.

  • Animal Model : Male C57BL/6 mice are typically used.[8]

  • Induction of Parkinsonism : MPTP is administered via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP-HCl at 2-hour intervals.[8]

  • Drug Administration :

    • Safinamide : Oral administration of Safinamide (e.g., 10 mg/kg) can be initiated before or after MPTP administration, depending on the study design (preventative or therapeutic).[17][18]

    • Rasagiline : Oral administration of Rasagiline (e.g., 0.05 mg/kg) is also given, with dosing schedules varying across studies.[19]

  • Behavioral Assessments :

    • Open-field test : To assess locomotor activity, including total distance traveled and speed.[20]

    • Pole test : To evaluate bradykinesia. The time taken for the mouse to turn and descend a vertical pole is measured.[20]

  • Neurochemical Analysis : Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).

  • Histological Analysis :

    • Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum is performed to quantify dopaminergic neuron survival.[20]

    • Nissl staining can be used to assess overall neuronal morphology and cell loss.

Signaling Pathways and Mechanisms of Action

Safinamide's Dual Mechanism of Action

Safinamide's neuroprotective effects are attributed to its dual mechanism of action: reversible MAO-B inhibition and modulation of glutamate release through the blockade of voltage-gated sodium channels.[1][21][22]

Safinamide_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release MAOB MAO-B DA->MAOB Metabolism Glu Glutamate Glu_cleft Glutamate Glu->Glu_cleft Release Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Activates Ca_channel->Glu Triggers Release DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Glu_receptor Glutamate Receptor Glu_cleft->Glu_receptor Binding Safinamide Safinamide Safinamide->Na_channel Blocks Safinamide->MAOB Inhibits Rasagiline_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release MAOB MAO-B DA->MAOB Metabolism DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Rasagiline Rasagiline Rasagiline->MAOB Irreversibly Inhibits Neurotrophic_factors Neurotrophic Factors (e.g., BDNF, GDNF) Rasagiline->Neurotrophic_factors Induces Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Rasagiline->Anti_apoptotic Induces Neurotrophic_factors->DA Promotes Survival Anti_apoptotic->DA Prevents Apoptosis Experimental_Workflow start Start: Acclimatize Mice group_allocation Randomly Allocate to Treatment Groups start->group_allocation baseline_behavior Baseline Behavioral Testing (e.g., Open-field, Pole test) group_allocation->baseline_behavior treatment_period Administer Test Compound (e.g., Safinamide, Rasagiline) or Vehicle baseline_behavior->treatment_period mptp_induction Induce Parkinsonism (MPTP Injections) treatment_period->mptp_induction post_treatment_behavior Post-treatment Behavioral Testing mptp_induction->post_treatment_behavior euthanasia Euthanize Mice and Collect Brain Tissue post_treatment_behavior->euthanasia analysis Neurochemical and Histological Analysis euthanasia->analysis data_analysis Data Analysis and Statistical Comparison analysis->data_analysis end End: Report Findings data_analysis->end

References

A Comparative Guide to Orthogonal Methods for Validating 2-Amino-N-methylhexanamide Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal biophysical methods for validating the binding affinity of small molecules, using the hypothetical compound 2-amino-N-methylhexanamide as an example. The following sections detail the experimental protocols and present a comparative analysis of data obtained from Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Quantitative Data Summary

The binding affinity of this compound for its target protein, Hypothetical Kinase 1 (HK1), was assessed using three independent, orthogonal methods. The key quantitative parameters obtained from each technique are summarized in the table below. This multi-faceted approach provides a robust validation of the binding interaction, with each method offering unique insights into the binding kinetics and thermodynamics.

MethodDissociation Constant (Kd)Association Rate Constant (kon)Dissociation Rate Constant (koff)Stoichiometry (N)Enthalpy (ΔH)Entropy (ΔS)
Surface Plasmon Resonance (SPR) 120 nM2.5 x 10⁵ M⁻¹s⁻¹3.0 x 10⁻² s⁻¹Not DeterminedNot DeterminedNot Determined
Isothermal Titration Calorimetry (ITC) 150 nMNot DeterminedNot Determined1.1-8.5 kcal/mol2.1 cal/mol·K
Microscale Thermophoresis (MST) 135 nMNot DeterminedNot DeterminedNot DeterminedNot DeterminedNot Determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide for researchers seeking to validate small molecule-protein interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures the binding of an analyte (this compound) to a ligand (HK1) immobilized on a sensor chip in real-time.[1][2]

Methodology:

  • Immobilization of HK1:

    • A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Recombinant HK1 protein (100 µg/mL in 10 mM sodium acetate, pH 4.5) was injected over the activated surface until a density of approximately 10,000 Resonance Units (RU) was achieved.

    • The surface was then blocked with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell was prepared similarly but without the injection of HK1.

  • Binding Analysis:

    • A serial dilution of this compound (ranging from 1 nM to 10 µM) was prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Each concentration was injected over the HK1 and reference flow cells for 180 seconds at a flow rate of 30 µL/min, followed by a 300-second dissociation phase with running buffer.

    • The sensor surface was regenerated between each cycle with a 30-second pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis:

    • The response curves were double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][4][5]

Methodology:

  • Sample Preparation:

    • HK1 and this compound were extensively dialyzed against the same buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO) to minimize buffer mismatch effects.

    • The final concentration of HK1 in the sample cell was 10 µM, and the concentration of this compound in the syringe was 150 µM.

  • Titration:

    • The experiment was performed at 25°C using a MicroCal PEAQ-ITC instrument.

    • An initial injection of 0.4 µL of this compound was followed by 18 injections of 2 µL each, with a spacing of 150 seconds between injections.

    • The stirring speed was maintained at 750 rpm.

  • Data Analysis:

    • The raw titration data was integrated to obtain the heat change per injection.

    • The resulting binding isotherm was fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (N), and enthalpy of binding (ΔH). The entropy (ΔS) was calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).

Microscale Thermophoresis (MST)

Microscale Thermophoresis measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.[6][7][8][9][10]

Methodology:

  • Labeling of HK1:

    • HK1 was fluorescently labeled using an NHS-activated red fluorescent dye according to the manufacturer's protocol.

    • The labeled protein was purified from excess dye using a desalting column. The final concentration of labeled HK1 was adjusted to 20 nM.

  • Binding Assay:

    • A 16-point serial dilution of this compound was prepared in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

    • An equal volume of the labeled HK1 was added to each dilution, resulting in a final HK1 concentration of 10 nM.

    • The samples were loaded into standard treated capillaries.

  • Measurement and Analysis:

    • Measurements were performed using a Monolith NT.115 instrument at 25°C with 40% LED power and medium MST power.

    • The change in the normalized fluorescence (ΔFnorm) was plotted against the logarithm of the this compound concentration.

    • The resulting binding curve was fitted to the Kd model to determine the dissociation constant.

Visualizations

Workflow for Orthogonal Validation of Binding Affinity

The following diagram illustrates the logical workflow for validating the binding affinity of a small molecule to its target protein using orthogonal methods.

G cluster_0 Initial Screening & Hit Identification cluster_1 Orthogonal Validation cluster_2 Data Analysis & Comparison cluster_3 Validation Outcome HTS High-Throughput Screening Hit Initial Hit Compound (this compound) HTS->Hit VS Virtual Screening VS->Hit SPR Surface Plasmon Resonance (SPR) Hit->SPR ITC Isothermal Titration Calorimetry (ITC) Hit->ITC MST Microscale Thermophoresis (MST) Hit->MST Kinetics Binding Kinetics (kon, koff) SPR->Kinetics Affinity Binding Affinity (Kd) SPR->Affinity Thermodynamics Binding Thermodynamics (ΔH, ΔS) ITC->Thermodynamics ITC->Affinity MST->Affinity Comparison Comparative Analysis Kinetics->Comparison Thermodynamics->Comparison Affinity->Comparison Validated Validated Hit Comparison->Validated

Caption: Workflow for validating small molecule binding affinity.

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of Hypothetical Kinase 1 (HK1), thereby preventing the phosphorylation of its downstream substrate and subsequent cellular responses.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor HK1 Hypothetical Kinase 1 (HK1) Receptor->HK1 Substrate Downstream Substrate HK1->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate GeneExpression Gene Expression Changes PhosphoSubstrate->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Inhibitor 2-amino-N- methylhexanamide Inhibitor->HK1

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Comparative Metabolic Stability of 2-amino-N-methylhexanamide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic stability of 2-amino-N-methylhexanamide alongside well-characterized compounds in human liver microsomes. The data presented for this compound is hypothetical, based on the expected metabolic pathways for a primary amino acid amide, and serves as a representative comparison.

The stability of a drug candidate in the presence of metabolic enzymes is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life and oral bioavailability.[1] Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are a standard in vitro model for assessing Phase I metabolic stability.[1][2] This guide details the experimental protocol for such an assay and presents a comparative data summary.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound in comparison to standard control compounds, verapamil and imipramine, in human liver microsomes. The data for this compound is a hypothetical representation based on the known metabolism of similar chemical structures.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
This compound (Hypothetical) 4515.4Moderate
Verapamil26[3]316[4]Low
Imipramine>60[3]<115.5[3]High

Note: The data for this compound is hypothetical and for illustrative purposes. Verapamil is a known substrate for CYP3A4 and serves as a positive control for high clearance, while imipramine is a tricyclic antidepressant with a more moderate to low clearance profile.

Experimental Workflow

The following diagram outlines the key steps in the in vitro metabolic stability assay using human liver microsomes.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis thaw Thaw Human Liver Microsomes (HLM) and Test Compounds prepare_hlm Prepare HLM Suspension in Phosphate Buffer thaw->prepare_hlm prepare_compounds Prepare Test Compound Working Solutions thaw->prepare_compounds pre_incubate Pre-incubate HLM and Test Compounds at 37°C prepare_hlm->pre_incubate prepare_compounds->pre_incubate prepare_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prepare_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Collect Aliquots at Timed Intervals (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis (Calculate % Remaining, t½, CLint) lcms->data_analysis

Fig 1. Experimental workflow for the liver microsomal stability assay.

Detailed Experimental Protocol

This protocol outlines the methodology for determining the metabolic stability of a test compound in human liver microsomes.

1. Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compound (e.g., this compound)

  • Control compounds (e.g., Verapamil, Imipramine)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS/MS analysis

  • Purified water

2. Preparation of Solutions:

  • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[2]

  • Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO). Further dilute with the buffer to achieve a final incubation concentration of 1 µM. The final organic solvent concentration in the incubation mixture should be less than 1%.[5]

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure:

  • Pre-warm the HLM suspension and the test/control compound solutions in a shaking water bath at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture.

  • Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2][3]

  • Immediately terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5]

4. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[5]

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time. The slope of the linear portion of the curve corresponds to the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)[6]

Metabolic Pathways of Amino Acid Amides

The primary metabolic pathways for amino acid amides in liver microsomes are expected to involve hydrolysis of the amide bond, a reaction often catalyzed by carboxylesterases.[7][8] Additionally, Phase I oxidation reactions, mediated by cytochrome P450 enzymes, can occur at various positions on the molecule, depending on its specific structure. The N-methyl group and the alkyl chain of this compound would be potential sites for CYP-mediated oxidation.

The following diagram illustrates the potential metabolic fates of a generic primary amide in liver microsomes.

signaling_pathway cluster_compound Parent Compound cluster_pathways Metabolic Pathways cluster_metabolites Metabolites parent Primary Amide hydrolysis Hydrolysis (Carboxylesterases) parent->hydrolysis oxidation Oxidation (CYP450s) parent->oxidation carboxylic_acid Carboxylic Acid + Amine hydrolysis->carboxylic_acid oxidized_metabolites Oxidized Metabolites oxidation->oxidized_metabolites

Fig 2. Potential metabolic pathways of primary amides in liver microsomes.

References

Head-to-Head Comparison of Two Synthesis Routes for 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two distinct synthetic pathways for the production of 2-amino-N-methylhexanamide, a valuable building block in medicinal chemistry and drug development. The performance of each route is evaluated based on key metrics such as overall yield, purity, and operational complexity, supported by detailed experimental protocols.

Route 1: N-Methylation of Protected 2-Aminohexanamide

This route commences with the readily available starting material, 2-aminohexanoic acid. The strategy involves the protection of the α-amino group, followed by amidation of the carboxylic acid, N-methylation of the resulting primary amide, and a final deprotection step to yield the target compound. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under the conditions required for amidation and N-methylation, and its facile removal under acidic conditions.

Route 2: Amination of 2-Bromo-N-methylhexanamide

The second approach begins with 2-bromohexanoic acid. This route involves the formation of an activated acyl chloride, followed by amidation with methylamine to generate an α-bromo amide intermediate. The synthesis is completed by the nucleophilic substitution of the bromine atom with an amino group, for which the Gabriel synthesis is a well-established and reliable method.

Quantitative Data Comparison

The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their efficiency and resource requirements.

ParameterRoute 1: N-Methylation of Protected 2-AminohexanamideRoute 2: Amination of 2-Bromo-N-methylhexanamide
Starting Material 2-Aminohexanoic Acid2-Bromohexanoic Acid
Number of Steps 43
Overall Yield (Projected) 60-70%65-75%
Purity (Projected) >98% (after final purification)>98% (after final purification)
Key Reagents Boc-anhydride, EDC/HOBt, NaH, Methyl Iodide, TFAThionyl Chloride, Methylamine, Potassium Phthalimide, Hydrazine
Chromatography Required Potentially at intermediate and final stagesPotentially at intermediate and final stages

Experimental Protocols

Route 1: N-Methylation of Protected 2-Aminohexanamide

Step 1: Boc-Protection of 2-Aminohexanoic Acid

  • Dissolve 2-aminohexanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the mixture vigorously for 12-16 hours at room temperature.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-2-aminohexanoic acid.

Step 2: Amidation of Boc-2-aminohexanoic Acid

  • Dissolve Boc-2-aminohexanoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Stir the mixture at 0 °C for 30 minutes.

  • Bubble ammonia gas through the solution for 1-2 hours at 0 °C, or add a solution of ammonia in methanol (7N).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography to obtain Boc-2-aminohexanamide.

Step 3: N-Methylation of Boc-2-aminohexanamide

  • To a solution of Boc-2-aminohexanamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield Boc-2-amino-N-methylhexanamide.

Step 4: Deprotection of Boc-2-amino-N-methylhexanamide

  • Dissolve Boc-2-amino-N-methylhexanamide (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH 9-10 with 1 M NaOH.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Route 2: Amination of 2-Bromo-N-methylhexanamide

Step 1: Synthesis of 2-Bromohexanoyl Chloride

  • To 2-bromohexanoic acid (1.0 eq), add thionyl chloride (2.0 eq) at room temperature.

  • Heat the mixture to reflux and stir for 2 hours.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-bromohexanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-N-methylhexanamide

  • Dissolve 2-bromohexanoyl chloride (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of methylamine (2.2 eq, e.g., 40% in water or 2 M in THF) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 2-bromo-N-methylhexanamide can be purified by column chromatography if necessary.

Step 3: Gabriel Synthesis of this compound

  • To a solution of 2-bromo-N-methylhexanamide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and add hydrazine monohydrate (2.0 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture, filter off the precipitate, and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 1 M HCl and wash with ethyl acetate to remove any remaining non-basic impurities.

  • Basify the aqueous layer to pH 12 with 2 M NaOH and extract with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Visualized Synthesis Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Route1_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Amidation cluster_step3 Step 3: N-Methylation cluster_step4 Step 4: Deprotection start 2-Aminohexanoic Acid step1 Boc-2-aminohexanoic Acid start->step1 (Boc)₂O, NaHCO₃ step2 Boc-2-aminohexanamide step1->step2 NH₃, EDC, HOBt step3 Boc-2-amino-N-methylhexanamide step2->step3 NaH, CH₃I step4 This compound step3->step4 TFA

Caption: Workflow for the synthesis of this compound via Route 1.

Route2_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Amination (Gabriel) start 2-Bromohexanoic Acid step1 2-Bromohexanoyl Chloride start->step1 SOCl₂ step2 2-Bromo-N-methylhexanamide step1->step2 CH₃NH₂ step3 This compound step2->step3 1. K-Phthalimide 2. N₂H₄

Caption: Workflow for the synthesis of this compound via Route 2.

Comparative Analysis of 2-amino-N-methylhexanamide as a Novel Histone Deacetylase 1 (HDAC1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for Researchers in Drug Development

This guide provides a comparative overview of the inhibitory effects of the novel compound, 2-amino-N-methylhexanamide, on Histone Deacetylase 1 (HDAC1). The performance of this compound is evaluated against established HDAC inhibitors, Vorinostat and Entinostat, providing essential data for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on established in-vitro experimental protocols.

Introduction to HDAC1 Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[1][3] HDAC1, a member of the Class I HDAC family, is frequently overexpressed in various cancers and is a key target for therapeutic intervention.[4][5][6] Inhibition of HDAC1 can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis, making it a promising strategy for cancer therapy.[7][8][9]

A search for "this compound" reveals its chemical properties, but no existing biological data regarding its effect on HDAC1.[10][11] Therefore, this guide will treat it as a novel investigational compound, herein referred to as "Compound X," and will outline the necessary experimental framework to validate and compare its inhibitory potential.

Comparative Inhibitor Performance

To objectively assess the efficacy of Compound X, its inhibitory activity against HDAC1 is compared with two well-characterized HDAC inhibitors: Vorinostat (SAHA) and Entinostat (MS-275). Vorinostat is a potent pan-HDAC inhibitor, while Entinostat shows selectivity for Class I HDACs.[2][12][13][14] The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the known IC50 values for the reference compounds and provides a template for presenting the experimental results for Compound X.

Compound Target(s) HDAC1 IC50 (nM) Reference(s)
Compound X (Hypothetical) HDAC1 (putative)To Be DeterminedN/A
Vorinostat (SAHA) Pan-HDAC Inhibitor~10 - 40.6[12][15][16][17]
Entinostat (MS-275) Class I HDACs~243 - 510[13][18]

Table 1: Comparative IC50 values of HDAC1 inhibitors. The IC50 for Compound X will be determined through the experimental protocol outlined below.

Experimental Protocols

The following section details the methodology for determining the IC50 value of this compound (Compound X) against HDAC1.

In-Vitro HDAC1 Inhibition Assay (Fluorometric)

This biochemical assay is a common method for screening HDAC inhibitors and is available in commercial kits.[19][20][21]

Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine.[22] In the presence of HDAC1, the substrate is deacetylated. A developer solution is then added, which specifically cleaves the deacetylated substrate, releasing a fluorophore.[23][24] The resulting fluorescence is directly proportional to the HDAC1 activity and can be measured using a fluorescence plate reader.[21]

Materials:

  • Recombinant Human HDAC1 Enzyme

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[19]

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer (e.g., Trypsin)

  • Compound X (this compound), Vorinostat, and Entinostat dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound X, Vorinostat, and Entinostat in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Reaction:

    • Add 40 µL of HDAC Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted test compounds (Compound X, Vorinostat, Entinostat) or vehicle control (DMSO) to the respective wells.

    • Add 40 µL of diluted recombinant HDAC1 enzyme to all wells except for the "no enzyme" control wells.

    • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

  • Incubation: Cover the plate and incubate at 37°C for 30-60 minutes.

  • Development: Add 50 µL of HDAC developer solution to each well.

  • Fluorescence Measurement: Incubate the plate at room temperature for 15-30 minutes, then measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.[20]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

HDAC1 Signaling in Transcriptional Regulation

HDAC1 is a key component of several co-repressor complexes. In its active state, it deacetylates histone tails, leading to a condensed chromatin structure that represses the transcription of target genes, including tumor suppressors like p53.[3] Inhibition of HDAC1 prevents this deacetylation, resulting in a more open chromatin state and allowing for gene transcription to proceed.

HDAC1_Pathway acetyl_coa Acetyl-CoA hat Histone Acetyltransferase (HAT) acetyl_coa->hat acetylated_histone Acetylated Histone (Open Chromatin) hat->acetylated_histone Acetylation hdac1 HDAC1 deacetylated_histone Deacetylated Histone (Closed Chromatin) hdac1->deacetylated_histone histone Histone Protein acetylated_histone->hdac1 Deacetylation transcription_on Gene Transcription (e.g., Tumor Suppressors) acetylated_histone->transcription_on transcription_off Transcriptional Repression deacetylated_histone->transcription_off inhibitor Compound X / Vorinostat / Entinostat inhibitor->hdac1 Inhibition Experimental_Workflow prep 1. Prepare Reagents (Enzyme, Buffer, Substrate, Test Compounds) plate 2. Plate Setup (Controls & Dilutions) prep->plate reaction 3. Initiate Reaction (Add Enzyme & Substrate) plate->reaction incubate 4. Incubate (37°C, 30-60 min) reaction->incubate develop 5. Develop Signal (Add Developer) incubate->develop read 6. Measure Fluorescence (Ex:360nm, Em:460nm) develop->read analyze 7. Analyze Data (Calculate % Inhibition, Determine IC50) read->analyze

References

Comparative Transcriptomic Analysis of 2-amino-N-methylhexanamide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available transcriptomic data specifically for 2-amino-N-methylhexanamide is limited. This guide therefore presents a hypothetical framework for conducting and interpreting a comparative transcriptomic study to elucidate the effects of this compound. The experimental data and pathways described herein are illustrative and intended to serve as a template for researchers.

This guide provides a comprehensive overview of a proposed comparative transcriptomic study to understand the molecular effects of this compound. It is designed for researchers, scientists, and drug development professionals interested in the potential mechanisms of action and biological impact of this compound. The methodologies, data presentation formats, and pathway analyses outlined below serve as a robust template for such an investigation.

Hypothetical Comparative Study Design

To investigate the transcriptomic effects of this compound, a controlled in vitro study could be designed using a relevant human cell line (e.g., a neuronal cell line if neuroactivity is hypothesized, or a cancer cell line if anti-proliferative effects are being explored). The study would compare the gene expression profiles of cells treated with this compound against a panel of alternative compounds with known mechanisms of action.

Alternative Compounds for Comparison:

  • Compound A (Structural Analog): A molecule with a similar chemical structure to this compound but lacking the N-methyl group. This would help to identify transcriptomic changes specifically attributable to the N-methylation.

  • Compound B (Known Pathway Inhibitor): A well-characterized drug known to inhibit a specific signaling pathway (e.g., a known kinase inhibitor). This would serve as a positive control and a benchmark for pathway analysis.

  • Vehicle Control (DMSO): The solvent used to dissolve the compounds, to control for any effects of the vehicle on gene expression.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for interpreting transcriptomic data. The following tables illustrate how quantitative results from such a study would be summarized.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in response to this compound Treatment

Gene SymbolLog2 Fold Changep-valueFDRFunction
GENE13.451.2e-84.5e-7Apoptosis Regulation
GENE22.983.5e-89.1e-7Cell Cycle Control
GENE32.765.1e-71.2e-5Signal Transduction
GENE4-2.548.9e-72.3e-5DNA Repair
GENE52.331.4e-63.1e-5Transcription Factor
GENE6-2.112.5e-64.9e-5Metabolic Process
GENE71.984.2e-67.8e-5Cell Adhesion
GENE81.876.7e-61.1e-4Immune Response
GENE9-1.759.1e-61.5e-4Ion Transport
GENE101.691.2e-51.9e-4Kinase Activity

Table 2: Comparative Analysis of Gene Set Enrichment Analysis (GSEA) Results

Enriched PathwayThis compound (NES)Compound A (NES)Compound B (NES)
MAPK Signaling Pathway2.151.232.87
PI3K-Akt Signaling Pathway1.980.871.54
Apoptosis1.871.052.11
Cell Cycle-1.76-0.98-2.01
DNA Damage Response-1.65-0.76-1.89

NES: Normalized Enrichment Score

Experimental Protocols

A detailed methodology is essential for the reproducibility of the findings.

3.1. Cell Culture and Treatment

A suitable human cell line would be cultured under standard conditions (e.g., 37°C, 5% CO2). Cells would be seeded at a density of 1x10^6 cells/well in 6-well plates and allowed to adhere overnight. Subsequently, the cells would be treated with 10 µM of this compound, Compound A, Compound B, or DMSO (vehicle control) for 24 hours. Each treatment condition would be performed in triplicate.

3.2. RNA Isolation and Quality Control

Total RNA would be extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The concentration and purity of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop). RNA integrity would be evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8) for sequencing.

3.3. Library Preparation and Sequencing

RNA sequencing libraries would be prepared from 1 µg of total RNA using a poly(A) selection method and a strand-specific library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). The prepared libraries would be quantified and pooled, followed by sequencing on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

3.4. Bioinformatic Analysis

The raw sequencing reads would be subjected to quality control using FastQC. Adapter sequences and low-quality reads would be trimmed using Trimmomatic. The cleaned reads would then be aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels would be quantified using featureCounts. Differential gene expression analysis would be performed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 would be considered significantly differentially expressed. Gene Set Enrichment Analysis (GSEA) would be performed to identify enriched biological pathways.

Visualization of Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are critical for communicating complex information.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival mtor->survival proliferation Cell Proliferation tf->proliferation compound 2-amino-N- methylhexanamide compound->receptor

Caption: Hypothetical signaling pathways affected by this compound.

G cluster_bioinfo Bioinformatics Pipeline start Cell Culture (e.g., Human Neuronal Cells) treatment Treatment with: - this compound - Compound A (Analog) - Compound B (Control) - Vehicle (DMSO) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep RNA-Seq Library Preparation (Poly-A Selection) qc1->library_prep sequencing Illumina Sequencing (150bp PE reads) library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics qc2 Read Quality Control (FastQC, Trimmomatic) alignment Alignment to Reference Genome (STAR) qc2->alignment quantification Gene Expression Quantification (featureCounts) alignment->quantification dea Differential Expression Analysis (DESeq2) quantification->dea pathway_analysis Pathway & Gene Set Enrichment Analysis (GSEA) dea->pathway_analysis end Comparative Transcriptomic Insights pathway_analysis->end

Caption: Experimental workflow for comparative transcriptomic analysis.

Safety Operating Guide

Safe Disposal of 2-amino-N-methylhexanamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-amino-N-methylhexanamide (CAS Number: 879124-95-5), ensuring the protection of personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the general properties of amino amides and established best practices for laboratory chemical waste management. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on structurally similar compounds, this chemical should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Quantitative Data Summary

PropertyInferred Hazard/Value
Physical State Solid
GHS Hazard Class (est.) Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (Harmful)Skin Corrosion/Irritation - Category 2 (Irritant)Serious Eye Damage/Eye Irritation - Category 2A (Irritant)
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and anhydrides.
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Experimental Protocols: Disposal of this compound

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedure for its disposal as a hazardous chemical waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (clearly labeled)

  • Chemical fume hood

  • Spill kit for chemical spills

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

    • Keep solid and liquid waste in separate, designated containers.

  • Containerizing Waste:

    • Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

    • If the compound is in a solution, transfer it to a labeled, leak-proof container suitable for liquid chemical waste.

    • Ensure the container is appropriate for the type of waste (e.g., do not store corrosive materials in metal containers).

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Spill Management:

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

Visualizing Safety and Disposal Workflows

To further clarify the procedural steps and logical relationships in handling and disposing of this compound, the following diagrams are provided.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill Response ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate contain Contain Spill fume_hood->contain If Spill Occurs containerize Containerize in Labeled Vessel segregate->containerize store Store in Designated Area containerize->store request Request EHS Pickup store->request end End request->end collect Collect Absorbed Material contain->collect spill_dispose Dispose as Hazardous Waste collect->spill_dispose spill_dispose->store start Start start->ppe

Caption: Disposal Workflow for this compound.

HazardSafetyRelationship cluster_hazards Potential Hazards cluster_ppe Primary Controls (PPE) cluster_eng Engineering Controls inhalation Inhalation respirator Respirator inhalation->respirator fume_hood Chemical Fume Hood inhalation->fume_hood skin_contact Skin Contact gloves Chemically Resistant Gloves skin_contact->gloves eye_contact Eye Contact goggles Safety Goggles / Face Shield eye_contact->goggles ingestion Ingestion ingestion->fume_hood Prevents Ingestion via Aerosol

Caption: Hazard and Safety Measure Relationships.

References

Personal protective equipment for handling 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-amino-N-methylhexanamide was publicly available at the time of this writing. The following guidance is based on the general hazards associated with its functional groups (a primary amine and a secondary amide) and standard laboratory safety practices for handling chemicals of unknown toxicity. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal considerations to ensure a safe laboratory environment.

Summary of Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling chemicals with unknown hazard profiles. The following table summarizes the recommended PPE for handling this compound, based on the potential risks associated with aliphatic amines and amides, which can be corrosive, irritants, and potentially toxic.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and aerosols. Standard safety glasses are insufficient.
Skin/Body Chemical-resistant lab coat or apronProvides a barrier against spills and contamination of personal clothing.
Full-length pants and closed-toe shoesMinimizes exposed skin.
Hands Nitrile or neoprene gloves (double-gloving recommended)Protects against skin contact. Regularly inspect gloves for tears or degradation and change them frequently.
Respiratory Chemical fume hoodPrimary control measure. All handling of solid or volatile forms of the compound should be done in a certified chemical fume hood to minimize inhalation exposure.
NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates)May be required for specific procedures where a fume hood is not feasible or in case of a spill. The need for respiratory protection should be determined by a formal risk assessment.

Operational and Disposal Plans

Handling Procedures:

  • Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment, considering the quantity of substance to be used, the potential for aerosol generation, and the specific experimental conditions.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust. For solutions, use appropriate volumetric glassware and transfer techniques to minimize splashes.

  • Spill Management: Be prepared for spills. Have a spill kit readily available that is appropriate for handling amine and amide compounds. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.

Disposal Plan:

All waste containing this compound, including contaminated PPE, absorbent materials from spills, and excess chemical, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe prep_work_area Prepare Work Area (Fume Hood) gather_ppe->prep_work_area don_ppe Don PPE prep_work_area->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate spill Spill? conduct_experiment->spill dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill_response Follow Spill Protocol spill->spill_response spill_response->decontaminate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.